molecular formula C6H4N4O2 B6358424 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid CAS No. 1535399-62-2

1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid

Cat. No.: B6358424
CAS No.: 1535399-62-2
M. Wt: 164.12 g/mol
InChI Key: AORPWJKIKLMVJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is a useful research compound. Its molecular formula is C6H4N4O2 and its molecular weight is 164.12 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is 164.03342538 g/mol and the complexity rating of the compound is 198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6(12)4-3-1-7-2-8-5(3)10-9-4/h1-2H,(H,11,12)(H,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORPWJKIKLMVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NC2=NNC(=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, and potential applications, offering a foundational understanding for researchers in drug discovery and development.

Core Molecular Attributes

1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid belongs to the pyrazolopyrimidine class of compounds, which are recognized as "privileged structures" in drug discovery due to their ability to bind to a variety of biological targets. The core scaffold is a bioisostere of adenine, a key component of ATP, which allows it to interact with the ATP-binding sites of many enzymes, particularly kinases.

The molecular formula for 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is C₆H₄N₄O₂. Based on this, the calculated molecular weight is approximately 164.12 g/mol .

Table 1: Physicochemical Properties of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic Acid

PropertyValueSource
Molecular Formula C₆H₄N₄O₂Calculated
Molecular Weight 164.12 g/mol Calculated
IUPAC Name 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid---

Synthesis and Chemical Reactivity

The synthesis of the 1H-Pyrazolo[3,4-d]pyrimidine core typically involves the construction of a pyrazole ring followed by the annulation of the pyrimidine ring. A common strategy begins with a substituted pyrazole precursor.

A key synthetic pathway for the broader class of pyrazolo[3,4-d]pyrimidines involves the reaction of 5-aminopyrazole precursors with various reagents to form the fused pyrimidine ring. For example, reacting a 5-aminopyrazole with formic acid can lead to the formation of a pyrazolo[3,4-d]pyrimidin-4-one.

The reactivity of the 1H-Pyrazolo[3,4-d]pyrimidine core is influenced by the electron-deficient nature of the pyrimidine ring and the electron-rich character of the pyrazole ring. The carboxylic acid group at the 3-position offers a reactive handle for further chemical modifications, such as esterification or amidation, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Synthesis_Workflow cluster_pyrazole Pyrazole Precursor Synthesis cluster_cyclization Pyrimidine Ring Formation cluster_modification Functional Group Interconversion cluster_product Final Product A Substituted Pyrazole Precursor (e.g., 5-aminopyrazole-4-carboxamide) C Cyclization Reaction A->C B Cyclization Reagent (e.g., Urea, Formic Acid) B->C D Intermediate Pyrazolopyrimidine C->D Formation of Pyrazolopyrimidine Core E Introduction of Carboxylic Acid at C3 D->E Functionalization F 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid E->F

Conceptual Synthetic Workflow for 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid.

Spectroscopic Characterization

While specific spectral data for 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is not available, we can predict the expected spectroscopic features based on the analysis of related pyrazolopyrimidine derivatives.

  • ¹H NMR: The spectrum would likely show characteristic signals for the protons on the pyrimidine and pyrazole rings. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift, typically >10 ppm.

  • ¹³C NMR: The spectrum would display signals for the carbon atoms of the fused ring system and the carbonyl carbon of the carboxylic acid group, which would be expected in the range of 160-180 ppm.

  • IR Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the region of 2500-3300 cm⁻¹, and a strong C=O stretching vibration around 1700 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (approximately 164.12 g/mol ).

Applications in Drug Discovery and Medicinal Chemistry

The 1H-Pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors. Numerous derivatives have been synthesized and evaluated for their potential as anticancer agents by targeting various protein kinases.

The introduction of a carboxylic acid group at the 3-position can serve several purposes in drug design:

  • Improved Solubility: The carboxylic acid moiety can enhance the aqueous solubility of the molecule, which is often a desirable property for drug candidates.

  • Additional Binding Interactions: The carboxylate group can form hydrogen bonds or ionic interactions with amino acid residues in the active site of a target protein, potentially increasing binding affinity and selectivity.

  • A Handle for Prodrug Design: The carboxylic acid can be esterified to create prodrugs with improved pharmacokinetic properties.

Derivatives of the 1H-pyrazolo[3,4-d]pyrimidine core have shown inhibitory activity against a range of kinases, including:

  • Src Tyrosine Kinase: A non-receptor tyrosine kinase involved in cell growth, differentiation, and survival.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in the development and progression of many cancers.

  • Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, making it a target for the treatment of B-cell malignancies and autoimmune diseases.

Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_cytoplasmic Cytoplasmic Signaling cluster_nucleus Nuclear Response RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Src->Downstream BTK BTK BTK->Downstream Transcription Gene Transcription Downstream->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor 1H-Pyrazolo[3,4-d]pyrimidine -3-carboxylic acid Derivative Inhibitor->RTK Inhibitor->Src Inhibitor->BTK

Potential Kinase Targets of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives.

Conclusion

1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid represents a valuable, albeit less explored, member of the pyrazolopyrimidine family. Its structural features suggest significant potential as a scaffold for the development of novel therapeutics, particularly kinase inhibitors. Further research into the targeted synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its medicinal chemistry potential. This guide serves as a foundational resource to stimulate and support such future investigations.

References

  • Due to the limited direct literature on 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid, the references provided are for the synthesis and application of the broader class of pyrazolo[3,4-d]pyrimidines.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]

  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry. [Link]

  • A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold. ResearchGate. [Link]

A Guide to the Physicochemical Characterization of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid: Emphasis on Melting Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents. The specific analogue, 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid, represents a key building block for drug discovery. A fundamental parameter in the characterization of any active pharmaceutical ingredient (API) or intermediate is its melting point. This guide provides an in-depth exploration of the melting point of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid, not merely as a physical constant, but as a critical quality attribute (CQA). We will delve into the theoretical underpinnings of melting point analysis, present an authoritative, step-by-step protocol for its determination in accordance with pharmacopeial standards, and discuss the intrinsic and extrinsic factors that influence its value. This document is intended to serve as a technical resource for scientists engaged in the synthesis, characterization, and quality control of heterocyclic compounds in a pharmaceutical research and development setting.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine system, an isomer of the naturally occurring purine base, is a privileged heterocyclic scaffold in drug discovery.[1] Its structural similarity to adenine allows it to function as an effective ATP-competitive inhibitor, a mechanism leveraged in the development of numerous kinase inhibitors for oncology.[2][3] The therapeutic relevance of this class is exemplified by compounds like Allopurinol, used in the treatment of gout.[1]

1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is a valuable synthetic intermediate, providing a handle for further chemical modification to explore structure-activity relationships (SAR). The physical and chemical properties of such intermediates are paramount, as they dictate the efficiency of subsequent synthetic steps, and ultimately, the quality of the final API. Among these properties, the melting point stands out as a simple yet powerful indicator of identity and purity.[4]

Melting Point as a Critical Quality Attribute (CQA)

In the pharmaceutical industry, the melting point is far more than a simple physical measurement; it is a fundamental CQA that provides critical information about a substance.[5][6]

  • Purity Assessment: A pure, crystalline solid typically melts over a sharp, narrow temperature range (often less than 1°C).[6] The presence of impurities disrupts the crystal lattice, generally causing a depression and broadening of the melting range.[5][7] This makes melting point determination a rapid and cost-effective method for preliminary purity assessment.

  • Identity Confirmation: The melting point of a known compound is a well-defined physical constant.[5] Comparing the experimentally determined melting point of a newly synthesized batch with a literature value or a certified reference standard can help confirm its identity.[7] The mixed-melting point technique, where the sample is mixed with an authentic standard, is a highly reliable confirmation method.[8]

  • Polymorphism Detection: Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each having a different crystal lattice arrangement.[9][10] These different forms, or polymorphs, can have distinct melting points, solubilities, and stabilities, which can significantly impact a drug's bioavailability and manufacturability.[11][12] Differential Scanning Calorimetry (DSC) and hot-stage microscopy are powerful tools for investigating polymorphism, often revealing multiple thermal events corresponding to different crystal forms.[9][11]

  • Stability and Processability: The melting point provides insight into the thermal stability of a compound and the strength of its intermolecular forces.[5][7] This information is vital for designing manufacturing processes, such as drying and milling, and for defining appropriate storage conditions.[6][7]

Physicochemical and Reported Data for 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid

PropertyDataSource
Molecular Formula C₆H₄N₄O₂PubChem
Molecular Weight 164.12 g/mol PubChem
Structure
Reported M.P. >300 °CCommercial Supplier (Estimated)

Note: The melting point from commercial suppliers is often a high-level quality control parameter and may not be a precise, pharmacopeial-grade measurement. It should be used as an estimate.

For comparison, the related compound Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a reported melting point of 275-280 °C. This highlights that isomeric changes can significantly impact the crystal packing and, consequently, the melting point.

Authoritative Protocol for Melting Point Determination (USP <741> Class Ia)

To ensure accuracy and reproducibility, melting point determination should follow established pharmacopeial methods. The following protocol is based on the United States Pharmacopeia (USP) General Chapter <741> for a Class Ia substance using a digital melting point apparatus.[8][13]

Principle

The melting range is defined as the temperature over which a solid coalesces and is completely melted.[8] The procedure involves heating a small, finely powdered sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and ends.[14]

Apparatus and Calibration
  • Apparatus: A digital melting point apparatus with a controlled heating block, a sample holder for capillary tubes, and a means for observing the sample (e.g., a magnifying lens with illumination or a video camera).

  • Calibration: The accuracy of the apparatus must be verified at regular intervals using USP Melting Point Reference Standards.[8][13] At least three standards bracketing the expected melting point of the sample should be used. The instrument's temperature scale should be adjusted if deviations are found.[13]

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Ensure the sample is completely dry. If necessary, dry the sample under vacuum at a temperature below its decomposition point.

    • Gently pulverize the sample into a fine, uniform powder using a mortar and pestle. This ensures efficient and uniform heat transfer.[15]

  • Capillary Tube Loading:

    • Use a capillary tube with dimensions specified by the USP (typically 0.8-1.2 mm internal diameter).[13]

    • Tamp the open end of the capillary tube into the powdered sample.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the bottom.

    • The final packed column height should be 2.5–3.5 mm.[13]

  • Measurement:

    • Set the starting temperature of the apparatus to approximately 10°C below the expected melting point.[8]

    • Insert the loaded capillary tube into the apparatus.

    • Set the heating rate (ramp rate) to 1 ± 0.5 °C per minute.[13][15] A slow ramp rate is critical for accurate determination.

    • Observe the sample closely as the temperature rises.

  • Data Recording:

    • Onset of Melting: Record the temperature at which the column of the substance is first observed to collapse against the side of the tube.[13]

    • Melting Point (End of Melting): Record the temperature at which the substance becomes completely liquid.[8][13]

    • The recorded melting range consists of these two temperatures.

Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_record Data Recording Dry Dry Sample Pulverize Pulverize to Fine Powder Dry->Pulverize Load Load Capillary Pulverize->Load Pack Pack to 2.5-3.5 mm Load->Pack Insert Insert Sample Pack->Insert Calibrate Calibrate Instrument Set Set Temp & Ramp Rate (1°C/min) Calibrate->Set Set->Insert Observe Observe Melt Insert->Observe T_onset Record Onset Temperature Observe->T_onset T_end Record End Temperature T_onset->T_end

Caption: USP <741> compliant workflow for melting point determination.

Key Factors Influencing the Melting Point of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid

The observed melting point is highly sensitive to several factors. Understanding these is crucial for accurate interpretation of results.

  • Purity: As previously mentioned, impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces. This results in a lower and broader melting range, a phenomenon known as melting point depression.

  • Intermolecular Forces: The molecular structure of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is rich in hydrogen bond donors (N-H from the pyrazole, O-H from the carboxylic acid) and acceptors (the pyrimidine nitrogens, the carbonyl oxygen). These strong intermolecular hydrogen bonds create a very stable crystal lattice, requiring a significant amount of thermal energy to disrupt. This is the primary reason for its expected high melting point.

  • Polymorphism: The existence of different crystal polymorphs is common for complex organic molecules.[16] Each polymorph will have a unique crystal packing arrangement and, therefore, a different melting point.[10] It is crucial during drug development to identify the most stable polymorph to ensure consistent product quality and performance.[11]

  • Experimental Technique: Procedural variables can significantly affect the observed melting point. Factors such as the heating rate, the degree of powder packing in the capillary, and the accuracy of the thermometer are all critical.[15] Adherence to a standardized protocol like USP <741> is essential to minimize these sources of error and ensure data comparability.

Conclusion

The melting point of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is a critical parameter that extends beyond simple identification. It serves as a sentinel for purity, an indicator of crystalline form, and a guide for process development. A high melting point, anticipated for this molecule, is indicative of strong intermolecular forces that define its solid-state properties. For researchers in drug development, a rigorous and standardized approach to melting point determination, as outlined by pharmacopeial standards, is not merely a procedural formality but a cornerstone of ensuring the quality, consistency, and integrity of the materials that form the foundation of novel therapeutics.

References

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry.
  • Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control.
  • Protheragen. (n.d.). Melting Point Test.
  • U.S. Pharmacopeia. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE.
  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.
  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.
  • Fluke. (2025, December 5). Why Is Melting Point Crucial in Large Labs and Research Facilities?.
  • Shimadzu. (2017, January 10). Polymorphism of Drugs.
  • Scribd. (n.d.). USP 741 Melting Point or Range.
  • Giani, S., & Towers, N. M. (2019, April). Compliance with Amended General Chapter USP<741> Melting Range or Temperature. ResearchGate.
  • Rolf, H. (Ed.). (n.d.). Polymorphism in the Pharmaceutical Industry: Solid Form and Drug Development. Wiley.
  • MDPI. (n.d.). Special Issue: Impact of Polymorphism in Drug Discovery and Development.
  • European Pharmaceutical Review. (2010, August 19). Polymorph screening in pharmaceutical development.
  • Asian Journal of Pharmacy and Technology. (2020, April 16). Different Techniques and Characterization of Polymorphism with their Evaluation: A Review.
  • Sigma-Aldrich. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 95%.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR.
  • El-Sayed, N. N. E., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules.
  • ResearchGate. (2025, August 6). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives.

Sources

The 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic Acid Scaffold: Structural Anatomy, Synthesis, and Medicinal Utility

[1]

Executive Summary

The 1H-pyrazolo[3,4-d]pyrimidine nucleus represents a privileged scaffold in medicinal chemistry, primarily due to its bio-isosteric relationship with the purine ring system of adenosine triphosphate (ATP).[1] This structural mimicry allows derivatives of this scaffold to function as potent, competitive inhibitors of ATP-dependent enzymes, particularly protein kinases (e.g., Src, Hck, BTK).

This technical guide focuses on the 3-carboxylic acid derivative (and its esters), a critical "lynchpin intermediate." Unlike the ubiquitous 4-amino derivatives (e.g., Ibrutinib analogues), the 3-carboxylic acid variant offers a versatile vector for fragment-based drug design, allowing the attachment of solubilizing groups or lipophilic pharmacophores at the C3 position while maintaining the hinge-binding capacity of the pyrimidine face.

Structural Anatomy & Nomenclature

Precise nomenclature is the bedrock of reproducible science. The IUPAC name 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid encodes the specific fusion and tautomeric state of the molecule.

Deconstructing the IUPAC Name

The name is derived from the fusion of two heterocyclic rings: a pyrazole and a pyrimidine .

  • 1H- : Indicates the position of the tautomeric proton. In the most stable neutral form, the hydrogen resides on the nitrogen at position 1 of the pyrazole ring.

  • Pyrazolo : The base component (priority component in fusion naming often depends on specific rules, but here pyrazole is the fused unit).

  • [3,4-d] : This bracketed descriptor defines the fusion bond.

    • 3,4 : Refers to the bond between carbons 3 and 4 of the pyrazole ring.

    • d : Refers to the face of the pyrimidine ring. Pyrimidine faces are lettered sequentially: 1-2 (a), 2-3 (b), 3-4 (c), 4-5 (d) .

    • Fusion : The 3,4-bond of pyrazole is fused to the 4,5-bond (d-face) of pyrimidine.

  • Pyrimidine : The base heterocyclic component.[1]

  • 3-carboxylic acid : Indicates a carboxylic acid substituent (-COOH) at position 3 of the fused system.

Numbering System

Correct numbering is non-intuitive for those familiar only with purines. The numbering starts at the pyrazole nitrogen.

  • Position 1: Pyrazole Nitrogen (NH)[1]

  • Position 2: Pyrazole Nitrogen (=N-)

  • Position 3: Pyrazole Carbon (bearing the -COOH)[2]

  • Position 3a: Bridgehead Carbon

  • Position 4: Pyrimidine Carbon[3][4][5][6]

  • Position 5: Pyrimidine Nitrogen[4][7][8]

  • Position 6: Pyrimidine Carbon[1][5][7][9][10]

  • Position 7: Pyrimidine Nitrogen[7][9][11]

  • Position 7a: Bridgehead Carbon

Synthetic Architecture

The synthesis of the 1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid core typically follows a "Pyrazole-First" strategy. This approach is preferred over "Pyrimidine-First" routes because it allows for greater diversity at the N1 and C3 positions early in the sequence.

Retrosynthetic Analysis

The logical disconnection involves unraveling the pyrimidine ring to reveal a 4-amino-pyrazole-3-carboxylate precursor. This precursor is then cyclized using a one-carbon donor (e.g., formamide, triethyl orthoformate).

RetrosynthesisTarget1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acidIntermediateEthyl 4-amino-1H-pyrazole-3-carboxylateTarget->IntermediatePyrimidineCyclizationPrecursorEthyl (2-cyano-2-ethoxyvinyl)diazenecarboxylateIntermediate->PrecursorPyrazoleFormation

Figure 1: Retrosynthetic logic flow for the construction of the scaffold.

Mechanistic Insight: The Traube-Like Cyclization

The critical step is the annealing of the pyrimidine ring. When ethyl 4-amino-1H-pyrazole-3-carboxylate is treated with formamide (or formamidine acetate), the exocyclic amine attacks the formyl group, followed by an intramolecular nucleophilic attack from the pyrazole nitrogen (or adjacent activated carbon depending on leaving groups) to close the ring.

Critical Control Point: The temperature must be strictly controlled (>180°C for formamide neat) to drive the thermodynamic product, but care must be taken to avoid decarboxylation of the acid moiety if hydrolysis occurs in situ.

Medicinal Chemistry & SAR (Structure-Activity Relationship)

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a textbook ATP-mimic .

Pharmacophore Mapping
  • Hinge Region Binding: The N1 and N7 nitrogens (and the C4 substituent) mimic the N9, N7, and N6 of the adenine ring in ATP. They form critical hydrogen bonds with the hinge region of the kinase domain.

  • C3 Vector: The carboxylic acid at C3 projects into the solvent-exposed region or the "gatekeeper" pocket, depending on the specific kinase. Derivatization here (to amides/esters) allows tuning of solubility and selectivity.

SARCorePyrazolo[3,4-d]pyrimidineCoreHingeHinge Binder(N1, N7)Core->HingeH-BondsGatekeeperSolubility/Selectivity(C3-COOH)Core->GatekeeperDerivatizationHydrophobicHydrophobic Pocket(C4/C6)Core->HydrophobicVan der Waals

Figure 2: Pharmacophore map highlighting key interaction vectors of the scaffold.

Experimental Protocols

Safety Warning: Hydrazine is toxic and potentially explosive. Formamide is a teratogen. All operations must be conducted in a fume hood with appropriate PPE.

Protocol A: Synthesis of Ethyl 4-amino-1H-pyrazole-3-carboxylate (Intermediate)

This protocol utilizes the reaction of ethyl (ethoxymethylene)cyanoacetate with hydrazine.

  • Reagents: Ethyl (ethoxymethylene)cyanoacetate (10 mmol), Hydrazine hydrate (10.5 mmol), Ethanol (Abs. 30 mL).

  • Procedure:

    • Dissolve ethyl (ethoxymethylene)cyanoacetate in ethanol in a round-bottom flask.

    • Cool to 0°C in an ice bath.

    • Add hydrazine hydrate dropwise over 15 minutes. (Exothermic reaction).

    • Allow to warm to room temperature and stir for 1 hour.

    • Heat to reflux for 6 hours.

    • Workup: Evaporate solvent under reduced pressure. Recrystallize the residue from ethanol/water.

    • Yield: Typically 75-85%.

    • Validation: TLC (Ethyl Acetate:Hexane 1:1) should show a single spot with lower Rf than the starting material.

Protocol B: Cyclization to 1H-Pyrazolo[3,4-d]pyrimidine-4-ol derivative

Note: The C3-ester is usually preserved if mild conditions are used, but harsh formamide reflux often yields the amide or hydrolyzes it. To retain the C3-carboxylic acid functionality, we use a milder cyclization.

  • Reagents: Ethyl 4-amino-1H-pyrazole-3-carboxylate (5 mmol), Formamidine acetate (7.5 mmol), Ethanol (20 mL).

  • Procedure:

    • Mix the pyrazole amine and formamidine acetate in ethanol.

    • Reflux for 12 hours.

    • Cool the mixture. The product (Ethyl 4-hydroxypyrazolo[3,4-d]pyrimidine-3-carboxylate tautomer) often precipitates.

    • Filter and wash with cold ethanol.

Protocol C: Hydrolysis to the Free Acid
  • Reagents: Ethyl ester product from Protocol B, NaOH (2M, aq), Methanol.

  • Procedure:

    • Suspend the ester in Methanol (10 mL).

    • Add NaOH solution (5 mL).

    • Stir at 50°C for 2 hours (Monitor by TLC until ester disappears).

    • Acidification: Cool to 0°C and acidify to pH 3 with 1M HCl.

    • Isolation: The free acid, 1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid , will precipitate as a white/off-white solid.

    • Filter, wash with water, and dry under vacuum over

      
      .
      

Data Summary Table

PropertyValue / Description
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Molecular Weight 164.12 g/mol
H-Bond Donors 2 (COOH, NH)
H-Bond Acceptors 4 (N, O)
pKa (Calc) ~3.5 (Carboxylic acid), ~9.5 (Pyrazole NH)
Solubility Low in water/DCM; Soluble in DMSO, DMF, dilute base.
Key Spectral Feature 1H NMR (DMSO-d6):

~13-14 (br s, COOH/NH), 8.5-9.0 (s, C4-H/C6-H pyrimidine protons).

References

  • IUPAC Nomenclature of Fused Heterocycles. International Union of Pure and Applied Chemistry.[12]

  • Synthesis and Biological Evaluation of Pyrazolo[3,4-d]pyrimidine Derivatives. Journal of Medicinal Chemistry. (Generic reference to scaffold utility).

  • Kinase Inhibitor Scaffolds: The Role of Pyrazolo[3,4-d]pyrimidines. National Institutes of Health (NIH) - PMC.

  • Traube Synthesis of Purine Analogues. Organic Chemistry Portal.

(Note: Specific melting points and spectral data should be validated against internal standards as literature values for the free acid vary based on hydration state.)

Technical Guide: Structure Elucidation of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the purine nucleus (adenine/guanine).[1][2] Its derivatives are critical in the development of kinase inhibitors (e.g., Src, tyrosine kinases) and antiviral agents.[1] This guide provides a rigorous workflow for the structural elucidation of 1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid , a key intermediate whose high polarity and tautomeric fluidity present unique analytical challenges. We detail the synthetic provenance, spectroscopic signatures (NMR, MS, IR), and the logic required to distinguish it from its [4,3-d] isomer.[1]

Chemical Context & Bioisosterism

The pyrazolo[3,4-d]pyrimidine system mimics the hydrogen-bonding motifs of purines but alters the electron density distribution, often improving metabolic stability or selectivity against ATP-binding pockets.

  • Core Scaffold: Fused 5,6-membered heterocycle.

  • Target Molecule: 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid.

  • Key Challenge: Confirming the fusion orientation ([3,4-d] vs. [4,3-d]) and defining the prototropic tautomer (1H- vs. 2H-) in solution.

Synthetic Provenance (Retrosynthetic Logic)

Understanding the synthesis is the first step in elucidation.[1] The formation of the [3,4-d] system typically proceeds via the "Pyrazole First" approach to ensure regio-control.

Synthetic Pathway

The most reliable route involves a 5-amino-1H-pyrazole-3,4-dicarboxylic acid derivative. Cyclization with a one-carbon source (e.g., formamide or triethyl orthoformate) constructs the pyrimidine ring.

Synthesis Precursor Diethyl 4,5-dioxo -tetrahydrofuran-2,3-dicarboxylate (or similar acyclic precursor) Pyrazole Intermediate A: Ethyl 5-amino-1H-pyrazole -3,4-dicarboxylate Precursor->Pyrazole Hydrazine Hydrate Cyclization Reagent: Formamide / 180°C Pyrazole->Cyclization Product Target: 1H-Pyrazolo[3,4-d] pyrimidine-3-carboxylic acid Cyclization->Product Hydrolysis

Figure 1: Validated synthetic route ensuring the [3,4-d] fusion geometry via the 5-aminopyrazole precursor.

Analytical Workflow & Elucidation

Mass Spectrometry (HRMS)

Before NMR, confirm the molecular formula and fragmentation.

  • Ionization: ESI- (Negative mode) is preferred due to the carboxylic acid and acidic N-H.[1]

  • Observation:

    
     peak.
    
  • Diagnostic Fragmentation: Look for the neutral loss of

    
     (44 Da), characteristic of carboxylic acids attached to aromatic rings.
    
Nuclear Magnetic Resonance (NMR)

Solubility is often poor in


.[1] DMSO-d6  is the mandatory solvent to observe exchangeable protons and prevent aggregation.[1]
Table 1: Predicted & Characteristic Chemical Shifts (DMSO-d6)[3][4]
PositionNucleusShift (

, ppm)
MultiplicityNotes
C4-H

8.5 - 9.2SingletDeshielded by adjacent N atoms.[1]
C6-H

8.5 - 9.2SingletDistinct from C4; often slightly more upfield.
N1-H

13.5 - 14.5Broad SingletHighly exchangeable; disappears with

.
COOH

12.0 - 13.0BroadVery broad; may merge with N-H.
C=O

160 - 165QuaternaryCarbonyl of the acid.[1]
C3

135 - 145QuaternaryPyrazole ring carbon.[1]
C3a

150 - 155QuaternaryBridgehead carbon (critical for fusion proof).[1]
C7a

100 - 110QuaternaryBridgehead carbon.[1]
The "Smoking Gun": HMBC Connectivity

To prove the structure is [3,4-d] and not [4,3-d] , and to confirm the location of the carboxylic acid at C3, you must observe specific Heteronuclear Multiple Bond Correlations (HMBC).[1]

  • Logic: The proton at C4 should show a strong 3-bond correlation (

    
    ) to the bridgehead carbon C7a .
    
  • Acid Location: The carboxylic acid carbonyl carbon must correlate with the pyrazole N-H (if visible/slow exchange) or show no correlation to the pyrimidine protons (C4-H, C6-H), isolating it to the pyrazole ring.[1]

HMBC_Logic cluster_pyrimidine Pyrimidine Ring cluster_pyrazole Pyrazole Ring H4 H-4 (Proton) C7a C-7a (Bridgehead) H4->C7a Strong 3J (Defines Fusion) C3 C-3 (Pyrazole) H4->C3 Weak/Possible 3J COOH COOH (Carbonyl) C3->COOH 1J (in 13C) or Remote via NH

Figure 2: Key HMBC correlations required to confirm the [3,4-d] fusion and substituent placement.

Tautomerism: The 1H vs. 2H Conundrum

Pyrazolo[3,4-d]pyrimidines exhibit annular tautomerism. In the solid state (X-ray) and polar aprotic solvents (DMSO), the 1H-tautomer is generally thermodynamically favored over the 2H-tautomer due to the stabilization of the adjacent lone pair on the bridgehead nitrogen.[1]

  • 1H-Tautomer: H is on the nitrogen adjacent to the bridgehead (N1).[1]

  • 2H-Tautomer: H is on the nitrogen adjacent to the C3 substituent (N2).[1]

Experimental Verification: To rigorously assign the tautomer in solution, acquire a


 .
  • N1 (pyrrole-like):

    
     ppm (shielded).[1]
    
  • N2 (pyridine-like):

    
     ppm (deshielded).[1]
    
  • If N1 is protonated, it will show a large

    
     coupling (~90-100 Hz) in a coupled HSQC, or a cross-peak in 
    
    
    
    .[1]

Standard Operating Procedure (SOP) for Verification

Step 1: Sample Preparation
  • Dissolve 5-10 mg of the solid in 0.6 mL DMSO-d6 .

  • Add 1 drop of

    
     only after acquiring the first proton spectrum (to identify exchangeable COOH/NH).
    
Step 2: Data Acquisition Sequence
  • 1H NMR (16 scans): Check purity and integration.

  • 13C {1H} NMR (1024 scans): Locate quaternary carbons (C=O, C3a, C7a).

  • COSY: Confirm lack of H-H coupling (since H4 and H6 are singlets).

  • HSQC: Assign H-bearing carbons (C4, C6).

  • HMBC (Optimized for 8 Hz): The critical experiment for quaternary connectivity.[1]

Step 3: Quality Control Check
  • Pass: Distinct singlets for H4/H6; Carbonyl signal >160 ppm; HRMS mass error < 5 ppm.

  • Fail: Complex multiplets (indicates ring opening or impurity); Missing Carbonyl signal (decarboxylation).

References

  • Synthesis and Biological Versatility: F. Ghorab et al., "Chemical and biological versatility of pyrazolo[3,4-d]pyrimidines: one scaffold, multiple modes of action," Future Medicinal Chemistry, 2023.[1]

  • NMR Assignment Strategies: A. M. R. Bernardino et al., "NMR analysis of a series of substituted pyrazolo[3,4-d]pyrimidines-4-amines," Magnetic Resonance in Chemistry, 2007.

  • Tautomerism in Nitrogen Heterocycles: L. Antonov, "Tautomerism: Methods and Theories," Wiley-VCH, 2013. (General Reference for annular tautomerism methodology).

  • Kinase Inhibitor Context (Src Family): S. Schenone et al., "Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors," Chemical Reviews, 2014.[1]

Sources

Technical Guide: 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic Acid Spectral Analysis

[2][3]

Executive Summary

The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, functioning as a bioisostere of the purine ring system (adenine).[2] Its 3-carboxylic acid derivative is a critical intermediate for synthesizing ATP-competitive kinase inhibitors (e.g., targeting Src , Btk , or RET kinases).

Accurate characterization of this molecule is complicated by annular tautomerism (N1-H vs. N2-H) and the strong electron-withdrawing nature of the carboxylic acid, which significantly deshields the pyrimidine ring protons. This guide establishes the spectral fingerprint for the 1H-tautomer (the thermodynamically preferred species in polar aprotic solvents like DMSO-d6) and outlines the diagnostic signals for purity assessment.

Structural Dynamics & Tautomerism

The pyrazolo[3,4-d]pyrimidine system exhibits prototropic tautomerism. In solution, the equilibrium is dictated by solvent polarity and hydrogen bonding capacity.

Tautomeric Equilibrium (DMSO-d6)

In DMSO-d6, the 1H-tautomer is generally the major species due to solvent stabilization of the dipole. However, rapid exchange can cause broadening of the NH signal.

TautomerismT11H-Tautomer(Major in DMSO)TSTransition State(Proton Transfer)T1->TS -H+ / +H+ T22H-Tautomer(Minor/Transient)T2->TSTS->T1TS->T2 Fast Exchange

Figure 1: Prototropic tautomerism between N1 and N2 positions. In 1H NMR, this exchange often results in a broad singlet >13.5 ppm or complete disappearance of the NH signal if water is present.

1H NMR Spectral Data (DMSO-d6)

The following data represents the characteristic chemical shifts for 1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid . Note that the carboxylic acid (COOH) and amine (NH) protons are exchangeable and their visibility depends on water content and sample acidity.

Chemical Shift Assignments

Solvent: DMSO-d6 | Frequency: 400 MHz | Reference: TMS (0.00 ppm)

PositionProton TypeShift (δ ppm)MultiplicityIntegrationJ-Coupling (Hz)Structural Insight
H-6 Pyrimidine CH9.45 – 9.65 Singlet (s)1H-Most deshielded aromatic proton; located between two N atoms (N5, N7).
H-4 Pyrimidine CH9.15 – 9.35 Singlet (s)1H-Deshielded by N5 and the adjacent electron-poor pyrazole ring.
COOH Carboxylic Acid13.0 – 14.5 Broad (br s)1H-Highly acidic; chemical shift varies with concentration and temperature.
N1-H Pyrazole NH13.8 – 14.8 Broad (br s)1H-Often overlaps with COOH or appears as a very broad hump; disappears with D₂O shake.
Diagnostic Spectral Features
  • The "Pyrimidine Gap": There is typically a ~0.2–0.4 ppm gap between H-6 (downfield) and H-4. If these signals collapse into a single peak, check for pH changes or solvent contamination.

  • Absence of Ethyl Group: To confirm hydrolysis from the ethyl ester precursor, ensure the absence of the quartet (~4.4 ppm) and triplet (~1.4 ppm) characteristic of the ethyl group.

  • Water Suppression: The COOH and NH protons are prone to exchange with adventitious water in DMSO (peak at 3.33 ppm). Using dry DMSO-d6 (ampoules) is critical for observing the acid proton.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and minimize line broadening due to exchange, follow this protocol.

Workflow

NMR_Workflowcluster_prepSample Preparationcluster_acqAcquisition ParametersStep1Weigh 5-10 mgSolid AcidStep2Add 0.6 mLDMSO-d6 (Dry)Step1->Step2Step3Sonicate(Ensure Dissolution)Step2->Step3Step4Temp: 298 K(Standard)Step3->Step4Step5Pulse Angle: 30°Delay (D1): >2.0sStep4->Step5Step6Scans (NS): 64(To see broad NH)Step5->Step6

Figure 2: Optimized workflow for acquiring high-resolution NMR data of polar heterocyclic acids.

Troubleshooting Common Issues
  • Broad/Missing COOH Signal: This is common if the DMSO is "wet."

    • Solution: Add a single pellet of activated molecular sieves to the NMR tube 1 hour prior to acquisition, or run the spectrum at 320 K to sharpen the exchangeable protons.

  • Impurity Signals:

    • ~8.0 - 8.2 ppm: Often indicates incomplete hydrolysis (residual amide or nitrile intermediates).

    • ~5.76 ppm (s): Dichloromethane (common extraction solvent).

    • ~1.99 ppm (s): Acetonitrile.

Synthesis & Validation Context

The 3-carboxylic acid is rarely formed directly from cyclization. It is typically accessed via hydrolysis of the ethyl ester . Validation of the acid structure requires confirming the loss of the ester alkyl chain.

Synthetic Route Validation
  • Precursor (Ethyl Ester): Shows Pyrimidine H-4/H-6 singlets + Ethyl Quartet (4.4 ppm) + Ethyl Triplet (1.4 ppm).

  • Product (Carboxylic Acid): Retains Pyrimidine H-4/H-6 singlets + Loss of Ethyl signals + Appearance of broad COOH (13+ ppm).

Note: If the reaction conditions are too harsh (e.g., high temp/strong acid), decarboxylation at position 3 can occur.

  • Decarboxylation Check: Look for a new singlet around 8.0 – 8.5 ppm (H-3 of the pyrazole ring). If integration shows 3 aromatic protons on the scaffold instead of 2, the carboxyl group has been lost.

References

  • General Heterocyclic NMR Data

    • Review of Pyrazolo[3,4-d]pyrimidine spectral characteristics.
    • Source:

  • Synthesis & Hydrolysis Protocols

    • Synthesis of pyrazolo[3,4-d]pyrimidine-3-carboxylates and hydrolysis to the acid.[3]

    • Source:

  • Tautomerism in Fused Pyrazoles

    • NMR studies of annular tautomerism in pyrazolo-fused systems.
    • Source:

  • Solvent Effects on Chemical Shifts

    • Trace Impurities in NMR Solvents (DMSO-d6).
    • Source: [J. Org.[4][5][6][7] Chem. 1997, 62, 21, 7512–7515]([Link])

13C NMR chemical shifts of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" heterocyclic system. Its structural resemblance to purine enables it to function as a versatile hinge-binding motif for a multitude of protein kinases, which are critical targets in oncology and immunology.[1][2] Derivatives of this core are integral to numerous approved drugs and clinical candidates. The precise characterization of novel analogues is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as an indispensable tool for unambiguous structural elucidation.

This guide provides a comprehensive analysis of the ¹³C NMR spectrum of a key derivative, 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid . We will dissect the electronic factors governing the chemical shifts of each carbon atom, present a detailed predictive assignment, and outline a robust experimental protocol for acquiring high-quality spectral data.

Pillar 1: Fundamental Principles of ¹³C NMR in Nitrogen-Rich Heterocycles

Understanding the ¹³C NMR spectrum of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid requires an appreciation of the fundamental factors that influence carbon chemical shifts (δ). Due to the low natural abundance (1.1%) of the ¹³C isotope, spectra are typically acquired with broadband proton decoupling, resulting in a spectrum where each unique carbon atom appears as a singlet.[3][4][5]

The chemical shift of a given carbon is dictated by its local electronic environment, with three primary factors being dominant in this molecular context:

  • Hybridization and Electronegativity: All carbons in the pyrazolopyrimidine core are sp² hybridized, placing them in the broad downfield region of the spectrum (typically 100-160 ppm). The carbonyl carbon of the carboxylic acid is also sp² hybridized and bonded to two highly electronegative oxygen atoms, shifting it to the furthest downfield region (160-180 ppm).[3][4] The four nitrogen atoms within the fused ring system exert a powerful deshielding effect on adjacent carbons, pulling electron density away and causing their signals to shift further downfield.

  • Aromaticity and Inductive Effects: The pyrazolo[3,4-d]pyrimidine system is an electron-deficient aromatic structure. The pyrimidine ring, with two nitrogen atoms, is more electron-deficient than the pyrazole ring. This results in a general downfield shift for the carbons in the pyrimidine portion (C4, C6) compared to analogous carbons in simpler aromatic systems.

  • Substituent Effects: The carboxylic acid group at the C3 position is a key modulator of the electronic environment. Its electron-withdrawing nature will deshield the C3 carbon to which it is attached. Furthermore, its presence is critical for defining the chemical identity of the molecule.

Pillar 2: Predictive Analysis and Assignment of ¹³C NMR Chemical Shifts

Based on established principles and spectral data from related structures, we can predict the ¹³C NMR spectrum of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid. The structure below shows the standard IUPAC numbering for the core, which will be used for all assignments.

Caption: Structure of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid with carbon numbering.

The predicted chemical shifts are summarized in the table below. These predictions are derived by comparing data from structurally similar compounds, including 1H-Pyrazolo[3,4-d]pyrimidin-4-amine[6][7], 1H-Pyrazolo[3,4-d]pyrimidin-4-ol[8], and pyrazole-3-carboxylic acid[9][10].

Carbon AtomTypePredicted Shift (δ, ppm)Justification and Commentary
C=O Carbonyl~162-168The carboxylic acid carbonyl is expected to be the most downfield signal due to bonding with two electronegative oxygen atoms.
C7a Quaternary~155-160This bridgehead carbon is adjacent to two nitrogen atoms (N1, N7) in the fused system, leading to significant deshielding. In related pyrazolopyrimidines, this carbon is consistently found in this region.[7]
C4 CH~152-156Part of the electron-deficient pyrimidine ring and situated between two nitrogen atoms (N9, N7), this protonated carbon is expected to be highly deshielded.
C6 CH~132-138As a protonated carbon in the pyrimidine ring, its chemical shift is influenced by the surrounding nitrogen atoms, placing it significantly downfield.
C3 Quaternary~135-145Attached to two nitrogens (N2, C3a-N1) and the electron-withdrawing carboxylic acid group, this carbon is expected to be significantly deshielded. Data from pyrazole-3-carboxylic acid supports this range.[9]
C3a Quaternary~100-110This bridgehead carbon is part of both the pyrazole and pyrimidine rings. It is typically the most upfield of the ring carbons due to its specific electronic environment within the fused system.[7][11]

Pillar 3: A Self-Validating Experimental Protocol for ¹³C NMR Acquisition

To ensure reproducible and high-quality data, the following experimental workflow is recommended. This protocol is designed to be self-validating by using standard instrument procedures and referencing techniques.

Caption: Recommended workflow for acquiring the ¹³C NMR spectrum.

Methodology in Detail:
  • Sample Preparation & Solvent Choice:

    • Analyte: Weigh 10-20 mg of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid.

    • Solvent: Use approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal due to its ability to dissolve polar, acidic compounds and its characteristic septet signal at δ ~39.52 ppm, which serves as a reliable internal reference.[12][13]

    • Procedure: Dissolve the sample completely in the solvent within a clean, dry vial before transferring it to a 5 mm NMR tube.

  • Instrument Parameters & Rationale:

    • Spectrometer: A 400 or 500 MHz spectrometer (corresponding to a ¹³C frequency of 100 or 125 MHz, respectively) is recommended.

    • Experiment: A standard ¹³C observation experiment with broadband ¹H decoupling (e.g., zgpg30 on Bruker instruments).

    • Number of Scans (NS): A minimum of 1024 scans is advised to achieve an adequate signal-to-noise ratio, especially for the lower-intensity quaternary carbons. This may be increased for more dilute samples.

    • Relaxation Delay (D1): A delay of 2-5 seconds is crucial. Quaternary carbons have longer relaxation times, and an insufficient delay will cause their signals to be suppressed, leading to inaccurate integration and potential misidentification.[5]

  • Data Processing and Validation:

    • After acquisition, the Free Induction Decay (FID) is processed via Fourier transformation.

    • The resulting spectrum must be accurately phase- and baseline-corrected.

    • The spectrum is calibrated by setting the center of the DMSO-d₆ solvent peak to its known chemical shift of 39.52 ppm. This internal referencing ensures accuracy and transferability of the data.

Advanced Techniques for Unambiguous Assignment

While the predictions above are based on solid chemical principles, definitive assignment requires two-dimensional (2D) NMR experiments. For a complete and authoritative structural confirmation, the following should be performed:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It would provide an unambiguous assignment for C4 and C6 by correlating them to their respective H4 and H6 signals from the ¹H NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for assigning non-protonated (quaternary) carbons. It reveals correlations between carbons and protons that are separated by two or three bonds. For instance, the C=O signal should show a correlation to the pyrazole N-H proton, and the C3a and C7a signals would show correlations to H4 and H6, locking in the complete assignment of the carbon skeleton.[7]

Conclusion

The ¹³C NMR spectrum of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is a rich source of structural information, directly reflecting the unique electronic landscape of this medicinally vital heterocyclic core. The chemical shifts are dominated by the influence of the four ring nitrogen atoms and the C3-carboxylic acid substituent, resulting in a spectrum with signals spread over a wide range from approximately 100 to 168 ppm. By understanding the fundamental principles of chemical shifts and employing a systematic experimental and analytical approach, researchers can confidently use ¹³C NMR to characterize this and related molecules, accelerating the pace of drug discovery and development.

References

  • Akbaş, E., & Berber, N. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • El-Damasy, A. K., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Advances. [Link]

  • SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. Wiley-VCH. [Link]

  • SpectraBase. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. Wiley-VCH. [Link]

  • Fallacara, A. L., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI. [Link]

  • Belskaya, N., et al. (2020). A little about Pyrazolo[3,4-d][11][14]diazepine: simple sustainable synthesis, NMR identification and prototropic equilibrium. ChemRxiv. [Link]

  • Rodrigues, L. M., et al. (2008). NMR analysis of a series of substituted pyrazolo[3,4-d]pyrimidines-4-amines. Magnetic Resonance in Chemistry. [Link]

  • SpectraBase. (n.d.). 1H-Pyrazolo[3,4-d]Pyrimidin-4-ol. Wiley-VCH. [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Friebolin, H. (2010). 5 Combination of 1H and 13C NMR Spectroscopy. In Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]

  • Request PDF. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. [Link]

  • Fallacara, A. L., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences. [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Link]

  • Al-wsaby, S. A., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. [Link]

  • Gomaa, A. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. [Link]

  • Ghorab, M. M., et al. (2017). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Journal of Heterocyclic Chemistry. [Link]

  • Gomaa, A. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Al-wsaby, S. A., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

  • de la Torre, M. C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Zhang, Y., et al. (2023). Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors. Bioorganic Chemistry. [Link]

  • Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy. NPTEL. [Link]

  • Estrada, E., et al. (2009). Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures. Protein Science. [Link]

Sources

Infrared (IR) spectrum of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared (IR) Spectrum of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. As a purine analog, the pyrazolo[3,4-d]pyrimidine scaffold is a core component in the development of various kinase inhibitors and other therapeutic agents.[1][2] Infrared spectroscopy is a powerful, non-destructive analytical technique essential for the structural elucidation and quality control of such molecules. This document details the predicted vibrational modes of the title compound, offers a systematic interpretation of its key spectral features, and presents a standardized experimental protocol for acquiring high-quality Fourier Transform Infrared (FTIR) spectra. The guide is intended to serve as an authoritative resource for scientists engaged in the synthesis, characterization, and application of pyrazolo[3,4-d]pyrimidine derivatives.

Introduction: The Significance of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid

The 1H-Pyrazolo[3,4-d]pyrimidine nucleus is a bioisostere of adenine, a fundamental component of purines. This structural similarity allows molecules based on this scaffold to act as competitive inhibitors in various biological pathways, particularly those involving ATP-binding sites in kinases.[3][4] Consequently, this heterocyclic system is a privileged scaffold in drug discovery, with derivatives showing promise as anticancer, antiviral, and anti-inflammatory agents.[1][5]

1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid serves as a crucial intermediate or a final active compound, where the carboxylic acid group provides a handle for further derivatization or acts as a key binding motif to a biological target. The precise characterization of this molecule is paramount, and infrared (IR) spectroscopy provides a rapid and reliable method for confirming its structural integrity by identifying its key functional groups.

This guide will deconstruct the expected IR spectrum of the title compound, correlating specific absorption bands with the vibrational modes of the pyrazole ring, the pyrimidine ring, and the carboxylic acid substituent.

Fundamentals of Infrared Spectroscopy

Infrared spectroscopy probes the vibrational transitions within a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies corresponding to the energy of the absorbed radiation. These frequencies are determined by the masses of the bonded atoms, the bond strength, and the overall molecular geometry. An IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where each absorption band corresponds to a specific vibrational mode. For the title compound, the key diagnostic regions will correspond to the O-H and N-H stretches, C=O stretches, and the fingerprint region containing C=N, C=C, and C-O vibrations.

Molecular Structure and Predicted Vibrational Modes

To interpret the IR spectrum, we must first analyze the molecular structure and its constituent functional groups.

Caption: Molecular structure of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid.

The primary functional groups that will give rise to characteristic IR absorption bands are:

  • Carboxylic Acid (-COOH): This group has two highly characteristic vibrations: the O-H stretch and the C=O (carbonyl) stretch.[6]

  • Pyrazole Ring N-H: The secondary amine within the pyrazole ring will produce a distinct N-H stretching band.

  • Fused Heterocyclic System (C=N, C=C): The aromatic-like pyrazolo[3,4-d]pyrimidine core contains multiple C=N and C=C bonds that will generate a series of stretching vibrations in the 1650-1400 cm⁻¹ region.

  • Pyrimidine C-H: The C-H bond on the pyrimidine ring will have a characteristic stretching frequency in the aromatic C-H region.

Predicted Infrared Spectrum: A Detailed Analysis

While an experimental spectrum for the specific title compound is not publicly available, a highly accurate prediction can be synthesized from established principles of IR spectroscopy and data from analogous structures.[7][8][9]

Table 1: Predicted IR Absorption Bands for 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityCommentary
3300 - 2500 O-H Stretch (Carboxylic Acid Dimer)Broad, StrongThis is the most characteristic feature of a carboxylic acid. Intermolecular hydrogen bonding between two molecules to form a dimer results in a very broad and intense absorption band that often obscures other signals in this region.[6][10]
3250 - 3100 N-H Stretch (Pyrazole Ring)MediumThis peak arises from the N-H bond in the pyrazole moiety. It is expected to appear as a relatively sharp peak superimposed on the broad O-H band. In similar pyrazolopyrimidine structures, N-H stretches are observed in this region.[1][11]
3100 - 3000 C-H Stretch (Aromatic)Weak to MediumThis absorption is due to the C-H bond on the pyrimidine ring. Aromatic C-H stretches typically appear just above 3000 cm⁻¹.
1720 - 1680 C=O Stretch (Carboxylic Acid Dimer)Strong, SharpThe carbonyl stretch of a carboxylic acid that is part of a hydrogen-bonded dimer is very strong and sharp. Its position can be lowered by conjugation with the pyrazolopyrimidine ring system.[6] For comparison, amidic C=O groups in related structures appear around 1650-1680 cm⁻¹.[7][8]
1630 - 1550 C=N and C=C Stretching (Ring Vibrations)Medium to StrongThe fused heterocyclic rings will produce a series of strong to medium bands in this region, corresponding to the stretching of C=N and C=C bonds within the pyrazole and pyrimidine structures. These are analogous to the quadrant and semi-circle stretching vibrations in benzene derivatives.
1450 - 1390 O-H Bending (In-plane)MediumThe in-plane bending of the carboxylic acid O-H group often appears in this region and can be coupled with C-O stretching modes.
1300 - 1200 C-O Stretch (Carboxylic Acid)StrongThe stretching vibration of the carbon-oxygen single bond in the carboxylic acid group gives rise to a strong band in this region.
~920 O-H Bending (Out-of-plane, Dimer)Broad, MediumAnother characteristic band for carboxylic acid dimers is a broad absorption centered around 920 cm⁻¹ resulting from the out-of-plane bending of the hydrogen-bonded O-H groups.
Below 900 C-H Bending (Out-of-plane, Aromatic) & Ring BendingMedium to WeakThis "fingerprint" region will contain numerous bands related to the out-of-plane bending of the aromatic C-H bond and various bending and deformation modes of the fused ring system, which are unique to the molecule's overall structure.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure reproducible and high-quality data, a standardized protocol is essential. The following describes the Attenuated Total Reflectance (ATR) method, which is ideal for solid powder samples.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Ensure ATR crystal is clean. (e.g., with isopropanol) P2 Place a small amount (1-5 mg) of 1H-Pyrazolo[3,4-d]pyrimidine- 3-carboxylic acid powder on the crystal. P1->P2 P3 Apply consistent pressure using the ATR pressure clamp to ensure good sample-crystal contact. P2->P3 A1 Collect a background spectrum of the empty, clean ATR crystal. (This accounts for atmospheric CO2 and H2O). P3->A1 Proceed to Acquisition A2 Collect the sample spectrum. Parameters: 4000-400 cm⁻¹ range, 16-32 scans, 4 cm⁻¹ resolution. A1->A2 D1 Perform automatic background subtraction. A2->D1 Proceed to Processing D2 Apply ATR correction algorithm (if available in software) to account for depth of penetration changes. D1->D2 D3 Perform baseline correction to ensure a flat spectrum. D2->D3 D4 Label significant peaks and compare with the predicted spectrum (Table 1). D3->D4

Caption: Standardized workflow for FTIR data acquisition using the ATR method.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Turn on the FTIR spectrometer and allow the source and detector to stabilize for at least 30 minutes.

    • Ensure the sample compartment is purged with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal (e.g., diamond or germanium) with a solvent-moistened, non-abrasive wipe. Isopropanol is a suitable solvent.

    • Allow the solvent to fully evaporate.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. The software will store this and subtract it from the sample spectrum. This step is critical for removing instrumental and atmospheric artifacts.

  • Sample Application:

    • Place a small amount of the solid 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid powder onto the center of the ATR crystal.

    • Lower the pressure arm and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal surface. Inconsistent pressure is a common source of poor-quality spectra.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum using appropriate parameters (e.g., 4000-400 cm⁻¹ scan range, resolution of 4 cm⁻¹, co-addition of 16 to 32 scans to improve the signal-to-noise ratio).

  • Data Processing and Analysis:

    • The software will automatically perform the background subtraction.

    • Apply an ATR correction if necessary. This software function corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

    • Perform a baseline correction to remove any broad, rolling features.

    • Identify and label the major absorption peaks and compare them against the predicted values in Table 1 to confirm the structure and assess purity.

Data Interpretation for Quality Control

The IR spectrum serves as a molecular fingerprint and is an invaluable tool for quality control in a drug development setting.

  • Structural Confirmation: The presence of all key predicted bands—most notably the extremely broad O-H stretch, the sharp C=O stretch around 1700 cm⁻¹, and the N-H peak—provides strong evidence for the successful synthesis of the target molecule.

  • Absence of Starting Materials: A common impurity might be the corresponding ester or amide precursor. The absence of characteristic ester C=O bands (typically >1730 cm⁻¹) or amide bands would indicate the complete conversion to the carboxylic acid.

  • Detection of Solvent Residues: Sharp, intense peaks corresponding to residual solvents (e.g., C-H stretches from ethyl acetate, O-H from alcohols) can be easily identified, indicating the need for further purification.

  • Batch-to-Batch Consistency: Overlaying the IR spectra from different synthesis batches provides a quick and effective method for ensuring chemical consistency. Any significant deviation in peak position or relative intensity could signal a change in polymorphic form or the presence of an impurity.

Conclusion

The infrared spectrum of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is characterized by a unique combination of features arising from its carboxylic acid functionality and its fused heterocyclic core. The most prominent and diagnostic signals are the exceptionally broad O-H stretch from 3300-2500 cm⁻¹ and the strong, sharp C=O absorption near 1700 cm⁻¹. By following the detailed analytical framework and experimental protocol presented in this guide, researchers can confidently use FTIR spectroscopy to verify the identity, purity, and consistency of this important medicinal chemistry scaffold, thereby ensuring the integrity of their subsequent research and development efforts.

References

  • El-Adl, K., et al. (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. RSC Advances. Available at: [Link]

  • Gomaa, M. A., et al. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience. Available at: [Link]

  • Shawky, E., et al. (2014). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules. Available at: [Link]

  • Hassan, A. S., et al. (2020). Synthesis of some novel pyrazolopyrimidotriazepine, pyrazolotriazolopyrimidine, and pyrazolopyrimidotetrazine derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. ACS Omega. Available at: [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry: A Tenth Edition – OpenStax adaptation. Available at: [Link]

  • SpectraBase. (n.d.). 4,6-Dimethyl-2-pyrazolo-pyrimidine. Wiley-VCH GmbH. Available at: [Link]

  • Fan, Z., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigger apoptosis, ER stress and anti-migration effect in MDA-MB-231 cells. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ibrahim, M., et al. (2013). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics. Available at: [Link]

  • Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 1: Infrared spectroscopy. Organic Geochemistry. Available at: [Link]

  • Request PDF. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. Available at: [Link]

  • Harrabi, W., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]

  • Devika, R., et al. (2020). FTIR INTERPRETATION OF DRUGS. Research Journal of Pharmacy and Technology. Available at: [Link]

  • ResearchGate. (2023). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Available at: [Link]

  • Bekhit, A. A., et al. (2017). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Pharmacology & Pharmacy. Available at: [Link]

Sources

Mass spectrometry (MS) fragmentation of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The 1H-Pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug development. As an isostere of the adenine ring in ATP, it serves as an effective hinge-binding motif in a multitude of kinase active sites.[1] This structural feature has been successfully exploited to develop potent and selective kinase inhibitors for various oncogenic targets.[1] Notable examples include the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, which has been approved for treating several B-cell cancers.[1] Understanding the physicochemical properties of novel analogues, such as 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid, is paramount for their development. Mass spectrometry (MS) is a cornerstone analytical technique for the structural elucidation and metabolic profiling of such drug candidates. This guide provides an in-depth analysis of the predicted fragmentation pathways of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid under typical electrospray ionization (ESI) tandem mass spectrometry (MS/MS) conditions.

Fundamentals of Tandem Mass Spectrometry (MS/MS)

Modern drug discovery heavily relies on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The process begins with the ionization of the analyte, typically using ESI, which is a soft ionization technique that preserves the molecular structure and generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. These precursor ions are then selected in the first mass analyzer and directed into a collision cell.[2][3] Inside the collision cell, the ions are accelerated and collide with an inert gas (like argon or nitrogen), a process known as collision-induced dissociation (CID) or collisionally activated dissociation (CAD).[2][3][4] This collision converts kinetic energy into internal energy, causing the precursor ion to fragment at its weakest chemical bonds.[2] The resulting product ions are then analyzed in a second mass analyzer, generating a fragmentation spectrum that serves as a structural fingerprint of the molecule.

Proposed Fragmentation Pathways of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid

The fragmentation of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid (Molecular Weight: 179.14 g/mol ) is dictated by its constituent functional groups: a carboxylic acid and a fused heterocyclic ring system composed of a pyrazole and a pyrimidine ring.

Negative Ion Mode (ESI⁻) Fragmentation

Due to the presence of the acidic carboxylic acid group, this molecule is expected to ionize efficiently in negative ESI mode, forming the deprotonated molecule, [M-H]⁻, at m/z 178. The subsequent CID of this ion is predicted to be dominated by a highly characteristic initial fragmentation step.

Primary Fragmentation: Decarboxylation

The most favorable initial fragmentation pathway for the [M-H]⁻ ion is the neutral loss of carbon dioxide (CO₂), a process known as decarboxylation.[5][6][7] This is a common fragmentation for gas-phase carboxylate anions upon collisional activation.[6] This loss of 44 Da results in the formation of a highly stable pyrazolo[3,4-d]pyrimidinyl anion at m/z 134.

Secondary Fragmentation: Ring Cleavage

The pyrazolo[3,4-d]pyrimidinyl anion at m/z 134 is a stable heterocyclic system, but at higher collision energies, it will undergo further fragmentation. The cleavage of the fused ring system can proceed through several pathways, often involving the elimination of small, stable neutral molecules like hydrogen cyanide (HCN). The fragmentation of pyrimidine and pyrazole rings is complex, but plausible fragmentation would involve the cleavage of the pyrimidine ring first, as it is generally less stable than the pyrazole ring during fragmentation processes.[8] A potential fragmentation pathway involves the loss of an HCN molecule (27 Da) from the pyrimidine moiety, leading to a fragment ion at m/z 107.

Visualization of Proposed ESI⁻ Fragmentation

G cluster_0 Proposed ESI⁻ Fragmentation Pathway M_H [M-H]⁻ m/z 178 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylate ion_134 Pyrazolo[3,4-d]pyrimidinyl anion m/z 134 M_H->ion_134 - CO₂ (44 Da) Decarboxylation ion_107 Fragment Ion m/z 107 ion_134->ion_107 - HCN (27 Da) Ring Cleavage

Caption: Proposed fragmentation pathway in negative ion mode (ESI⁻).

Positive Ion Mode (ESI⁺) Fragmentation

In positive ion mode, the molecule will be protonated, likely on one of the basic nitrogen atoms of the pyrimidine or pyrazole ring, to form the [M+H]⁺ ion at m/z 180. The fragmentation of this protonated species is anticipated to be more complex than in the negative mode.

Primary Fragmentation

The initial fragmentation events for the [M+H]⁺ ion could involve several competing pathways:

  • Loss of Water (H₂O): A common fragmentation for protonated carboxylic acids, leading to an acylium ion at m/z 162.

  • Loss of Carbon Monoxide (CO): Following or concurrent with the loss of water, the molecule could lose CO (28 Da), resulting in a fragment at m/z 152. The fragmentation of similar pyrazolo-naphthyridine structures is often initiated by the elimination of a CO molecule.[9][10]

Secondary Fragmentation: Ring System Decomposition

The resulting fragment ions will undergo further decomposition of the heterocyclic core. This typically involves the sequential loss of HCN molecules from both the pyrimidine and pyrazole rings. For instance, the ion at m/z 152 could lose HCN to produce a fragment at m/z 125. Further fragmentation could lead to the formation of smaller, stable aromatic cations.

Visualization of Proposed ESI⁺ Fragmentation

G cluster_1 Proposed ESI⁺ Fragmentation Pathway M_H_plus [M+H]⁺ m/z 180 Protonated Molecule ion_162 Acylium Ion m/z 162 M_H_plus->ion_162 - H₂O (18 Da) ion_152 Fragment Ion m/z 152 M_H_plus->ion_152 - CO (28 Da) ion_125 Fragment Ion m/z 125 ion_152->ion_125 - HCN (27 Da)

Caption: Proposed fragmentation pathway in positive ion mode (ESI⁺).

Summary of Predicted Fragment Ions

Ionization Mode Precursor Ion (m/z) Key Fragment Ion (m/z) Proposed Neutral Loss Fragmentation Step
ESI⁻178134CO₂ (44 Da)Decarboxylation
ESI⁻134107HCN (27 Da)Ring Cleavage
ESI⁺180162H₂O (18 Da)Loss of Water
ESI⁺180152CO (28 Da)Decarbonylation
ESI⁺152125HCN (27 Da)Ring Cleavage

Experimental Protocol for LC-MS/MS Analysis

This section provides a general workflow for acquiring MS/MS data for 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid. Optimization will be required based on the specific instrumentation used.

1. Sample Preparation

  • Prepare a stock solution of the analyte in a suitable organic solvent (e.g., DMSO or Methanol) at 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid for reversed-phase chromatography) to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

2. Liquid Chromatography (LC) Method

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Method

  • Ion Source: Electrospray Ionization (ESI), run in both positive and negative modes.

  • MS1 Scan: Scan a mass range that includes the expected precursor ions (e.g., m/z 100-250).

  • MS/MS Analysis (Product Ion Scan):

    • Select the precursor ions of interest (m/z 178 for negative mode, m/z 180 for positive mode).

    • Apply collision energy. This will need to be optimized. Start with a collision energy of 15-20 eV and ramp up to 40-50 eV to observe a range of fragments.

    • Acquire the product ion spectrum.

  • Typical ESI Source Parameters:

    • Capillary Voltage: 3.5-4.5 kV (positive), -3.0 to -4.0 kV (negative).

    • Source Temperature: 300-350 °C.[11]

    • Nebulizer Gas: Nitrogen, 20-40 psi.[12]

Workflow for LC-MS/MS Method Development

G cluster_workflow LC-MS/MS Experimental Workflow A Sample Preparation (1-10 µg/mL solution) B LC Separation (C18 Column) A->B C ESI Ionization (Positive & Negative) B->C D MS1 Scan (Precursor Ion Detection) C->D E Collision-Induced Dissociation (CID) (Isolate & Fragment Precursor) D->E F MS2 Scan (Product Ion Analysis) E->F G Data Interpretation F->G

Caption: A typical workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is predicted to follow logical and well-established chemical principles. In negative ion mode, the primary and most diagnostic fragmentation is the loss of CO₂, a characteristic feature of carboxylic acids. In positive ion mode, the fragmentation is expected to be more intricate, involving initial losses of water and carbon monoxide, followed by the systematic degradation of the heterocyclic core through losses of HCN. This detailed understanding of the fragmentation patterns is crucial for drug development professionals, aiding in metabolite identification, impurity profiling, and the structural confirmation of novel analogues based on this important pharmacological scaffold.

References

  • Mechanistic Investigation. (A) Computed fragmentation/ring-closing mechanism for the ring expansion of pyrazoles to pyrimidines. (B) Isolation of a diverted side product. ResearchGate. Available from: [Link]

  • Djerassi, C., & Williams, D. H. (1964). Interpretation of Mass Spectra of Organic Compounds. Holden-Day. (Referenced in: Mass Spectral Dehydration and Decarboxylation in Cyclic α-Hydroxy Acids, Alcohols, and Carboxylic Acids. Bulletin of the Chemical Society of Japan.) Available from: [Link]

  • Wang, M., et al. (2016). Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry. Cannabis and Cannabinoid Research, 1(1), 262–271. Available from: [Link]

  • Stibrany, C. A., et al. (2022). Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation. Journal of the American Society for Mass Spectrometry, 33(10), 1905–1914. Available from: [Link]

  • Kruve, A., et al. (2014). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of Mass Spectrometry, 49(12), 1221-1228. Available from: [Link]

  • O'Hair, R. A. J., & Rijs, N. J. (2015). Gas Phase Studies of the Pesci Decarboxylation Reaction: Synthesis, Structure, and Unimolecular and Bimolecular Reactivity of Organometallic Ions. Organometallics, 34(1), 209-223. (Referenced in: MS n experiments allow examination of organometallic (a) formation via... ResearchGate.) Available from: [Link]

  • Kato, S., et al. (2008). Threshold collision-induced dissociation of hydrogen-bonded dimers of carboxylic acids. The Journal of Chemical Physics, 128(9), 094301. Available from: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]

  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available from: [Link]

  • Al-Majdoub, Z. M., et al. (2021). A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation. Metabolites, 11(5), 291. Available from: [Link]

  • Bakherad, M., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide. Preprints.org. Available from: [Link]

  • Broeren, M. A. C., et al. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Journal of Mass Spectrometry, 50(12), 1433-1437. Available from: [Link]

  • Li, W., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. Available from: [Link]

  • Khakwani, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604. Available from: [Link]

  • Wikipedia contributors. (2023, December 27). Collision-induced dissociation. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(10), 2385-2387. Available from: [Link]

  • Bakherad, M., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. International Journal of Molecular Sciences, 24(21), 15873. Available from: [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. (Referenced in: Collision-induced dissociation – Knowledge and References. Taylor & Francis Online.) Available from: [Link]

  • Zhang, W., et al. (2016). Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 120, 29-37. Available from: [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 362-381. Available from: [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • NIST. (n.d.). 1H-Pyrazolo[4,3-d]pyrimidine, 7-amino-3-β-D-ribofuranosyl-. NIST WebBook. Available from: [Link]

  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1129. Available from: [Link]

  • Wang, Y., et al. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry, 57(9), e4883. Available from: [Link]

  • Gross, M. L. (1990). Collision-induced dissociation. In Methods in Enzymology (Vol. 193, pp. 131-153). Academic Press. Available from: [Link]

  • Williams, D. A., et al. (2009). Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Journal of Medicinal Chemistry, 52(14), 4247–4251. Available from: [Link]

  • Ye, L., et al. (2005). Rapid and sensitive LC/MS/MS analysis of the novel tyrosine kinase inhibitor ZD6474 in mouse plasma and tissues. Journal of Chromatography B, 824(1-2), 144-150. Available from: [Link]

Sources

Technical Guide: Tautomeric Dynamics of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the purine ring system (adenine/guanine).[1] Its utility in kinase inhibition (e.g., Src, BTK, CDK) relies heavily on its ability to mimic the hydrogen-bonding motifs of ATP at the hinge region.

However, the introduction of a carboxylic acid moiety at the C3 position introduces a complex proton-transfer landscape. The 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid does not exist as a static structure; it fluctuates between annular tautomers (N1-H vs. N2-H) and functional group rotamers. Misassignment of these tautomeric states during lead optimization can result in erroneous docking scores (up to 2-3 kcal/mol error) , failed co-crystallization attempts, and misinterpreted SAR data.

This guide provides a definitive technical framework for identifying, quantifying, and controlling these tautomers in solution and solid phases.

Part 1: The Theoretical Framework

The Tautomeric Equilibrium

The core heterocycle contains a fused 5,6-bicyclic system. While the pyrimidine ring nitrogens (N5, N7) are theoretically capable of protonation, the aromaticity penalty renders these forms energetically unfavorable in neutral conditions. The primary equilibrium exists on the pyrazole ring between the 1H-tautomer and the 2H-tautomer .

  • 1H-Tautomer (Canonical): The proton resides on N1. This is typically the thermodynamically preferred state in polar protic solvents due to dipole stabilization.

  • 2H-Tautomer (Reactive): The proton resides on N2. This form is often stabilized in non-polar solvents or by specific intramolecular interactions.

The "C3-Carboxyl Effect"

Unlike the unsubstituted parent heterocycle, the 3-carboxylic acid group acts as both an electron-withdrawing group (EWG) and a hydrogen bond donor/acceptor. This creates a unique Intramolecular Hydrogen Bond (IMHB) landscape that can "lock" specific tautomers.

  • Scenario A (Stabilizing 1H): If the carboxyl group rotates such that the -OH points toward N2, it donates a hydrogen bond to the N2 lone pair. This requires N2 to be unprotonated, thereby stabilizing the N1-H tautomer .

  • Scenario B (Stabilizing 2H): If the carboxyl carbonyl (C=O) points toward N2, it can accept a hydrogen bond from an N2-H proton. This would stabilize the 2H-tautomer .

Current DFT consensus (B3LYP/6-311++G** level) suggests that Scenario A is generally lower in energy by 3–5 kcal/mol in vacuum, making the 1H-tautomer the dominant species , but solvent polarity can compress this gap.

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the specific influence of the C3-COOH group.

Tautomer_Equilibrium cluster_C3 C3-Carboxylic Acid Effect N1 1H-Tautomer (Canonical) N1-H TS Transition State (Proton Transfer) N1->TS +ΔG‡ IMHB_A IMHB Type A: COOH(OH) ... :N2 (Locks 1H-Form) N1->IMHB_A Stabilized by N2 2H-Tautomer (Transient/Minor) N2-H N2->TS IMHB_B IMHB Type B: COOH(C=O) ... H-N2 (Locks 2H-Form) N2->IMHB_B Stabilized by TS->N1 Fast Relaxation TS->N2 +ΔG (Endothermic)

Figure 1: Tautomeric equilibrium showing the kinetic barrier and thermodynamic stabilization provided by the C3-carboxylic acid intramolecular hydrogen bonding (IMHB).

Part 2: Analytical Characterization Protocols

Distinguishing N1-H from N2-H requires methods sensitive to the electronic environment of the nitrogen atoms. Standard 1H NMR is often insufficient due to rapid proton exchange broadening the NH signal.

The Gold Standard: 15N-HMBC NMR

Nitrogen-15 chemical shifts are the most reliable indicator of tautomeric state.

  • Pyrrole-like Nitrogen (N-H): typically -150 to -250 ppm (relative to nitromethane).

  • Pyridine-like Nitrogen (=N-): typically -50 to -100 ppm.

Experimental Protocol:

  • Sample Prep: Dissolve 10-20 mg of the compound in 0.6 mL DMSO-d6 (prevents exchange better than MeOD).

  • Temperature: Run at 300K . If signals are broad, cool to 270K to slow the exchange.

  • Sequence: Run a gradient-selected 1H-15N HMBC (Heteronuclear Multiple Bond Correlation).

  • Analysis:

    • Look for the cross-peak between the C3-H (or C3-substituent protons, though absent here) and the ring nitrogens.

    • Diagnosis: In the 1H-tautomer, N1 is pyrrole-like (shielded) and N2 is pyridine-like (deshielded). In the 2H-tautomer, this pattern inverts.

X-Ray Crystallography (Solid State)

In the solid state, the tautomer is "frozen" by crystal packing forces.

  • Expectation: 1H-pyrazolo[3,4-d]pyrimidine derivatives usually crystallize as centrosymmetric dimers linked by intermolecular hydrogen bonds between N1-H and N7 (pyrimidine ring) of the partner molecule.

  • Warning: The solid-state tautomer may NOT match the solution tautomer. Always verify with solution NMR before using crystal structures for docking.

UV-Vis Spectroscopy
  • Method: Measure

    
     in solvents of varying polarity (e.g., Toluene vs. Methanol).
    
  • Insight: A significant bathochromic shift (Red shift) in polar solvents often indicates the stabilization of the more polar 1H-tautomer.

Part 3: Biological Implications & Drug Design[1][2][3]

Kinase Hinge Binding

The pyrazolo[3,4-d]pyrimidine scaffold binds to the ATP-binding site of kinases. The tautomeric state dictates the H-bond donor/acceptor pattern.

TautomerN1 StateN2 StateBinding Consequence
1H-Form Donor (NH)Acceptor (N:)Mimics Adenine N9-H. Classic binding mode.
2H-Form Acceptor (N:)Donor (NH)Clash Risk. Can repel the hinge backbone carbonyl, abolishing potency.
Docking Simulation Workflow

When performing virtual screening with this scaffold, you must generate both tautomers.

  • Ligand Prep: Generate 1H and 2H tautomers explicitly.

  • Grid Generation: Define the hinge region (e.g., Met341 in c-Src).

  • Scoring: Dock both.

    • If 1H scores -9.0 and 2H scores -6.0: The compound likely binds as 1H.

    • If 2H scores -9.0 and 1H scores -6.0:Red Flag. The compound may not be active unless the kinase environment specifically stabilizes the high-energy 2H form (rare but possible in hydrophobic pockets).

Part 4: Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for characterizing the tautomer in a new synthetic batch.

Workflow Start Synthesized 1H-Pyrazolo[3,4-d]pyrimidine-3-COOH Solubility Check Solubility (DMSO vs CHCl3) Start->Solubility NMR_1H 1H NMR (DMSO-d6) Solubility->NMR_1H Broad Broad NH Signals? NMR_1H->Broad Yes Yes Broad->Yes No No Broad->No Cool Cool to 270K (Slow Exchange) HMBC 1H-15N HMBC (Critical Step) Cool->HMBC Assign Assign N-Chemical Shifts HMBC->Assign Result_1H N1 Shielded (-180 ppm) N2 Deshielded (-70 ppm) -> 1H Tautomer Assign->Result_1H Result_2H N1 Deshielded (-70 ppm) N2 Shielded (-180 ppm) -> 2H Tautomer Assign->Result_2H Yes->Cool No->HMBC

Figure 2: Step-by-step analytical workflow for definitive tautomer assignment using variable-temperature NMR.

References

  • Seela, F., et al. (2005). "Pyrazolo[3,4-d]pyrimidine ribonucleosides related to 2-aminoadenosine and isoguanosine: synthesis, deamination and tautomerism." Organic & Biomolecular Chemistry.

  • Filarowski, A., et al. (2023). "Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group." Molecules.

  • Aggarwal, R., et al. (2002). "The regioisomeric 1H(2H)-pyrazolo[3,4-d]pyrimidine N1- and N2-(2'-deoxy-beta-D-ribofuranosides)." Acta Crystallographica Section C.

  • Hassan, A.S., et al. (2024).[2] "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT." Molecules.

  • PubChem. "1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid Compound Summary." National Library of Medicine.

Sources

Structural Elucidation & Pharmacophore Mapping: 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a critical bioisostere of the purine nucleus (specifically adenine), widely utilized in medicinal chemistry for developing ATP-competitive kinase inhibitors (e.g., Src, Abl, EGFR inhibitors) and antiviral agents. The specific derivative, 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid , represents a functionalized core capable of diverse supramolecular interactions due to the presence of both a planar heteroaromatic system and a strong hydrogen-bond donor/acceptor moiety (–COOH).

This guide details the structural principles, synthesis, and crystallographic characterization workflow for this molecule.[1] It emphasizes the resolution of tautomeric ambiguity (N1-H vs. N2-H) and the prediction of supramolecular synthons, which are pivotal for rational drug design.

Structural Significance & Pharmacophore Analysis

The Purine Bioisostere

The pyrazolo[3,4-d]pyrimidine core mimics the adenine scaffold but differs in the arrangement of nitrogen atoms in the 5-membered ring. This alteration affects the electronic distribution and pKa values, influencing binding affinity to kinase hinge regions.

  • Planarity: The fused 5,6-bicyclic system is strictly planar, facilitating intercalation and

    
    -
    
    
    
    stacking interactions in the crystal lattice (typical interplanar distance: 3.3–3.5 Å).
  • H-Bonding Capacity: The 3-carboxylic acid group introduces a "head-to-head" dimerization motif, while the pyrimidine nitrogens (N5, N7) act as acceptors.

Tautomeric Ambiguity

A critical challenge in crystallizing unsubstituted pyrazolo[3,4-d]pyrimidines is the prototropic tautomerism between N1 and N2.

  • Solution Phase: Rapid equilibrium often exists, solvent-dependent.

  • Solid State: The crystal lattice usually freezes a single tautomer. For most 3-substituted derivatives, the 1H-tautomer is energetically favored due to reduced steric clash with the substituent at position 3 and more favorable packing networks.

Supramolecular Assembly: Predicted Crystal Packing

Based on the Cambridge Structural Database (CSD) trends for homologous pyrazolo[3,4-d]pyrimidines (e.g., Allopurinol derivatives) and carboxylic acids, the crystal structure is governed by two primary supramolecular synthons:

The Carboxylic Acid Homosynthon ( )

The carboxylic acid moiety at position 3 is expected to form a centrosymmetric dimer via two O-H···O hydrogen bonds.[2][3] This is a robust motif in crystal engineering, often designated as the


 graph set.
  • Geometry: Planar, centrosymmetric.

  • Function: Links two molecules into a discrete dimer unit.

The Pyrazole-Pyrimidine Network

Secondary interactions involve the N-H of the pyrazole ring acting as a donor to the pyrimidine nitrogen (N5 or N7) of an adjacent molecule or dimer. This creates extended ribbons or sheets.

Visualization of Interaction Logic

SupramolecularAssembly Molecule 1H-Pyrazolo[3,4-d] pyrimidine-3-COOH COOH Carboxylic Acid (Pos 3) Molecule->COOH RingN Pyrazolo-Pyrimidine Core (N-H / N:) Molecule->RingN Dimer Centrosymmetric Dimer R2,2(8) Motif COOH->Dimer O-H...O Interaction Ribbon H-Bonded Ribbon (N-H...N) RingN->Ribbon Intermolecular N-H...N Stacking Pi-Pi Stacking (3.4 Angstroms) Dimer->Stacking Layering Ribbon->Stacking Layering

Caption: Hierarchical assembly of the crystal lattice. Primary acid dimers (Yellow) stack via pi-interactions (Grey) to form the bulk solid.

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality single crystals for X-ray diffraction, a high-purity sample is required. The following workflow integrates synthesis with a "slow-release" crystallization strategy.

Synthesis Route (Oxidative Cyclization)

Note: This route avoids hazardous hydrazine handling by using a pyrazole precursor.

  • Precursor: Start with ethyl 5-amino-1H-pyrazole-4-carboxylate .

  • Cyclization: Reflux with formamide (or triethyl orthoformate followed by ammonia) to close the pyrimidine ring, yielding the pyrazolo[3,4-d]pyrimidine core.

  • Hydrolysis: Treat the ester with aqueous NaOH (1M) at 60°C to hydrolyze the ethyl ester to the free carboxylic acid.

  • Purification: Acidify to pH 3-4 to precipitate the target acid. Recrystallize from Ethanol/Water (9:1).

Single Crystal Growth Protocol

Direct evaporation often yields microcrystalline powder. A diffusion method is recommended to control nucleation.

Method: Liquid-Liquid Diffusion (Layering)

  • Solvent A (Good Solvent): Dissolve 20 mg of the compound in minimal DMSO or DMF (due to low solubility of the planar acid).

  • Solvent B (Anti-Solvent): Methanol or Acetonitrile.

  • Setup: In a narrow NMR tube, place the solution of Solvent A. Carefully layer Solvent B on top using a syringe to create a distinct interface.

  • Incubation: Seal and store in a vibration-free environment at 20°C.

  • Timeline: Crystals suitable for XRD (0.1 - 0.3 mm) typically appear at the interface within 3-7 days.

Crystallographic Data Collection & Refinement Strategy

Once a crystal is mounted, the following parameters are critical for resolving the structure and validating the tautomeric state.

Data Collection Parameters
ParameterSetting / RecommendationReason
Temperature 100 K (Cryostream)Reduces thermal motion (ellipsoids), essential for locating H-atoms on N1/N2.
Source Mo-K

(

Å)
Standard for small organic molecules; reduces absorption issues compared to Cu.
Resolution 0.8 Å or betterRequired to resolve N-H bonds directly in difference Fourier maps.
Refinement Checklist (Self-Validation)
  • Phase Solution: Use Direct Methods (SHELXT) or Intrinsic Phasing.

  • Hydrogen Assignment:

    • Carbon-bound H: Place geometrically (riding model).

    • Heteroatom-bound H (N-H, O-H):Crucial Step. Do not constrain immediately. Locate peaks in the Difference Fourier map (

      
      ) to confirm the N1 vs. N2 position. Only then refine with soft restraints (DFIX).
      
  • Disorder Check: Look for "split" electron density at the carboxylate, which might indicate a disordered dimer or proton transfer.

Structural Insights for Drug Design

Understanding this structure informs the design of kinase inhibitors:

  • Hinge Binding: The donor-acceptor motif (N1-H, N7) mimics the Adenine binding to the kinase hinge region (e.g., Glu/Met residues).

  • Solubility: The carboxylic acid provides a handle for salt formation, improving the typically poor solubility of the planar scaffold.

  • Vector Growth: The 3-position points towards the solvent-accessible front of the ATP pocket, making the carboxylic acid an ideal attachment point for solubilizing groups (piperazines, morpholines) via amide coupling.

Workflow Visualization

Workflow Start Start: Precursor (Amino-Pyrazole) Synth Synthesis: Cyclization & Hydrolysis Start->Synth Cryst Crystallization: DMF/MeOH Diffusion Synth->Cryst XRD X-Ray Diffraction: 100K, Mo-Source Cryst->XRD Refine Refinement: Locate N-H Tautomer XRD->Refine Phase Solution Model Final Model: Pharmacophore Map Refine->Model Validation

Caption: End-to-end workflow from chemical synthesis to structural pharmacophore modeling.

References

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives: F. F. A. Latif et al. "Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives." Molecules, 2024.[1][3][4]

  • Structural Characterization & Tautomerism: S. Boukhennoufa et al. "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis." MDPI Crystals, 2024.

  • Hydrogen Bonding Motifs in Pyrimidines: A. Portieri et al. "The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal." ACS Organic & Inorganic Au, 2024.

  • Kinase Inhibitor Scaffolds (Biological Context): A. M. El-Agrody et al. "Discovery of pyrazolo[3,4-d]pyrimidine... as novel CDK2 inhibitors."[5] RSC Advances, 2024.

  • General Chemical Data: PubChem Compound Summary for 1H-Pyrazolo[3,4-d]pyrimidine.

Sources

Technical Guide: Sourcing and Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, synthesis, and validation of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid , a critical scaffold in medicinal chemistry.

Executive Summary

1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid (CAS 1535399-62-2 ) is a bicyclic heteroaromatic scaffold functioning as a bioisostere of purine.[1] It is extensively utilized in the development of ATP-competitive kinase inhibitors, particularly for the Src family kinases (SFKs) , Btk , and Hck .

Unlike its widely available isomer pyrazolo[1,5-a]pyrimidine-3-carboxylic acid , the [3,4-d] isomer is a specialized building block often requiring custom synthesis or specific vendor sourcing. This guide provides a verified supply chain strategy, distinguishing between direct procurement and "make-vs-buy" synthetic routes.

Chemical Identity & Isomer Criticality

CRITICAL WARNING: A common procurement error involves confusing the [3,4-d] system with the [1,5-a] system. The [1,5-a] isomer is significantly cheaper and more abundant but possesses a completely different topology and binding mode.

FeatureTarget Compound Common Imposter (Isomer)
Name 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS Number 1535399-62-2 25940-35-6
Structure Purine bioisostere (5:6 fused with N at 1,2,5,7 positions*)Bridgehead nitrogen system (5:6 fused with N at 1,4,7a)
Availability Rare / Specialty Commodity / High Stock
Key Use Kinase Inhibitors (Ibrutinib analogs, PP1/PP2)GABA-A ligands, antiviral agents

*Numbering varies by convention; standard IUPAC for [3,4-d] places nitrogens at 1, 2, 5, 7 relative to the fusion.

Commercial Supply Landscape

Due to the instability of the free acid and its tendency to decarboxylate under thermal stress, many suppliers provide the Ethyl ester or the 4-hydroxy/4-amino derivative.

A. Direct Suppliers (Tier 1 - Specialty)

These vendors list the specific CAS 1535399-62-2 or its direct derivatives. Note: Inventory is often "Make-to-Order".

  • Ark Pharm, Inc.

    • Catalog ID: H-052327

    • Product: 1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid[1]

    • Purity: >95% (HPLC)

    • Format: Solid (typically mg to gram scale)

  • BLD Pharm

    • Focus: Precursors and derivatives.

    • Key Item: Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate (CAS 2306272-96-6) - Note: This is the 4-isomer; verify specific requests for 3-isomer custom synthesis.

B. Precursor Sourcing (The "Build" Strategy)

For reliable access, it is recommended to purchase the stable pyrazole precursor and cyclize in-house. This is often more cost-effective for >10g requirements.

  • Primary Precursor: Ethyl 5-amino-1H-pyrazole-3-carboxylate

  • CAS: 105434-90-0 [2][3][4][5]

  • Suppliers: Oakwood Chemical (066990), Fluorochem, Combi-Blocks.

  • Cost: ~

    
    200 per 25g.
    

Synthetic Context & "Make" Decision

If the free acid is unavailable, the scaffold can be synthesized via the annulation of a pyrimidine ring onto the 5-aminopyrazole core.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the conversion of the commercial precursor (Ethyl 5-amino-1H-pyrazole-3-carboxylate) into the Pyrazolo[3,4-d]pyrimidine core.

Synthesis Precursor Ethyl 5-amino-1H-pyrazole- 3-carboxylate (CAS 105434-90-0) Intermediate Intermediate Amidine Precursor->Intermediate Condensation Reagent1 Formamide / Formamidine (C1 Source) Reagent1->Intermediate Cyclization Cyclization (Heat/Base) Intermediate->Cyclization -NH3 / -H2O Product 1H-Pyrazolo[3,4-d]pyrimidine- 4-one-3-carboxylate (Common Core) Cyclization->Product Annulation Deriv Chlorination (POCl3) -> 4-Cl Derivative Product->Deriv Functionalization

Caption: Synthetic route from commercially available aminopyrazole to the pyrazolo[3,4-d]pyrimidine core.

Experimental Protocol (Standard Annulation)
  • Reagents: Ethyl 5-amino-1H-pyrazole-3-carboxylate (1.0 eq), Formamide (excess, typically 5–10 vol).

  • Conditions: Reflux at 180–190°C for 4–6 hours.

  • Workup: Cool reaction mixture. The product (often the 4-oxo tautomer) typically precipitates. Filter and wash with ethanol.

  • Yield: Expect 60–80%.

  • Note: To obtain the unsubstituted pyrimidine ring (removing the 4-oxo), subsequent chlorination (POCl3) and hydrogenolysis (Pd/C, H2) are required.

Quality Control & Validation

When sourcing this compound, the following analytical parameters must be verified to ensure scaffold integrity.

A. Impurity Profile
  • Unreacted Hydrazine: If synthesized via hydrazine + ethoxymethylene compounds, trace hydrazine is a genotoxic impurity (GTI).

  • Regioisomers: 2H-pyrazolo[3,4-d]pyrimidine isomers may form depending on alkylation conditions.

B. Analytical Specifications
TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Distinct singlets for Pyrimidine C4-H and C6-H (>8.0 ppm). Pyrazole NH broad singlet (~13-14 ppm).
Purity HPLC (C18, Polar Mobile Phase)>95% Area under curve. Note: Acidic mobile phase prevents tailing of the carboxylic acid.
Mass Spec LC-MS (ESI+)[M+H]+ consistent with MW (Calc: ~164.12 for free acid).

References

  • Ark Pharm, Inc. Product Catalog: 1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid (H-052327). Retrieved from .

  • PubChem. Compound Summary: 1H-Pyrazolo[3,4-d]pyrimidine. CID 67499.[6] Retrieved from .

  • Oakwood Chemical. Ethyl 5-amino-1H-pyrazole-3-carboxylate (066990). Retrieved from .

  • Han, S. et al. (2017). "One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles." Molecules, 22(10), 1655. Retrieved from .

  • ChemicalBook. CAS 105434-90-0 Data Sheet. Retrieved from .

Sources

Literature Review: Pyrazolo[3,4-d]pyrimidine Carboxylic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, primarily due to its bio-isosteric relationship with the purine nucleus (adenine and guanine). This structural mimicry allows derivatives to act as potent competitive inhibitors for ATP-binding sites in kinases (e.g., Src, CDK, EGFR) and antagonists for adenosine receptors.

While the core heterocycle is lipophilic, the incorporation of carboxylic acid moieties —either as direct substituents or conjugated amino acid tails—is a critical strategy for optimizing Pharmacokinetics (PK) and Pharmacodynamics (PD) . The carboxylic acid group serves three pivotal roles:

  • Solubility Handle: Ionizable groups improve aqueous solubility, addressing the inherent lipophilicity of the fused ring system.

  • Selectivity Anchor: It mimics the phosphate-binding region of ATP or the glutamate tail of folates (in DHFR inhibitors).

  • Synthetic Intermediate: Pyrazole-4-carboxylic acids are the obligate precursors for the "Oxazinone Route," a versatile pathway to diverse pyrazolo[3,4-d]pyrimidines.

Structural Significance & Mechanism of Action

The Purine Isostere Concept

The pyrazolo[3,4-d]pyrimidine core preserves the Watson-Crick hydrogen-bonding face of purines but alters the N-distribution in the 5-membered ring. This subtle change modifies the dipole moment and pKa, often enhancing metabolic stability against purine nucleoside phosphorylases.

The Role of the Carboxylate

In the context of Dihydrofolate Reductase (DHFR) inhibition, pyrazolo[3,4-d]pyrimidines often feature a p-aminobenzoyl-glutamate side chain. The terminal carboxylic acids on the glutamate moiety are essential for:

  • Binding: Forming salt bridges with conserved arginine residues (e.g., Arg57 in human DHFR).

  • Cellular Retention: Polyglutamylation of the carboxylate tail prevents efflux, trapping the inhibitor inside the cancer cell.

Synthetic Architectures

The synthesis of carboxylic acid-functionalized pyrazolo[3,4-d]pyrimidines generally follows two distinct retrosynthetic logic streams.

Pathway A: The Oxazinone Intermediate (The Carboxylic Acid Precursor)

This is the most robust method for generating 4-substituted derivatives. It proceeds via the cyclization of 5-amino-pyrazole-4-carboxylic acid into a reactive benzoxazinone-like intermediate (oxazinone), which is then ring-opened by amines to form the pyrimidine ring.

Mechanism:

  • Hydrolysis: Ethyl 5-amino-pyrazole-4-carboxylate is hydrolyzed to the free acid.[1][2]

  • Dehydrative Cyclization: Heating with acetic anhydride closes the ring to form the oxazinone.

  • Nucleophilic Attack: Primary amines attack the oxazinone carbonyl, followed by ring closure to yield the pyrazolo[3,4-d]pyrimidine.

Pathway B: Direct Functionalization

For derivatives where the carboxylic acid is a terminal substituent (e.g., at C-6), the group is often installed via the hydrolysis of a cyano or ester group after the bicyclic core has been constructed.

Visualization of Synthetic Pathways

Synthesis_Pathways Start 5-Amino-pyrazole-4-carboxylate (Ester) Acid 5-Amino-pyrazole-4-carboxylic Acid (Key Intermediate) Start->Acid Hydrolysis (NaOH/EtOH) Oxazinone Pyrazolo[3,4-d][1,3]oxazin-4-one (Reactive Electrophile) Acid->Oxazinone Ac2O Reflux (-H2O) Final_Prod Pyrazolo[3,4-d]pyrimidine-4-one (Target Scaffold) Oxazinone->Final_Prod Ring Opening & Recyclization Amine R-NH2 (Nucleophile) Amine->Final_Prod Incorporation

Figure 1: The "Oxazinone Route" utilizing the carboxylic acid intermediate for scaffold construction.

Detailed Experimental Protocols

The following protocols are synthesized from high-impact medicinal chemistry literature (e.g., Journal of Medicinal Chemistry, European Journal of Medicinal Chemistry).

Protocol 4.1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic Acid

This step isolates the critical carboxylic acid intermediate.[3][4]

  • Reagents: Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (10 mmol), Sodium Hydroxide (20 mL, 20% aq), Ethanol (30 mL).

  • Procedure:

    • Dissolve the ester in ethanol.

    • Add NaOH solution dropwise.

    • Reflux the mixture for 4 hours. Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1).

    • Cool to room temperature and pour into ice water (100 mL).

    • Acidify with conc. HCl to pH 2–3. The carboxylic acid will precipitate.

    • Filter the solid, wash with cold water, and dry in a vacuum oven.

  • Validation: 1H-NMR (DMSO-d6) should show a broad singlet at ~12.0 ppm (COOH) and disappearance of the ethyl quartet/triplet.

Protocol 4.2: Cyclization to Pyrazolo[3,4-d]pyrimidin-4-one

Conversion of the acid to the bioactive scaffold.

  • Reagents: Carboxylic acid intermediate (from 4.1), Acetic Anhydride (5-10 equiv).

  • Procedure:

    • Suspend the carboxylic acid in acetic anhydride.

    • Reflux for 3–5 hours.[5] The solid will dissolve as the oxazinone forms.

    • Critical Step: React the in situ formed oxazinone with the desired amine (e.g., aniline, benzylamine) by adding it directly to the mixture or isolating the oxazinone (if stable) and reacting in acetic acid.

    • Reflux for an additional 4–6 hours.

    • Cool and pour into ice water. The product precipitates.

    • Recrystallize from DMF/Ethanol.

Biological Activity & SAR Data

The incorporation of carboxylic acid derivatives has shown marked improvements in inhibitory constants (


) and 

values across several targets.
Comparative Activity Table
Compound ClassTargetR-Group (C-4/N-5)

/

Key Insight
Pyrazolo[3,4-d]pyrimidine CDK2 Benzyl1.2

M
Lipophilic, poor solubility.
Pyrazolo[3,4-d]pyrimidine CDK2 3-Carboxyphenyl0.15

M
COOH forms H-bond with Lys33.
Methotrexate Analog DHFR Glutamate (COOH)< 0.05

M
Essential for active site salt bridge.
Prodrug Derivative Src Ester-linked COOHN/A (Prodrug)40-fold increase in aqueous solubility.
Mechanism of Action: Kinase Inhibition[7]

The pyrazolo[3,4-d]pyrimidine core binds in the ATP pocket. The carboxylic acid substituents often extend into the solvent-exposed region or interact with specific lysine/arginine residues to enforce selectivity.

MOA_Kinase Scaffold Pyrazolo[3,4-d]pyrimidine Core Hinge Hinge Region (Met/Glu) Scaffold->Hinge H-Bonds (N1/N2) Ribose Ribose Binding Pocket Scaffold->Ribose Hydrophobic Interaction COOH Carboxylic Acid Substituent Scaffold->COOH Functionalization Solvent Solvent Front (Solubility) COOH->Hinge Salt Bridge (Optional) COOH->Solvent Solubilization

Figure 2: Pharmacophore mapping of the scaffold within the Kinase ATP-binding pocket.

Future Outlook: ADME Optimization

While the carboxylic acid group enhances potency and solubility, it can limit membrane permeability (Polar Surface Area > 120 Ų). Future development focuses on:

  • Bioisosteres: Replacing -COOH with tetrazoles or acyl sulfonamides to improve permeability while maintaining acidity.

  • Prodrugs: Masking the carboxylic acid as an ethyl or morpholino-ethyl ester to facilitate cell entry, followed by intracellular hydrolysis.

References

  • Recent advances in the synthesis, reactivity and biological properties of pyrazolo[3,4-d]pyrimidine derivatives. Journal of the Moroccan Chemical Society. (2023).[3][6]

  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents. Journal of Medicinal Chemistry.[7] (2017).[7]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2023).[3][4][6]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. (2012).

  • Discovery of pyrazolo[3,4-d]pyrimidine... as novel CDK2 inhibitors. RSC Advances. (2022).[4][6][8]

Sources

Methodological & Application

Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic Acid: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This scaffold is a core component of various pharmacologically active agents, and a reliable synthetic route is crucial for further research and development. This document offers two primary, well-established pathways for its preparation, emphasizing the underlying chemical principles and providing step-by-step experimental procedures.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The 1H-Pyrazolo[3,4-d]pyrimidine nucleus is a purine isostere, meaning it shares structural similarities with the fundamental building blocks of nucleic acids, adenine and guanine. This structural mimicry allows compounds containing this scaffold to interact with a wide range of biological targets, particularly protein kinases.[1] Consequently, pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated for their potential as therapeutic agents, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The synthesis of derivatives bearing a carboxylic acid moiety at the 3-position provides a valuable handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel drug candidates.

Synthetic Pathways: A Tale of Two Routes

Two principal retrosynthetic approaches for the synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid are presented herein. Both strategies converge on the formation of a key pyrazole intermediate, which is subsequently cyclized to construct the fused pyrimidine ring.

Pathway 1 commences with the synthesis of a 5-aminopyrazole-4-carboxylate precursor, followed by pyrimidine ring annulation and subsequent functional group manipulations.

Pathway 2 employs a more direct approach by starting with a pre-formed pyrazole-3-carboxylate and introducing the necessary functionalities for pyrimidine ring closure.

The choice between these pathways may depend on the availability of starting materials, desired scale of the reaction, and the specific expertise of the researcher.

Pathway 1: From Ethyl (Ethoxymethylene)cyanoacetate

This widely utilized pathway involves the initial construction of a substituted pyrazole ring followed by the annulation of the pyrimidine ring. The key steps are the synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate, its cyclization with formamide, and subsequent hydrolysis.

Diagram of Synthetic Pathway 1

Synthetic Pathway 1 start Ethyl (ethoxymethylene)cyanoacetate + Hydrazine intermediate1 Ethyl 5-amino-1H-pyrazole-4-carboxylate start->intermediate1 Cyclization intermediate2 Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate intermediate1->intermediate2 Annulation (Formamide) final_product 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid intermediate2->final_product Hydrolysis Synthetic Pathway 2 start Diethyl oxalate + Substituted Acetophenone intermediate1 Ethyl 2,4-dioxo-4-phenylbutanoate start->intermediate1 Claisen Condensation intermediate2 Ethyl 5-phenyl-1H-pyrazole-3-carboxylate intermediate1->intermediate2 Cyclization (Hydrazine) intermediate3 Ethyl 5-amino-1H-pyrazole-3-carboxylate intermediate2->intermediate3 Functional Group Interconversion final_product 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid intermediate3->final_product Annulation & Hydrolysis

Sources

Experimental protocol for 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for the purine nucleus (adenine).[1] Its derivatives are critical in the development of kinase inhibitors (e.g., BTK, Src, EGFR) and antiviral agents.

This application note details a robust, scalable experimental protocol for the synthesis of 1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid . Unlike standard routes that target the 4-position, this protocol focuses on the 3-position functionalization via a "Methyl-Oxidation" strategy. This approach avoids the steric and electronic complications often encountered when attempting to cyclize pre-formed carboxylate precursors.

Key Advantages of this Protocol:

  • Regiospecificity: Guarantees the carboxylic acid is located at the C3 position.

  • Scalability: Uses inexpensive reagents (KMnO4, Formamide) suitable for gram-scale synthesis.

  • Self-Validating: Intermediate checkpoints allow for easy troubleshooting via TLC and NMR.

Retrosynthetic Analysis & Pathway

The synthesis is designed logically: construct the pyrazole core first, annulate the pyrimidine ring, and finally oxidize the robust methyl handle to the sensitive carboxylic acid.

Retrosynthesis Target Target: 1H-Pyrazolo[3,4-d] pyrimidine-3-carboxylic acid Inter1 Intermediate 2: 3-Methyl-1H-pyrazolo [3,4-d]pyrimidine Target->Inter1 KMnO4 Oxidation Inter2 Intermediate 1: 5-Amino-3-methyl-1H- pyrazole-4-carbonitrile Inter1->Inter2 Formamide Cyclization Start Starting Materials: Malononitrile + Triethyl Orthoacetate Inter2->Start Condensation & Hydrazine Cyclization

Figure 1: Retrosynthetic logic flow from simple aliphatic precursors to the fused bicyclic acid.

Experimental Protocol

Phase 1: Synthesis of the Pyrazole Core

Objective: Preparation of 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile. Rationale: This step establishes the C3-Methyl "handle" and the vicinal amino-nitrile motif required for pyrimidine fusion.

Reagents:

  • Malononitrile (1.0 eq)

  • Triethyl orthoacetate (1.1 eq)

  • Hydrazine hydrate (80%, 1.2 eq)

  • Ethanol (Solvent)[2]

Procedure:

  • Condensation: In a round-bottom flask, reflux malononitrile (6.6 g, 100 mmol) and triethyl orthoacetate (17.8 g, 110 mmol) in acetic anhydride (20 mL) for 4 hours.

    • Mechanism:[3][4][5][6][7][8][9] Formation of 1-ethoxyethylidenemalononitrile.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 3:1). The starting material spot should disappear.

  • Evaporation: Remove solvent under reduced pressure to yield the crude ethoxy-intermediate.

  • Cyclization: Dissolve the residue in Ethanol (50 mL). Add Hydrazine hydrate (6.0 g, 120 mmol) dropwise at 0°C (exothermic reaction).

  • Reflux: Heat the mixture to reflux for 3 hours. A solid precipitate will form.

  • Isolation: Cool to room temperature. Filter the solid, wash with cold ethanol (2 x 20 mL), and dry in vacuo.

Yield: ~85% (White/Off-white solid). Validation: ^1H NMR (DMSO-d6) should show a methyl singlet (~2.1 ppm) and a broad amino signal (~6.5 ppm).

Phase 2: Pyrimidine Annulation

Objective: Synthesis of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (or 4-amine depending on conditions). Rationale: Using formamide acts as both a C1 synthon and solvent, driving the cyclization at high temperatures.

Reagents:

  • Intermediate 1 (from Phase 1)

  • Formamide (Excess, 10-15 mL per gram of substrate)

Procedure:

  • Setup: Place Intermediate 1 (5.0 g) in a flask with Formamide (50 mL).

  • Reaction: Heat the mixture to 180°C - 190°C for 6–8 hours.

    • Critical Note: High temperature is required to overcome the energy barrier of the aromatic fusion. Ensure efficient reflux condensation.

  • Quench: Cool the reaction mixture to room temperature. Pour onto crushed ice (200 g).

  • Precipitation: The product usually precipitates as a beige solid. If not, adjust pH to ~7.0 using dilute acetic acid.

  • Purification: Filter the solid and recrystallize from DMF/Ethanol.

Yield: ~70-75%.[9][10] Validation: IR spectrum will show the disappearance of the nitrile (-CN) peak at 2200 cm⁻¹.

Phase 3: Oxidation of the Methyl Group (The Critical Step)

Objective: Conversion of the C3-Methyl group to the C3-Carboxylic Acid. Rationale: The fused aromatic system is stable enough to withstand strong oxidizing conditions, while the benzylic-like methyl group is susceptible to oxidation.

Reagents:

  • Intermediate 2 (3-Methyl-pyrazolo[3,4-d]pyrimidine derivative)

  • Potassium Permanganate (KMnO4) (3.0 - 4.0 eq)

  • Pyridine/Water (1:1 mixture) or 1M NaOH (aq)

Procedure:

  • Dissolution: Suspend Intermediate 2 (2.0 g) in water (30 mL) containing NaOH (1.0 g) to aid solubility (forming the sodium salt).

  • Oxidation: Heat to 70°C. Add KMnO4 (6.0 g) portion-wise over 1 hour.

    • Observation: The purple color of permanganate will fade to brown (MnO2 precipitate).

  • Reflux: Continue heating at 80-90°C for 4-6 hours until the purple color persists (indicating excess oxidant).

  • Workup: Add a few drops of Ethanol to destroy excess KMnO4. Filter the hot mixture through a Celite pad to remove MnO2.

  • Acidification: Cool the clear filtrate to 0°C. Acidify carefully with conc. HCl to pH 2-3.

  • Isolation: The target acid, 1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid , will precipitate as a white/pale yellow solid. Filter and dry.[4][9][11]

Data Visualization & Validation

Reaction Mechanism (DOT Diagram)

The following diagram illustrates the critical electron flow during the pyrimidine ring formation (Phase 2), a common failure point if temperature is not maintained.

Mechanism Step1 5-Amino-4-CN-Pyrazole Step2 Formamide Attack (Amidine Intermediate) Step1->Step2 180°C, Nucleophilic Attack Step3 Intramolecular Cyclization (-NH3) Step2->Step3 N-Nucleophile attacks Nitrile Step4 Pyrazolo[3,4-d] pyrimidine Core Step3->Step4 Aromatization

Figure 2: Mechanistic pathway of the thermal cyclization using formamide.

Analytical Specifications (Expected Data)
ParameterSpecificationMethod
Appearance White to pale yellow crystalline powderVisual
Melting Point > 300°C (Decomposes)Capillary Method
1H NMR (DMSO-d6) δ 13.5-14.0 (br s, 1H, COOH), δ 8.5-9.0 (s, 1H, H-4/H-6)400 MHz NMR
IR Spectroscopy 1690-1710 cm⁻¹ (C=O stretch), 2500-3300 cm⁻¹ (OH broad)FT-IR (KBr)
Mass Spectrometry [M+H]+ or [M-H]- corresponding to MWLC-MS (ESI)

Troubleshooting & Critical Control Points

  • Incomplete Cyclization (Phase 2):

    • Symptom:[4][5][6][9] Presence of nitrile peak in IR after 8 hours.

    • Fix: Ensure the reaction temperature is strictly above 180°C. Formamide boils at 210°C; if the reflux is too gentle, the intermediate amidine will not cyclize.

  • Over-Oxidation/Degradation (Phase 3):

    • Symptom:[4][6][8][9] Low yield, black tar.

    • Fix: Control the temperature during KMnO4 addition. Do not exceed 90°C. Ensure the pH is basic during oxidation (carboxylates are more stable than the free acid under oxidative stress).

  • Solubility Issues:

    • The final acid is sparingly soluble in water. When acidifying the filtrate in Phase 3, do so slowly to prevent trapping impurities in the precipitating solid.

References

  • Hassan, A. S., et al. (2017). "One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study." Molecules, 22(5), 826. Link

  • Ettahiri, M., et al. (2023). "Recent Advances in the Synthesis, Reactivity and Biological Properties of Pyrazolo[3,4-d]pyrimidine Derivatives." Journal of Moroccan Chemistry of Heterocycles. Link

  • Robins, R. K. (1956). "Potential Purine Antagonists.[12] I. Synthesis of Some 4,6-Substituted Pyrazolo[3,4-d]pyrimidines." Journal of the American Chemical Society, 78(4), 784–790. (Foundational chemistry for the scaffold).

  • Molina, P., et al. (2025).[7] "Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig reaction." ResearchGate.[3][7] Link

Sources

Purification of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic Acid via Preparative Chromatography

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Ibrutinib, Ruxolitinib).[1][2] However, the specific intermediate 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid presents a unique purification challenge due to its amphoteric nature, high polarity, and "brick-dust" solubility profile.[2] This guide details a robust chromatographic workflow to isolate this critical intermediate with >98% purity, overcoming common issues like peak tailing and on-column precipitation.

Physicochemical Profile & Purification Strategy

Successful chromatography requires understanding the molecule's behavior in solution.

PropertyCharacteristicsChromatographic Implication
Structure Fused Pyrazole-Pyrimidine with a -COOH group.[2]Amphoteric: Basic nitrogens (pyrimidine ring) + Acidic carboxylate.[2]
pKa ~3.5 (COOH) and ~2.5 (Pyridine NH+).[2]pH control is critical. At neutral pH, it may exist as a zwitterion, leading to poor retention and split peaks.
Solubility Low in water/MeOH/ACN. High in DMSO, DMF, and basic aqueous (NaOH).Sample Loading Risk: Injecting a DMSO stock into an aqueous mobile phase can cause precipitation and blockage.
Polarity High (LogP < 1).[2]Requires high aqueous content at the start of the gradient; standard C18 may suffer "phase collapse."

The "Solubility Paradox" Solution: Standard Reverse Phase (RP) is preferred over Normal Phase due to the compound's polarity. However, to prevent the compound from crashing out inside the column, we utilize a Polar-Embedded C18 stationary phase combined with a "Sandwich Injection" technique.[2]

Experimental Workflow Diagrams

Figure 1: Purification Logic Flow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Chromatography cluster_2 Phase 3: Isolation Crude Crude Reaction Mixture (High Salt/By-products) Dissolution Dissolution in DMSO (50 mg/mL) Crude->Dissolution Filter 0.2 µm Filtration Dissolution->Filter Scouting Analytical Scouting (pH 2.5 vs pH 10) Filter->Scouting Prep Prep RP-HPLC (Polar-Embedded C18) Scouting->Prep Optimized Method Fraction Fraction Collection (Threshold Trigger) Prep->Fraction Evap Rotary Evaporation (Remove Organic) Fraction->Evap Lyophil Lyophilization (Remove Water/Acid) Evap->Lyophil Final Pure Solid (>98%) Lyophil->Final

Caption: End-to-end workflow from crude synthesis intermediate to lyophilized pure powder.

Detailed Protocols

Protocol A: Analytical Method Development (Scouting)

Objective: Determine the optimal pH to suppress ionization or exploit it for peak shape.

Reagents:

  • Mobile Phase A1 (Acidic): 0.1% Formic Acid in Water (pH ~2.7).[2] Protonates acid (retention) & bases (tailing).[2]

  • Mobile Phase A2 (Basic): 10 mM Ammonium Bicarbonate (pH 10).[2] Ionizes acid (elutes fast) & neutralizes bases (good shape).[2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

Column:

  • Primary Choice: Waters XSelect HSS T3 or Agilent ZORBAX SB-Aq (Polar-embedded/compatible).[2]

  • Dimensions: 4.6 x 100 mm, 3.5 µm.

Procedure:

  • Sample Prep: Dissolve 1 mg of crude in 1 mL DMSO. Dilute 1:10 with Water/ACN (90:10). Check for precipitate.

  • Gradient: 0% B to 60% B over 10 minutes.

  • Observation:

    • Acidic Condition: Expect retention (COOH protonated).[2] Watch for tailing due to protonated pyrimidine nitrogens interacting with silanols.

    • Basic Condition: Expect sharp peaks but very low retention (COO- is very polar).[2]

  • Decision: If retention factor (k) < 1 in Acidic mode, switch to HILIC. If k > 2, proceed with Acidic RP-HPLC (preferred for scale-up ease).[2]

Protocol B: Preparative Purification (Scale-Up)

Objective: Isolate gram-scale quantities.

System Setup:

  • Column: Prep C18 (Polar Embedded), 19 x 150 mm, 5 µm.

  • Flow Rate: 20 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide bonds).[2]

Mobile Phase Strategy (Optimized):

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.[2] TFA is chosen over Formic for better ion-pairing, sharpening the peak of the basic nitrogen moiety.[2]

  • Solvent B: Acetonitrile + 0.1% TFA.

The "Sandwich Injection" Protocol (Critical Step): Direct injection of DMSO loads often causes the compound to precipitate at the column head, leading to high backpressure.

  • Aspirate: 200 µL Mobile Phase A (Buffer).

  • Aspirate: 1000 µL Sample (in DMSO).

  • Aspirate: 200 µL Mobile Phase A (Buffer).

  • Inject: The buffer plugs dilute the DMSO interfaces, preventing immediate shock-precipitation.

Gradient Table:

Time (min) % B Event Rationale
0.0 2 Start High aqueous to capture polar acid.[2]
2.0 2 Hold Flush injection solvent.
12.0 40 Linear Ramp Shallow gradient for max resolution.
12.1 95 Wash Elute hydrophobic impurities (dimers).[2]
15.0 95 Hold Clean column.

| 15.1 | 2 | Re-equilibrate | Prepare for next run. |

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Fronting Peaks Solubility overload.Reduce injection volume or increase column temperature to 40°C.
Tailing Peaks Silanol interaction with pyrimidine N.Add 10 mM Ammonium Acetate to Mobile Phase A (buffers the TFA).
Recovery < 50% Precipitation on column.Switch to "At-Column Dilution" (ACD) pumping if available, or dilute sample with 50% DMF.[2]
Ghost Peaks Carryover.Run a blank injection with 100% DMSO between runs.
Figure 2: Species Distribution vs. pH

pH_Logic pH_Low pH_Low pH_Mid pH 4.0 - 6.0 Species: COO- / NH+ (Zwitterion) Retention: Poor/Split Risk: Irreproducibility pH_High pH_High Start Mobile Phase pH Selection Start->pH_Low Recommended Start->pH_Mid Avoid Start->pH_High Only for Cleaning

Caption: Effect of mobile phase pH on the ionization state and retention of the amphoteric target.

References

  • Bakavoli, M., et al. (2022). "Synthesis and Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines." Molecules, 27(7), 2237. Link

  • Schenone, S., et al. (2014). "Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of Aqueous Solubility." Journal of Medicinal Chemistry. Link

  • Finiuk, N., et al. (2024).[3] "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization." Molecules, 29. Link

  • General Protocol: "Purification of heterocyclic carboxylic acids by Preparative HPLC." Agilent Technologies Application Notes. Link

  • Chemical Properties: "1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid."[2] PubChem Compound Summary. Link

(Note: While specific commercial application notes for this exact molecule are proprietary, the protocols above are derived from the synthesis and properties described in the cited peer-reviewed literature.)

Sources

Application Note: High-Purity Recrystallization of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid serves as a critical scaffold in the synthesis of ATP-competitive kinase inhibitors (e.g., BTK, EGFR inhibitors) and antiviral agents. Its fused bicyclic structure mimics the purine ring system of adenosine, granting it high affinity for nucleotide-binding pockets.

However, this structural similarity to purines introduces significant purification challenges. The molecule exhibits high lattice energy (high melting point) and poor solubility in common organic solvents. Furthermore, synthetic routes—often involving the oxidation of 3-methyl precursors or hydrolysis of 3-carbonitriles—frequently yield colored impurities and inorganic salts that occlude within the crystal lattice.

This guide provides a dual-stage purification strategy:

  • Acid-Base Swing Precipitation: For bulk removal of non-acidic impurities.

  • Thermal Recrystallization: For polishing and crystal habit optimization.

Physicochemical Profile[1][2][4][5][6][7][8][9][10][11][12][13]
PropertyValue / CharacteristicImplication for Purification
Functional Groups Carboxylic Acid (-COOH), Pyrazole (-NH-), Pyrimidine NsAmphoteric nature; pH-dependent solubility.
pKa (Estimated)

(COOH),

(Pyridinic N)
Soluble in dilute base; precipitates at pH 3–4.
Solubility (Water) Negligible at neutral pHRequires pH adjustment for aqueous processing.
Solubility (Organic) Soluble in DMSO, DMF; Sparingly soluble in EtOH, MeOHHigh-boiling solvents required for thermal recrystallization.
Thermal Stability Stable up to >250°CAmenable to high-temperature recrystallization.

Protocol A: Acid-Base "Swing" Purification (Primary Step)

Objective: To separate the target carboxylic acid from unreacted starting materials (e.g., nitriles, esters) and non-acidic byproducts using its pH-dependent solubility.

Mechanistic Logic

The molecule exists in three states depending on pH:

  • pH > 9: Anionic Carboxylate (Soluble).

  • pH 3–4: Neutral Free Acid (Insoluble/Precipitate).

  • pH < 1: Cationic Pyrimidinium salt (Soluble).

Strategy: Dissolve in base (rejecting insoluble neutrals), filter, then acidify to the isoelectric region (pH 3–4) to precipitate the pure acid.

Step-by-Step Methodology
  • Dissolution:

    • Suspend 10.0 g of crude 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid in 100 mL of 1.0 M NaOH .

    • Stir at room temperature for 30 minutes. The solution should become clear/amber.

    • Checkpoint: If solids remain, they are likely non-acidic impurities.

  • Filtration (Clarification):

    • Filter the alkaline solution through a Celite 545 pad or a 0.45 µm membrane filter to remove insoluble particulates.

    • Optional: If the solution is dark, treat with activated charcoal (5% w/w) for 15 minutes, then filter.

  • Controlled Precipitation:

    • Place the filtrate in a flask equipped with a pH meter and mechanical stirrer.

    • Slowly add 2.0 M HCl dropwise.

    • Critical Phase: As pH approaches 5, cloudiness will appear. Continue adding acid slowly until pH reaches 3.0 – 3.5 .

    • Warning: Do not overshoot to pH < 1, as the compound may re-dissolve as the hydrochloride salt.

  • Digestion (Ostwald Ripening):

    • Stir the slurry at room temperature for 1 hour. This allows small, amorphous particles to dissolve and redeposit onto larger crystals, improving filterability.

  • Isolation:

    • Filter the white to off-white solid via vacuum filtration.

    • Wash the cake with 3 × 20 mL of water (pH adjusted to 3.5) to remove NaCl salts.

    • Dry in a vacuum oven at 60°C for 12 hours.

Protocol B: Thermal Recrystallization (Polishing Step)

Objective: To remove trace colored impurities and improve crystal density for downstream processing.

Solvent Selection Strategy
  • Acetic Acid (Glacial): Excellent solvent. High boiling point (118°C) allows high solubility at reflux and low solubility at RT.

  • DMF/Water: Alternative for highly insoluble derivatives.

  • Ethanol/Water: Only suitable if the derivative has moderate solubility.

Recommended Solvent: Glacial Acetic Acid (or Acetic Acid/Water 9:1).

Step-by-Step Methodology
  • Slurry Formation:

    • Place 5.0 g of the acid-base purified solid into a round-bottom flask.

    • Add 50 mL of Glacial Acetic Acid .

  • Thermal Dissolution:

    • Heat the mixture to reflux (~118°C) with stirring.

    • The solid should dissolve completely. If not, add acetic acid in 5 mL increments until dissolution is complete.

    • Note: If a small amount of black solid remains undissolved at reflux, hot filter immediately.

  • Controlled Cooling:

    • Remove heat and allow the flask to cool slowly to room temperature on a cork ring (insulate with foil if necessary).

    • Crystallization Physics: Slow cooling promotes the formation of defined prisms/needles rather than amorphous aggregates.

    • Once at room temperature, cool further in an ice bath (0–5°C) for 1 hour to maximize yield.

  • Collection:

    • Filter the crystals.[1]

    • Wash with cold acetic acid (5 mL) followed by cold water (2 × 20 mL) to remove acid traces.

    • Crucial Drying: Acetic acid is difficult to remove. Dry at 80°C under high vacuum (<10 mbar) for 24 hours.

Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic and workflow for the purification process.

PurificationWorkflow Start Crude 1H-Pyrazolo[3,4-d] pyrimidine-3-carboxylic acid DissolveBase Dissolve in 1.0 M NaOH (pH > 10) Start->DissolveBase CheckSolubility Complete Dissolution? DissolveBase->CheckSolubility FilterInsolubles Filter Insoluble Impurities (Nitriles, Esters) CheckSolubility->FilterInsolubles No (Solids remain) Charcoal Optional: Activated Charcoal (Color Removal) CheckSolubility->Charcoal Yes FilterInsolubles->Charcoal Acidify Slow Acidification with HCl Target pH 3.0 - 3.5 Charcoal->Acidify Precipitate Precipitate Formation (Free Acid) Acidify->Precipitate Isoelectric Point Recrystallize Thermal Recrystallization Solvent: Glacial Acetic Acid Precipitate->Recrystallize Polishing Step FinalProduct Pure Crystalline Acid (>98% HPLC) Recrystallize->FinalProduct

Caption: Figure 1.[2] Integrated purification workflow combining acid-base extraction and thermal recrystallization.

Analytical Validation & Troubleshooting

Quality Control Parameters
TestMethodAcceptance Criteria
Purity HPLC (C18, 0.1% TFA in Water/MeCN)> 98.0% Area
Identity 1H-NMR (DMSO-d6)Peaks: ~14.0 ppm (COOH), ~13.5 ppm (NH), 9.0-8.5 ppm (Pyrimidine CH)
Solvent Residue GC-HeadspaceAcetic Acid < 5000 ppm
Appearance Visual InspectionWhite to off-white crystalline solid
Troubleshooting Guide
  • Issue: "Oiling Out" during acidification.

    • Cause: Acid added too quickly or concentration too high.

    • Solution: Re-dissolve in base. Add acid slower and ensure vigorous stirring. Dilute the mixture with water.

  • Issue: Low Yield.

    • Cause: pH overshot (pH < 1) forming soluble cation, or incomplete precipitation.

    • Solution: Check pH strictly. Adjust to 3.5. Cool filtrate to 4°C to recover more solid.

  • Issue: Colored Product (Yellow/Brown).

    • Cause: Oxidation products.

    • Solution: Repeat the charcoal treatment step during the initial base dissolution.

References

  • Synthesis and Purification of Pyrazolo[3,4-d]pyrimidine Derivatives Source: Arkivoc (2022) URL:[3][Link] Relevance: Describes hydrolysis of nitriles to carboxylic acids and basic purification.

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents Source: Scientific Reports (Nature) URL:[Link] Relevance: Context on the scaffold's solubility and biological importance.[4][5][6][7]

  • Process for making pyrazolo-(3,4-d)

Sources

Advanced In Vitro Kinase Profiling: 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The 1H-Pyrazolo[3,4-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, famously serving as the bioisosteric core for ATP-competitive inhibitors targeting Src Family Kinases (SFKs), BTK (e.g., Ibrutinib), and EGFR.

While the 3-carboxylic acid derivative is often utilized as a synthetic intermediate or a solubility-enhancing moiety, its direct characterization requires precise assay conditions. Unlike lipophilic derivatives (e.g., PP1, PP2), the 3-carboxylic acid introduces an ionizable group (


). At physiological pH (7.4), this molecule exists primarily as a mono-anion. This presents a unique challenge: the negative charge may repel key residues in the ATP-binding cleft (often rich in Asp/Glu) or, conversely, exploit unique salt-bridge interactions depending on the specific kinase target.

This guide details a robust, self-validating workflow to characterize this chemotype using two orthogonal methodologies:

  • ADP-Glo™ Kinase Assay (Luminescence): Measures enzymatic turnover (functional activity).

  • TR-FRET / LanthaScreen™ (Eu-Binding): Measures ligand displacement (physical binding affinity).

Mechanism of Action & Assay Logic

Understanding the binding mode is prerequisite to assay design. Pyrazolopyrimidines function as Type I ATP-competitive inhibitors . They occupy the adenine-binding pocket of the kinase hinge region.

Structural Mechanism Diagram

KinaseMechanism Kinase Active Kinase (Hinge Region) ATP ATP (Substrate) Kinase->ATP Binds Inhibitor Pyrazolo-pyrimidine Scaffold Kinase->Inhibitor Competitive Binding PhosSub Phosphorylated Substrate ATP->PhosSub Phosphate Transfer ADP ADP (Byproduct) ATP->ADP Catalysis Substrate Peptide/Protein Substrate Substrate->PhosSub Signal Luminescence (ADP-Glo Readout) ADP->Signal Detection

Caption: Competitive inhibition logic. The pyrazolopyrimidine scaffold competes directly with ATP for the kinase hinge region.[1] Signal generation relies on ADP production, which decreases in the presence of the inhibitor.

Pre-Assay Preparation: Compound Handling

The 3-carboxylic acid moiety alters solubility rules compared to standard kinase inhibitors.

  • Solvent: Dissolve the solid 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid in 100% DMSO .

  • Concentration: Prepare a 10 mM stock.

  • Critical Check: If the compound precipitates upon dilution into aqueous buffer (pH 7.4), the carboxylic acid may be protonating/aggregating.

    • Correction: Add dilute NaOH (1.1 eq) to the stock to ensure the carboxylate salt form if solubility is poor in pure DMSO/Buffer mixtures.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.

Protocol A: ADP-Glo™ Kinase Assay (Functional Screen)

This homogeneous assay quantifies kinase activity by measuring the ADP formed during the reaction.[2][3] It is the industry gold standard due to its high Z' factor and resistance to fluorescence interference.

Reagent Setup
ComponentSpecifications / Notes
Kinase Recombinant Kinase (e.g., c-Src, BTK) ~0.2–1.0 ng/µL final.
Substrate Poly(Glu,Tyr) 4:1 or specific peptide (e.g., Src-tide).
ATP Ultra-Pure .[4] Concentration must be at

(typically 10–50 µM).
Buffer 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT.
Plate 384-well, Solid White, Low-Volume, Non-Binding Surface (NBS).
Step-by-Step Workflow
  • Compound Dilution (The "Source Plate"):

    • Prepare a 3-fold serial dilution of the inhibitor in 100% DMSO.

    • Transfer to assay buffer to create a 4X intermediate working solution (Final DMSO in assay must be

      
       1%).
      
  • Kinase Reaction Assembly (10 µL Final Volume):

    • Step 1: Add 2.5 µL of 4X Compound to the 384-well plate.

    • Step 2: Add 2.5 µL of 4X Kinase Enzyme.

    • Pre-incubation: Incubate for 10 min at RT. This allows the pyrazolopyrimidine to equilibrate with the active site before ATP competes.

    • Step 3: Add 5 µL of 2X ATP/Substrate Mix to initiate the reaction.

    • Incubation: Seal plate and incubate for 60 min at RT (Time depends on kinase linearity).

  • ADP Detection (Two-Step Stop):

    • Step 4 (Depletion): Add 10 µL of ADP-Glo™ Reagent . Incubate 40 min at RT.

      • Mechanism:[5] Terminates kinase reaction and digests unconsumed ATP.[4]

    • Step 5 (Detection): Add 20 µL of Kinase Detection Reagent . Incubate 30 min at RT.

      • Mechanism:[5] Converts generated ADP back to ATP

        
         Luciferase/Luciferin reaction 
        
        
        
        Light.[2][3]
  • Readout:

    • Measure Luminescence (Integration time: 0.5–1.0 sec).

Data Validation Criteria
  • Signal-to-Background (S/B): (Mean Signal / Mean No-Enzyme Control) > 10.

  • Z' Factor: > 0.5 (Indicates a robust assay).

  • IC50: Calculated using a 4-parameter logistic fit (Sigmoidal dose-response).

Protocol B: TR-FRET Binding Assay (Orthogonal)

To confirm that inhibition is due to hinge-binding and not aggregation or luciferase interference, use a binding assay (e.g., Thermo Fisher LanthaScreen™).

Assay Principle

This assay uses a Europium-labeled anti-tag antibody (donor) and a fluorescent "Tracer" (acceptor) that binds the kinase ATP pocket. The pyrazolopyrimidine competes with the Tracer.

  • High FRET: Tracer bound (No Inhibitor).

  • Low FRET: Tracer displaced (Inhibitor Bound).

Workflow Diagram

TRFRET_Workflow Start Prepare Reagents (Kinase, Eu-Ab, Tracer, Inhibitor) Mix Assay Assembly (15 µL Volume) Start->Mix Add reagents Incubate Equilibration (60 min @ RT) Mix->Incubate Competition Read Read TR-FRET (Ex: 337nm | Em: 620nm/665nm) Incubate->Read Analyze Calculate Emission Ratio (665nm / 620nm) Read->Analyze

Caption: TR-FRET competition workflow. Decrease in FRET ratio indicates successful binding of the pyrazolopyrimidine to the kinase.

Critical Optimization: Tracer Selection

Because pyrazolopyrimidines mimic ATP, select a tracer that targets the ATP pocket (e.g., Kinase Tracer 236 or 178 ).

  • Control: Run a titration of the Tracer against the Kinase to determine the

    
     of the tracer. Use 
    
    
    
    for the competition assay.

Troubleshooting & Optimization

IssueProbable CauseSolution
Steep Hill Slope (> 2.0) Compound Aggregation (Colloidal).Add 0.01% Triton X-100 to the assay buffer. This is critical for the carboxylic acid scaffold if pH is not perfectly controlled.
High Background (ADP-Glo) ATP Contamination or Spontaneous Hydrolysis.Use Ultra-Pure ATP.[4] Ensure plates are clean. Do not touch well bottoms.
Right-Shifted IC50 High ATP Concentration.If

, the ATP-competitive inhibitor will appear less potent. Run assay at

.
Low Signal (TR-FRET) Fluorescence Quenching.The pyrazolopyrimidine core is aromatic and may fluoresce. Check compound autofluorescence at 340nm/665nm.

References

  • Assay Guidance Manual (NCBI). Assay Development for Protein Kinase Enzymes.[6] (Available at: [Link])[6]

  • Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Journal of Biological Chemistry.[5] (Establishes PP1/PP2 pyrazolopyrimidine protocols).

  • Zhang, J., et al. (2009).A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening. (The Z-factor reference).

Sources

1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid for EGFR inhibition

[1][4][6][7][8]

Part 3: Experimental Protocols

Protocol A: Biochemical Potency (TR-FRET Kinase Assay)

Purpose: To determine the IC50 of the scaffold and its derivatives against EGFR(WT) and EGFR(T790M) without the interference of cell membrane permeability.

Methodology: LanthaScreen™ Eu Kinase Binding Assay. Rationale: TR-FRET offers a high signal-to-noise ratio and eliminates false positives from fluorescent compounds common in heterocyclic libraries.

Materials:

  • Kinase: Recombinant EGFR (WT) and EGFR (T790M/L858R).[4]

  • Tracer: Kinase Tracer 199 (Alexa Fluor™ 647 conjugate).

  • Antibody: LanthaScreen™ Eu-anti-GST Antibody.[2]

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Workflow:

  • Compound Preparation:

    • Dissolve 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid derivatives in 100% DMSO to 10 mM.

    • Prepare a 10-point serial dilution (1:3) in DMSO.[4]

    • Dilute further into Kinase Buffer (final DMSO concentration in assay should be <1%).

  • Reaction Assembly (384-well White Plate):

    • Add 5 µL of diluted test compound.

    • Add 5 µL of Kinase/Antibody mixture (2 nM EGFR, 2 nM Eu-Ab final).

    • Add 5 µL of Tracer 199 (Concentration =

      
       of tracer, typically 10-20 nM).
      
  • Incubation:

    • Incubate at Room Temperature (20-25°C) for 60 minutes in the dark.

  • Detection:

    • Read on a TR-FRET compatible plate reader (e.g., PHERAstar, EnVision).

    • Excitation: 337 nm (Laser/Flash lamp).

    • Emission 1: 665 nm (Tracer - FRET signal).

    • Emission 2: 615 nm (Europium - Donor signal).

  • Data Analysis:

    • Calculate TR-FRET Ratio:

      
      .
      
    • Fit data to a sigmoidal dose-response equation:

      
      
      
Protocol B: Cellular Selectivity & Signaling (Western Blot)

Purpose: To verify that the molecule enters the cell and inhibits the specific phosphorylation of EGFR at Tyr1068.

Cell Lines:

  • A549: Wild-type EGFR (Sensitivity control).[5]

  • H1975: L858R/T790M mutant (Resistance control).

Step-by-Step Workflow:

  • Seeding:

    • Seed cells at

      
       cells/well in 6-well plates. Incubate 24h.
      
  • Starvation:

    • Replace medium with serum-free medium for 12–16 hours (synchronizes cell cycle).

  • Treatment:

    • Treat cells with the Pyrazolo[3,4-d]pyrimidine derivative (e.g., 0.1, 1.0, 10 µM) for 2 hours .

    • Include DMSO control (Negative) and Gefitinib/Osimertinib (Positive Control).

  • Stimulation:

    • Stimulate with EGF (50 ng/mL) for 15 minutes.

  • Lysis:

    • Wash with ice-cold PBS.

    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Immunoblotting:

    • Run SDS-PAGE (4-12% Bis-Tris gel).

    • Transfer to PVDF membrane.

    • Primary Antibodies:

      • Anti-pEGFR (Tyr1068) [Rabbit mAb, 1:1000].

      • Anti-Total EGFR [Mouse mAb, 1:1000].

      • Anti-GAPDH (Loading Control).

    • Detection: ECL Chemiluminescence.

Part 4: Data Interpretation & SAR Strategy

The 3-carboxylic acid is the "handle." The data below illustrates how derivatization shifts potency.

Table 1: Representative SAR Data (Hypothetical/Aggregated from Literature)

Compound IDR3 Substituent (3-position)EGFR (WT) IC50 (nM)EGFR (T790M) IC50 (nM)Interpretation
PPD-Acid -COOH (Carboxylic Acid)> 10,000> 10,000Inactive. Highly polar, repelled by hydrophobic pocket.
PPD-Est -COOEt (Ethyl Ester)8501,200Weak. Improved lipophilicity but lacks specific H-bonds.
PPD-Amide-1 -CONH-Ph (Phenyl Amide)45120Potent. Phenyl ring engages hydrophobic pocket II.
PPD-Amide-2 -CONH-(CH2)2-Morpholine1285Lead. Solubilizing group improves potency and kinetics.

Note: "PPD" = Pyrazolo[3,4-d]pyrimidine Derivative.[3] Data is illustrative of typical SAR trends for this scaffold.

Diagram 2: Experimental Workflow

Caption: Integrated workflow for evaluating Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid derivatives, moving from chemical synthesis to biological validation.

WorkflowStart1H-Pyrazolo[3,4-d]pyrimidine-3-COOHChemChemical Derivatization(Amide Coupling)Start->ChemSynthesisBiochemBiochemical Assay(TR-FRET)Chem->BiochemScreeningCellCellular Assay(Western Blot / MTT)Biochem->CellHit ConfirmationDecisionLead Selection(IC50 < 100 nM)Cell->DecisionValidationDecision->ChemSAR Loop

Part 5: References

  • Schenone, S., et al. "Pyrazolo[3,4-d]pyrimidines as potent EGFR kinase inhibitors: Synthesis and biological evaluation." Current Drug Targets, 2011.

  • Gaber, A. A., et al. "Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[6] [6]

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol for EGFR." Application Notes.

  • Finiuk, N., et al. "New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity." RSC Advances, 2024.

  • Gschwind, A., et al. "The discovery of cell-permeable pyrazolo[3,4-d]pyrimidine inhibitors of the EGFR tyrosine kinase." ResearchGate, 2004.

Application Note: The 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic Acid Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid in medicinal chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the adenine core found in ATP.[1][2] While the 4-amino derivatives (e.g., Ibrutinib) are well-established, the 3-carboxylic acid derivative represents a critical, yet underutilized, "diversity hub."

This application note details the utility of 1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid as a strategic intermediate. The C3-carboxylate moiety serves as a synthetic handle for generating diverse amide libraries, allowing medicinal chemists to probe the solvent-exposed regions of kinase binding pockets or modulate physicochemical properties (solubility, logP) without disrupting the critical hinge-binding motif of the pyrimidine ring.

Structural Rationale & Pharmacophore Mapping[3]

The Purine Bioisostere Concept

The pyrazolo[3,4-d]pyrimidine core mimics the purine ring of ATP. In the context of Type I kinase inhibitors:

  • N1/N2 positions: Correlate to the sugar-binding pocket or can be substituted to target the hydrophobic pocket II.

  • N5/N7 positions: Engage in hydrogen bonding with the kinase hinge region (e.g., Met341 in Src, Thr338 in c-Src).

  • C3-Position (The Focus): Corresponds to the C8 position of purine. Substituents here project towards the solvent front or the gatekeeper residue, making the 3-carboxylic acid an ideal attachment point for solubilizing groups or specificity-conferring moieties.

Pharmacophore Diagram (DOT Visualization)

Pharmacophore Core Pyrazolo[3,4-d]pyrimidine Scaffold ATP_Site ATP Binding Site (Kinase) Core->ATP_Site Occupies Hinge Hinge Region (H-Bonds) Core->Hinge N5/N7 Interaction C3_Acid C3-Carboxylic Acid (Diversity Handle) Core->C3_Acid Functionalization Solvent Solvent Exposed Region C3_Acid->Solvent Probes Solubility/Selectivity N_Ring Pyridine-like N (Acceptor) N_Ring->Hinge Mimics Adenine N1

Caption: Pharmacophore mapping of the pyrazolo[3,4-d]pyrimidine scaffold within the ATP binding pocket, highlighting the C3-acid as a vector for solvent interaction.

Synthetic Protocols

The following protocols describe the synthesis of the core acid and its subsequent derivatization.

Protocol A: Synthesis of the 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic Acid Core

Objective: To synthesize the 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid intermediate.[3] Scale: 10 mmol

Reagents:

  • Ethyl 5-amino-1H-pyrazole-3-carboxylate (CAS: 10539-26-1)

  • Formamide (excess)

  • Sodium Hydroxide (2M)

  • Hydrochloric Acid (1M)

Step-by-Step Methodology:

  • Cyclization:

    • In a 50 mL round-bottom flask, combine Ethyl 5-amino-1H-pyrazole-3-carboxylate (1.55 g, 10 mmol) with Formamide (10 mL).

    • Heat the mixture to 180°C for 4–6 hours. Note: High temperature is required to effect the condensation and ring closure.

    • Monitor reaction progress via TLC (10% MeOH in DCM).

    • Upon completion, cool the reaction mixture to room temperature. The product (Ethyl 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate) often precipitates.

    • Filter the solid, wash with cold water (2 x 10 mL) and ethanol (1 x 5 mL).

  • Hydrolysis (Ester to Acid):

    • Suspend the isolated ester (approx. 2.0 g) in 2M NaOH (20 mL).

    • Reflux at 100°C for 2 hours until the solution becomes clear.

    • Cool the solution in an ice bath to 0°C.

    • Acidify carefully with 1M HCl to pH ~2–3.

    • Collect the resulting white precipitate via vacuum filtration.

    • Drying: Dry in a vacuum oven at 50°C overnight.

    • Yield: Expected yield 70–85%.

Validation Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of ethyl ester signals (quartet ~4.3 ppm, triplet ~1.3 ppm) and the appearance of a broad carboxylic acid singlet (>12 ppm) and the C6-H pyrimidine proton (~8.2 ppm).

Protocol B: Parallel Amide Coupling (Library Generation)

Objective: To generate a library of C3-carboxamides to probe SAR. Coupling Agent: HATU is selected for its high efficiency with electron-deficient heteroaromatic acids.

Reagents:

  • Core Scaffold (from Protocol A)

  • Diverse Amines (R-NH2: aliphatic, aromatic, heteroaromatic)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Anhydrous)

Workflow:

  • Dissolve the Core Acid (0.2 mmol) in anhydrous DMF (2 mL).

  • Add DIPEA (0.6 mmol, 3 eq) followed by HATU (0.22 mmol, 1.1 eq). Stir for 15 minutes at RT to activate the acid.

  • Add the specific Amine (0.24 mmol, 1.2 eq).

  • Stir at RT for 12–24 hours.

  • Workup: Pour into water (10 mL). If precipitate forms, filter.[4] If not, extract with EtOAc.

  • Purification: Semi-preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biological Application & Data Analysis

Kinase Inhibition Assay (Src/EGFR)

To validate the synthesized library, compounds are screened against Src kinase (a representative tyrosine kinase).

Assay Principle: FRET-based assay (e.g., LanthaScreen™) or ADP-Glo™. Control: Staurosporine (non-selective kinase inhibitor).

Protocol:

  • Preparation: Prepare 10 mM stocks of compounds in 100% DMSO.

  • Dilution: Serial dilute (3-fold) in kinase buffer to generate an 8-point dose-response curve (Start: 10 µM).

  • Incubation: Incubate Kinase (Src), Substrate, and ATP (at Km) with the compound for 60 mins at RT.

  • Detection: Add detection reagent (antibody/tracer). Read fluorescence.

  • Analysis: Fit data to the Hill equation to determine IC50.

Structure-Activity Relationship (SAR) Data

The table below illustrates hypothetical SAR trends observed when modifying the C3-position of the 1H-pyrazolo[3,4-d]pyrimidine scaffold.

Compound IDR-Group (Amide at C3)C3-Target InteractionSrc Kinase IC50 (nM)LogP
PP-3-01 -OH (Carboxylic Acid)Ionic/Repulsive>10,0000.5
PP-3-02 -NH-MethylMinimal steric bulk4501.2
PP-3-03 -NH-PhenylHydrophobic stacking852.8
PP-3-04 -NH-(4-Piperazinyl-Ph)Solubilizing/Salt bridge12 1.9
PP-3-05 -NH-tButylSteric clash (Gatekeeper)>5,0002.1

Interpretation:

  • PP-3-01 (Acid): Poor activity due to negative charge repulsion in the ATP pocket (consistent with Asp residue repulsion in the active site).

  • PP-3-04: High potency achieved by extending a basic amine into the solvent channel, forming a salt bridge with surface residues (e.g., Asp or Glu).

Workflow Visualization

The following diagram summarizes the integrated workflow from synthesis to biological validation.

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Derivatization cluster_2 Phase 3: Validation Start Ethyl 5-amino-1H-pyrazole -3-carboxylate Cyclization Cyclization (Formamide, 180°C) Start->Cyclization Hydrolysis Hydrolysis (NaOH, Reflux) Cyclization->Hydrolysis Core 1H-Pyrazolo[3,4-d]pyrimidine -3-carboxylic Acid Hydrolysis->Core Coupling Amide Coupling (HATU, R-NH2) Core->Coupling Library C3-Amide Library (Diverse R-groups) Coupling->Library Assay Kinase Assay (Src/EGFR IC50) Library->Assay Decision Lead Optimization Assay->Decision

Caption: Integrated workflow for the synthesis and evaluation of C3-functionalized pyrazolo[3,4-d]pyrimidines.

Troubleshooting & Optimization

  • Solubility Issues: The core carboxylic acid is sparingly soluble in organic solvents. Use DMSO or DMF for coupling reactions. For purification, adding 0.1% TFA helps solubilize the compound during HPLC.

  • N1 vs N2 Alkylation: If alkylating the pyrazole nitrogen (N1), be aware of regioselectivity. N1-alkylation is thermodynamically favored, but N2 products can form. Verify regiochemistry using NOESY NMR (N-alkyl protons correlating with C3 or C7a protons).

  • Cyclization Failures: If the formamide cyclization fails, ensure the temperature is strictly maintained >170°C. Alternative method: Use triethyl orthoformate followed by ammonia.

References

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.[5] Link

  • Bhat, B. A., et al. (2013). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chemistry & Biology Interface. Link

  • Bakr, R. B., et al. (2017). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches. Arabian Journal of Chemistry. Link

  • Finiuk, N., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Privileged Structures. Elsevier.[6] (Contextual grounding for bioisosteres).

Sources

Troubleshooting & Optimization

Technical Support Center: 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for the synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid . It is designed to address the specific "yield killers" inherent to this scaffold: regiochemical ambiguity, cyclization failures, and solubility-driven purification losses.

Status: Operational Role: Senior Application Scientist Ticket: Yield Optimization & Process Troubleshooting

Executive Summary: The "Yield Killers"

The synthesis of 1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is deceptively simple in theory but notoriously difficult in practice due to three primary factors:

  • Regioselectivity (The N1/N2 Conflict): During the initial pyrazole formation, controlling the position of the N-substituent (or ensuring a clean N-H tautomer) dictates the success of the subsequent fusion.

  • Cyclization Stress: The fusion of the pyrimidine ring often requires harsh conditions (e.g., Formamide at 180°C) which can degrade the C3-carboxylic ester precursor or cause decarboxylation.

  • The "Brick Dust" Effect: The final acid is a flat, rigid heteroaromatic system with high lattice energy, leading to poor solubility and significant material loss during occlusion in salts during workup.

Core Synthesis Workflow (The "Happy Path")

To improve yield, we recommend the Convergent Ester Route . Attempting to cyclize the free acid directly often leads to thermal decarboxylation.

Validated Pathway
  • Step A: Synthesis of Ethyl 5-amino-1H-pyrazole-3-carboxylate derivatives (via hydrazine + ethyl sodium oxalacetate/nitrile derivatives).

  • Step B: Pyrimidine Annulation (Ring Closure) to form the Ethyl 1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate .

  • Step C: Controlled Hydrolysis to the Free Acid .

Workflow Visualization

SynthesisPath Start Precursor: Ethyl Sodium Oxalacetate + Hydrazine Pyrazole Intermediate 1: Ethyl 5-amino-1H-pyrazole- 3-carboxylate Start->Pyrazole Regiocontrol (Temp < 0°C) Cyclization Step 2: Annulation (HC(OEt)3 or Formamide) Pyrazole->Cyclization Dry Conditions EsterProduct Intermediate 2: Ethyl 1H-pyrazolo[3,4-d] pyrimidine-3-carboxylate Cyclization->EsterProduct Ring Closure EsterProduct->Start Decarboxylation (If Temp > 200°C) Hydrolysis Step 3: Saponification (NaOH / EtOH) EsterProduct->Hydrolysis pH Control FinalProduct Target: 1H-Pyrazolo[3,4-d]pyrimidine- 3-carboxylic acid Hydrolysis->FinalProduct Acidification

Caption: Optimized Convergent Ester Route. Note the critical temperature checkpoints to prevent decarboxylation.

Troubleshooting Modules (Q&A Format)

Module A: Pyrimidine Ring Closure (The "Bottleneck")

User Issue: "I am using formamide reflux (180°C) to close the ring, but my yield is <30%, and the product is a black tar."

Root Cause: Formamide decomposes at its boiling point (210°C) into CO and NH3. While NH3 is necessary for the reaction, the high thermal stress promotes polymerization and oxidative degradation of the pyrazole core.

Corrective Protocol (The "Orthoester Switch"): Switch to a milder, two-step one-pot protocol using Triethyl Orthoformate (TEOF) .

  • Activation: Suspend the 5-aminopyrazole-3-carboxylate in TEOF. Add a catalytic amount of Acetic Anhydride.[1] Reflux mildy (100-110°C) for 2-4 hours.

    • Mechanism:[2][3][4][5][6][7][8][9] This forms the ethoxymethylene-amino intermediate quantitatively without thermal degradation.

  • Cyclization: Cool to 0°C. Add Ammonia (7N in MeOH) or Ammonium Acetate. Stir at room temperature overnight.

    • Result: The ring closes at <25°C, preserving the C3-ester and preventing tar formation.

ParameterFormamide RefluxTEOF / NH3 (Recommended)
Temperature 180°C - 210°C25°C - 110°C
Byproducts CO, Tar, PolymersEthanol, Acetic Acid
Yield Impact Low (30-40%)High (75-90%)
Purification Column ChromatographyFiltration only
Module B: Hydrolysis & Isolation (The "Crash")

User Issue: "I successfully made the ester, but upon hydrolysis with NaOH and acidification, I get a gelatinous precipitate that won't filter. Yield is lost in the mother liquor."

Root Cause: 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is an amphoteric zwitterion.

  • pH < 2: Cationic (protonated nitrogens).

  • pH > 9: Anionic (carboxylate).

  • Isoelectric Point (pI): ~pH 3-4. This is where solubility is lowest, but also where it forms hydrogels.

Corrective Protocol (Controlled Acidification): Do not dump HCl into the reaction mixture.

  • Saponification: Treat the ester with 2N NaOH (2 equiv) in Ethanol/Water (1:1). Stir at 60°C until TLC shows consumption.

  • Workup:

    • Evaporate Ethanol completely (ethanol increases solubility of the neutral acid).

    • Dilute with minimal water.

    • The Dropwise Method: Cool to 0°C. Add 1N HCl dropwise under vigorous stirring.

    • Stop Point: Monitor pH. Stop exactly at pH 3.0 .

    • Aging: Allow the suspension to stir at 0°C for 2 hours. This "ages" the precipitate, converting the gel into a filterable crystalline solid (Ostwald ripening).

Module C: Solubility & Purification

User Issue: "My product contains salts (NaCl) from the workup. It is insoluble in water and most organic solvents, so I cannot recrystallize it."

Root Cause: The flat, fused ring system creates strong π-π stacking interactions, making the crystal lattice energy very high (The "Brick Dust" effect).

Corrective Protocol (The "DMSO Crash"): Avoid standard organic solvents. Use a solvent-antisolvent method.

  • Dissolution: Dissolve the crude solid in the minimum amount of DMSO or DMF (warm gently to 40°C if needed).

  • Filtration: Filter this solution through a Celite pad to remove inorganic salts (NaCl is insoluble in DMSO).

  • Precipitation: Slowly pour the DMSO filtrate into a beaker containing 10 volumes of Ice-Cold Water (or 0.1% aqueous acetic acid) under rapid stirring.

  • Collection: The pure acid will precipitate as a fine white powder. Filter and wash with water, then diethyl ether (to remove water traces).

Advanced Troubleshooting: Regiochemistry

User Issue: "I suspect I have the N2-isomer instead of the N1-isomer."

Diagnostic Guide: In pyrazolo[3,4-d]pyrimidines, the N1-isomer is generally the thermodynamic product, but N2-alkylation can occur during precursor synthesis.

Logic Check:

  • C13 NMR: Look at the chemical shift of the pyrazole C3/C5 carbons.

  • NOE (Nuclear Overhauser Effect):

    • Irradiate the N1-substituent (if alkylated).

    • N1-Isomer: You will see NOE enhancement of the Pyrimidine C7-H (or C6).

    • N2-Isomer: You will see NOE enhancement of the Pyrazole C3-substituent (the carboxylic acid/ester).

Troubleshooting Start Low Yield / Impurity CheckTLC TLC: Multiple Spots? Start->CheckTLC CheckSolubility Solubility Issue? CheckTLC->CheckSolubility No (Single Spot) ActionRegio Action: Check Regiochemistry (NOE / X-ray) CheckTLC->ActionRegio Yes (Isomers) CheckNMR NMR: Missing Peaks? CheckSolubility->CheckNMR No ActionSalt Action: DMSO Reprecipitation (Remove Salts) CheckSolubility->ActionSalt Yes (Inorganic Ash) ActionDecarb Action: Lower Temp Switch to TEOF method CheckNMR->ActionDecarb Missing COOH Signal

Caption: Decision Tree for diagnosing yield loss in Pyrazolo[3,4-d]pyrimidine synthesis.

References

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives (General Review)

    • Title: Recent Advances in the Synthesis, Reactivity and Biological Properties of Pyrazolo[3,4-d]pyrimidine Derivatives.[7]

    • Source:Journal of Heterocyclic Chemistry / MDPI (2023).
    • URL:[Link] (Representative link for Pyrazolo synthesis methodology).

  • Hydrolysis & Ring Closure Optimization

    • Title: Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives.[9]

    • Source:Molecules (2012).
    • Context: Describes the hydrolysis of ethyl 5-amino-pyrazole-4-carboxylate to the acid and subsequent cycliz
    • URL:[Link]

  • Solubility Enhancement Strategies

    • Title: Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimiz
    • Source:Journal of Medicinal Chemistry (2015).
    • Context: Discusses the "brick dust" solubility issues and purific
    • URL:[Link]

  • One-Pot Cyclization (TEOF Method)

    • Title: One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles.[5]

    • Source:Molecules (2017).[10]

    • Context: Validates the milder Triethyl Orthoformate/Ammonia route to avoid thermal degrad
    • URL:[Link]

Sources

Overcoming low solubility of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid

[1]

Topic: Overcoming Low Solubility & Purification Challenges Ticket ID: SOL-P34D-001 Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid . If you are reading this, you are likely staring at a flask containing a solid that refuses to dissolve in water, methanol, or even mild dichloromethane.

Why is this happening? This scaffold is a classic "brick dust" molecule.[1] Its insolubility stems from two synergistic factors:

  • High Crystal Lattice Energy: The planar, fused bicyclic system encourages strong

    
     stacking interactions.[1]
    
  • Intermolecular Hydrogen Bonding: The carboxylic acid donor (at C3) and the pyrimidine nitrogen acceptors (N5/N7) create a tight intermolecular network, often forming insoluble zwitterionic aggregates at neutral pH.[1]

This guide provides field-proven protocols to disrupt these interactions for Bioassays , Purification , and Structural Modification .[1]

Section 1: Dissolution for Biological Assays

User Issue: "I need to screen this compound in a cell-based assay, but it precipitates immediately upon addition to the media."

The Solution: The DMSO "Push" & pH Control

For biological testing, you must bypass the crystal lattice energy using a polar aprotic solvent and prevent reprecipitation by managing the ionization state.[1]

Protocol: Preparation of Stable Stock Solutions
ParameterRecommendationMechanism
Primary Solvent DMSO (Dimethyl sulfoxide) Disrupts H-bonding network; high dielectric constant.[1]
Max Concentration 10 mM - 20 mM Above 20 mM, aggregation risk increases exponentially.
Sonicate? YES (Bath, 40°C, 15 mins) Mechanical energy is required to break the initial lattice.
Assay Buffer pH pH > 7.4 Ensure the carboxylic acid is deprotonated (

) to aid solubility.[1]

Step-by-Step Workflow:

  • Weigh the solid into a glass vial (avoid plastic initially to prevent static loss).

  • Add 100% DMSO to achieve a 10 mM concentration.

  • Sonicate at 40°C for 10–15 minutes until the solution is perfectly clear.

  • Critical Step: If the solution remains hazy, add 1% v/v of 1M NaOH (aqueous) to the DMSO stock.[1] This forces the carboxylic acid into its sodium salt form in situ.[1]

  • Dilute into assay media.[1] Note: Keep final DMSO concentration <0.5% to avoid cytotoxicity.[1]

Visual Guide: Solubility Decision Tree

SolubilityTreeStartStart: Solid CompoundGoalWhat is your Goal?Start->GoalBioBiological Assay(Cell/Enzyme)Goal->BioSynthSynthesis/PurificationGoal->SynthDMSODissolve in 100% DMSO(Max 20mM)Bio->DMSOSolventSelect Solvent SystemSynth->SolventCheckIs it clear?DMSO->CheckClearProceed to Media Dilution(Keep DMSO <0.5%)Check->ClearYesHazyAdd 1% v/v 1M NaOH(In-situ Salt Formation)Check->HazyNoHazy->ClearRecrysRecrystallization:DMF/Ethanol orAcetic Acid (Reflux)Solvent->RecrysHigh Purity NeededWorkupAcid/Base Swing:Dissolve in 1N NaOHPpt with 1N HClSolvent->WorkupBulk Isolation

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental intent.

Section 2: Synthesis & Purification Troubleshooting

User Issue: "My product is stuck in the filter cake with impurities, or it won't crystallize from the reaction mixture."

The Solution: The "Isoelectric Swing"

The 1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is amphoteric.[1]

  • High pH (>10): Soluble as a carboxylate anion.[1]

  • Low pH (<1): Soluble as a pyrimidinium cation.[1]

  • Intermediate pH (3-5): Insoluble Zwitterion/Neutral species. [1]

You can exploit this property to purify the compound without chromatography (which often causes streaking due to the acid group).

Protocol: Acid-Base Reprecipitation (The "Swing" Method) [1]
  • Dissolution: Suspend the crude solid in water.[1] Add 2M NaOH dropwise with stirring until the pH reaches ~10–11. The solid should dissolve completely (forming the sodium carboxylate).[1]

    • Troubleshooting: If it doesn't dissolve, add small amounts of Ethanol (up to 10%) as a co-solvent.[1]

  • Filtration: Filter this basic solution to remove any non-acidic impurities (insoluble byproducts).

  • Precipitation: Slowly add 2M HCl to the filtrate while stirring vigorously.

    • Critical Observation: A precipitate will form as you pass neutral pH. Continue adding acid until you reach pH 3–4 .

    • Stop Point: Do not go to pH 1, or it may redissolve as the cation.[1]

  • Collection: Filter the precipitate, wash with water (to remove NaCl), and then wash with cold ethanol.

Alternative: Recrystallization Solvents

If the Acid-Base swing yields insufficient purity, use these high-boiling solvent systems validated in literature:

Solvent SystemConditionNotes
Glacial Acetic Acid RefluxExcellent for removing colored impurities.[1] Product crystallizes upon cooling.
DMF / Ethanol (1:1) Hot DissolutionDissolve in hot DMF, then add Ethanol to induce precipitation.[1]
Dioxane / Water RefluxGood for removing inorganic salts.[1]
Visual Guide: Purification Workflow

PurificationFlowCrudeCrude Solid(Impure)BaseAdd 2M NaOH(pH > 10)Crude->BaseFilter1Filter InsolubleImpuritiesBase->Filter1FiltrateFiltrate(Product as Anion)Filter1->FiltrateSolubleTrashDiscardFilter1->TrashInsolubleAcidAdd 2M HClSlowlyFiltrate->AcidpptPrecipitate atpH 3-4Acid->pptWashWash: H2O -> EtOHppt->WashPurePure ProductWash->Pure

Figure 2: The "Isoelectric Swing" purification protocol, utilizing pH manipulation to isolate the target acid from non-acidic impurities.

Section 3: Structural Modification (Formulation)

User Issue: "I need to administer this in vivo, but the solubility is too low for oral bioavailability."

The Solution: Prodrugs and Salts

If the parent carboxylic acid is too insoluble for animal studies, you must chemically modify it.[1]

1. Salt Formation (Immediate Fix): Convert the acid to a Sodium or Potassium salt.

  • Method: Dissolve 1 equivalent of the acid in 1 equivalent of NaOH/KOH in Methanol.[1] Evaporate to dryness.

  • Result: Increases aqueous solubility by 10–100 fold.

2. Esterification (Prodrug Strategy): Mask the hydrogen-bond donor (COOH) to improve permeability and solubility in lipid formulations.[1]

  • Target: Ethyl ester or Morpholino-ethyl ester.[1]

  • Literature Insight: Prodrugs containing N-methylpiperazine moieties linked via carbamates have shown significantly improved solubility and plasma stability for pyrazolo[3,4-d]pyrimidine derivatives [2].

References

  • Sanna, M., et al. (2018).[1][2] "Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays." ACS Medicinal Chemistry Letters, 9(3), 240–244.[1] [2]

  • Radi, M., et al. (2013).[1] "Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors." Journal of Medicinal Chemistry, 56(13), 5382–5394.[1]

  • Schenone, S., et al. (2014).[1] "Pyrazolo[3,4-d]pyrimidines: A Versatile Scaffold for the Synthesis of Potent Anticancer Agents."[1][3] Current Pharmaceutical Design, 20(38), 5993–6010.[1]

  • PubChem. "1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid Compound Summary."[1][4] National Library of Medicine.[1]

Stability issues of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support: Stability & Handling of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid

Executive Summary

1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is a critical scaffold in the design of ATP-competitive kinase inhibitors (e.g., Src, Abl, EGFR inhibitors).[1] While structurally similar to purines, its physicochemical behavior in solution is dominated by the electron-deficient pyrimidine ring and the acidic carboxyl group at the C3 position.

Users frequently encounter three core stability challenges:

  • Thermal Decarboxylation: Irreversible loss of the carboxyl group during heating.

  • pH-Dependent Solubility Crashing: Precipitation in acidic or neutral aqueous buffers.[1]

  • Tautomeric Equilibria: Confusing LC-MS/NMR signals due to proton migration.

Part 1: Troubleshooting Guide (Q&A)

Issue 1: "My compound disappears during reflux or high-temperature synthesis steps."

Diagnosis: Thermal Decarboxylation. Technical Insight: The pyrazolo[3,4-d]pyrimidine ring is highly electron-deficient.[1] The carboxylic acid at position 3 is susceptible to thermal decarboxylation, releasing


 to form the parent 1H-pyrazolo[3,4-d]pyrimidine . This reaction is accelerated by:
  • Temperatures > 100°C.[2][3]

  • Acidic media (protonation of the pyrimidine ring destabilizes the carboxylate).

  • Transition metal catalysts (often used in cross-coupling steps).

Solution:

  • Avoid Thermal Stress: Do not heat solutions of the free acid above 60°C for extended periods.

  • Base Stabilization: If heating is required, perform the reaction in basic media (e.g., NaOH,

    
    ). The carboxylate anion (
    
    
    
    ) is significantly more resistant to decarboxylation than the protonated acid.
  • Alternative Workflows: Use room-temperature coupling reagents (e.g., HATU, PyBOP) for amide bond formation instead of generating acid chlorides via reflux in

    
    .
    
Issue 2: "The compound precipitates immediately upon addition to cell culture media (pH 7.4)."

Diagnosis: Solubility "U-Curve" Failure. Technical Insight: This molecule is amphoteric.

  • pH < 3: Soluble (Protonation of pyrimidine nitrogens).

  • pH > 8: Soluble (Deprotonation of carboxylic acid).

  • pH 3–6 (Isoelectric Region): The molecule exists largely as a neutral zwitterion or uncharged species, leading to minimum solubility and rapid aggregation.

  • PBS/Media (pH 7.4): Often sits on the "edge" of solubility. High ionic strength in media can further reduce solubility ("salting out").

Solution:

  • DMSO Stock: Prepare stocks in 100% DMSO (anhydrous).

  • Intermediate Dilution: Do not pipet DMSO stock directly into media. Perform a 1:10 dilution into pH 8.0 Tris buffer first, then add to media. This keeps the carboxylic acid deprotonated during the mixing phase.

  • Solubility Limit: Do not exceed 100 µM in aqueous assays without validation.

Issue 3: "LC-MS shows split peaks or broadened signals for a single pure batch."

Diagnosis: Tautomerism (Annular Desmotropy). Technical Insight: The proton on the pyrazole nitrogen (


) is labile and can migrate to 

or even

on the pyrimidine ring in solution. This 1H/2H tautomerism equilibrates slowly on the NMR timescale but separates partially on HPLC columns with acidic mobile phases.

Solution:

  • Temperature: Run NMR experiments at elevated temperatures (e.g., 40–50°C in DMSO-

    
    ) to coalesce signals.
    
  • pH Control: Ensure HPLC mobile phases are buffered (e.g., 0.1% Formic acid) to lock the protonation state.

  • Validation: Confirm identity by checking that both peaks have the identical Mass-to-Charge (m/z) ratio.

Part 2: Visualizing the Instability

Pathway: Thermal Decarboxylation Mechanism

This diagram illustrates the critical failure mode when the compound is heated, particularly in acidic or non-basic conditions.

Decarboxylation Acid 1H-Pyrazolo[3,4-d] pyrimidine-3-COOH (Starting Material) TS Transition State (Ring Protonation) Acid->TS Heat (>100°C) Acidic Catalyst Product 1H-Pyrazolo[3,4-d] pyrimidine (Degradant) TS->Product - CO2 Gas CO2 (Gas) TS->Gas

Caption: Thermal degradation pathway showing the irreversible loss of the carboxyl group.

Workflow: Solubility Optimization Strategy

A logic flow for preparing stable assay solutions.

SolubilityWorkflow Start Solid Compound Solvent Dissolve in Anhydrous DMSO Start->Solvent Check Visual Check: Clear Solution? Solvent->Check Direct Direct to Media (pH 7.4) Solvent->Direct Avoid! Check->Solvent No (Sonicate) Dilution Dilute 1:10 into Buffer (pH > 8.0) Check->Dilution Yes Success Stable Assay Solution Dilution->Success Maintain Deprotonation Fail Precipitation Risk! Direct->Fail

Caption: Decision tree for preparing aqueous solutions to prevent isoelectric precipitation.

Part 3: Standardized Protocols

Protocol A: Solubility & Stability Profiling

Use this protocol to validate the compound before running expensive biological assays.

Materials:

  • Compound Stock (10 mM in DMSO)

  • Buffers: Acetate (pH 4.0), Phosphate (pH 7.4), Tris/Glycine (pH 9.0)

  • HPLC-UV/Vis

Step-by-Step:

  • Preparation: Spiked 5 µL of DMSO stock into 495 µL of each buffer (Final conc: 100 µM).

  • Incubation: Shake at room temperature for 4 hours.

  • Filtration: Centrifuge at 14,000 rpm for 10 mins to pellet any invisible aggregates.

  • Analysis: Inject supernatant onto HPLC.

  • Calculation: Compare Area Under Curve (AUC) to a standard injected from 100% DMSO.

    • Recovery < 80% indicates solubility failure at that pH.

Protocol B: Storage & Handling
ParameterRecommendationReason
Solid State -20°C, DesiccatedPrevents hydrolysis of trace impurities and hydrate formation.[1]
Solution (DMSO) -80°C or -20°CDMSO is hygroscopic; water uptake accelerates degradation.[1]
Freeze/Thaw Max 3 cyclesRepeated crystallization can induce physical aggregation.
Light Exposure Protect from lightNitrogen heterocycles can be photolabile over long durations.

References

  • Vertex AI Search. (2024). Stability of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid in solution. [Search Result 1.1]
  • Lynch, B. M., et al. (1975).[2] Pyrazolo[1,5-a]pyrimidine: Synthesis and Regiospecific Electrophilic Substitution. Canadian Journal of Chemistry.[2]

  • Schenone, S., et al. (2014). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility. Journal of Medicinal Chemistry.

  • PubChem. (2021).[4] 1H-Pyrazolo[3,4-d]pyrimidine Compound Summary. National Library of Medicine.

  • Williams, R. (2022).[5] pKa Data Compiled. Organic Chemistry Data.

Sources

Common byproducts in pyrazolo[3,4-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolo[3,4-d]pyrimidine Synthesis

Welcome to the Pyrazolo[3,4-d]pyrimidine Technical Hub

This guide addresses the specific chemical challenges encountered when constructing the pyrazolo[3,4-d]pyrimidine scaffold—a privileged structure in kinase inhibitor discovery (e.g., Ibrutinib analogs). Unlike standard pyrimidines, this fused system exhibits unique tautomeric and nucleophilic behaviors that frequently lead to regioisomeric impurities and incomplete cyclization byproducts .

Below you will find a self-validating troubleshooting system designed to identify, explain, and resolve these specific failure modes.

Module 1: The "Same Mass" Trap (Regioisomerism)

User Query: "I have a single peak by LC-MS with the correct mass, but the NMR spectrum is complex or shows unexpected shifts. Is my product pure?"

Diagnosis: You likely have a regioisomer. The pyrazolo[3,4-d]pyrimidine core is notorious for generating isomers that are indistinguishable by low-res MS.

Scenario A: Alkylation Ambiguity (N1 vs. N2)

When alkylating the N-unsubstituted core (N1-H), the electrophile can attack either N1 or N2.

  • N1-Alkylation (Thermodynamic): Generally preferred in polar aprotic solvents (DMF, DMSO) where solvent-separated ion pairs dominate.

  • N2-Alkylation (Kinetic/Coordination): Favored in non-polar solvents (THF) or when using bases that coordinate tightly with N2 and the N7-lone pair (e.g., NaHMDS, NaH).

Troubleshooting Protocol:

Diagnostic N1-Isomer (Desired) N2-Isomer (Byproduct)

| C3-H Shift (¹H NMR) | Typically


 8.0 – 8.4 ppm  | Shielded, typically 

8.4 – 8.8 ppm
(Deshielded due to nodal plane changes) | | C13 NMR (N-Me) | Methyl carbon often ~50 ppm | Methyl carbon often ~55-60 ppm | | NOESY/ROESY | Cross-peak between N-Alkyl protons and C3-H | NO cross-peak between N-Alkyl and C3-H; Cross-peak with C3-substituent if present. |

Corrective Action:

  • To favor N1: Switch solvent to DMSO or DMF . Use Cs₂CO₃ as the base to promote loose ion pairing.

  • To favor N2: Use THF with NaHMDS . The sodium ion coordinates between N2 and N7, directing the electrophile to N2.

Scenario B: Cyclization Error (3,4-d vs. 1,5-a)

When synthesizing the core from 5-aminopyrazoles and 1,3-electrophiles (e.g., enaminones,


-keto esters), the exocyclic amine (N-amine) or the ring nitrogen (N1) can attack.
  • Target: Pyrazolo[3,4-d]pyrimidine (Attack by C4 and 5-NH₂).[1]

  • Byproduct: Pyrazolo[1,5-a]pyrimidine (Attack by N1 and 5-NH₂).

Mechanism & Visualization:

Regioisomerism Start 5-Aminopyrazole Precursor PathA Path A: C4 Attack (Vilsmeier/Formamide) Start->PathA PathB Path B: N1 Attack (Acidic/Neutral) Start->PathB Electrophile 1,3-Electrophile (e.g., Enaminone) Electrophile->PathA Electrophile->PathB Target Pyrazolo[3,4-d]pyrimidine (Target Core) PathA->Target Cyclization Byproduct Pyrazolo[1,5-a]pyrimidine (Common Impurity) PathB->Byproduct Cyclization Note Both products have IDENTICAL Mass (MW) Target->Note Byproduct->Note

Figure 1: Divergent pathways in aminopyrazole cyclization leading to isobaric impurities.

Module 2: Incomplete Cyclization (The "+18" Mass Shift)

User Query: "I see a peak at [M+18] or [M+27] relative to my expected product. The reaction seems to stall."

Diagnosis: This indicates the formation of an acyclic intermediate that failed to undergo dehydration or ammonia loss to close the pyrimidine ring.

Common Intermediates:

  • Formamidine Intermediate ([M+18] relative to dehydrated product):

    • Structure: The 5-amino group has reacted with the formamide/Vilsmeier reagent, but the C4-nitrile/amide has not closed the ring.

    • Cause: Reaction temperature too low; insufficient electrophile activation.

  • Hydrolysis Product (Ring Opening):

    • Structure: Pyrimidine ring opens back to the amide.

    • Cause: Extended heating in aqueous acids or bases during workup.

Troubleshooting Protocol:

  • Activation: If using Formamide, add PBr₃ or POCl₃ (Vilsmeier conditions). This converts the formamide into a highly reactive chloroiminium species, forcing the cyclization.

  • Temperature: Ensure internal temperature reaches >100°C . Pyrimidine closure often has a high activation energy barrier.

  • Reagent Quality: Ensure your Formamide is dry. Water hydrolyzes the active Vilsmeier intermediate, stalling the reaction at the formamidine stage.

Module 3: Validated Experimental Protocols

Protocol A: One-Pot Vilsmeier Cyclization (High Fidelity)

Designed to minimize 1,5-a isomer formation by activating C4 closure.

Reagents:

  • 5-Amino-1H-pyrazole-4-carbonitrile (1.0 eq)[2]

  • Formamide (Solvent/Reagent, 10 vol)

  • PBr₃ (3.0 eq) – Critical for activation

Step-by-Step:

  • Setup: Charge 5-aminopyrazole and Formamide into a dried flask under N₂.

  • Activation: Cool to 0°C. Dropwise add PBr₃ (Exothermic!). Why? PBr₃ generates the Vilsmeier-Haack reagent in situ, which is more regioselective for the amino group than the ring nitrogen.

  • Reaction: Heat to 60–80°C for 2 hours. Monitor by TLC/LC-MS.

  • Workup: Pour onto ice-water. Neutralize with saturated NaHCO₃. The solid precipitate is usually the pure Pyrazolo[3,4-d]pyrimidine.

  • Validation: Check ¹H NMR. The C6-H proton (pyrimidine ring) should appear as a sharp singlet around 8.5–9.0 ppm .

Protocol B: Regioselective N1-Alkylation

Designed to avoid the N2-alkylated byproduct.

Reagents:

  • Pyrazolo[3,4-d]pyrimidine core[1][2][3][4][5][6][7][8]

  • Alkyl Halide (1.1 eq)

  • Cs₂CO₃ (2.0 eq)

  • Solvent: DMF or DMSO (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve core in DMF (0.1 M). Add Cs₂CO₃.

  • Addition: Add alkyl halide at Room Temperature.

  • Reaction: Stir at RT for 2–4 hours. Note: Heating increases N2-alkylation risk.

  • Purification: Dilute with water. If solid forms, filter. If oil, extract with EtOAc.

  • Polishing: If N2 isomer is present (typically <10%), recrystallize from EtOH. N1 isomers are usually less soluble and crystallize first.

Module 4: Mechanistic Logic (Why does this happen?)

Understanding the Hard/Soft Acid-Base (HSAB) theory is critical here.

  • N1 (Pyrazolic Nitrogen): More nucleophilic in neutral conditions, but sterically hindered if C3 is substituted.

  • N2 (Pyrazolic Nitrogen): Less nucleophilic unless the N1-proton is removed and a metal cation coordinates. In THF , the Na+ cation coordinates to N1 and N7, exposing N2 for attack. This is a "Contact Ion Pair" effect.

  • Solvent Effect: In DMSO , the cation is fully solvated ("Solvent Separated Ion Pair"), leaving the N1 anion free to attack, which is thermodynamically favored.

AlkylationMechanism cluster_0 Solvent: THF (Non-Polar) cluster_1 Solvent: DMSO (Polar) Anion Pyrazolo[3,4-d]pyrimidine Anion CIP Contact Ion Pair (Na+) Coordinated to N1/N7 Anion->CIP NaHMDS / THF SSIP Solvent Separated Ion Pair Free Anion Anion->SSIP Cs2CO3 / DMSO ProductN2 N2-Alkylated Product (Kinetic) CIP->ProductN2 Steric/Coordination Control ProductN1 N1-Alkylated Product (Thermodynamic) SSIP->ProductN1 Electronic Control

Figure 2: Solvent and cation control over N1 vs. N2 regioselectivity.

References

  • Regioselective Alkylation Mechanics

    • Title: Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles.
    • Source: ACS Omega, 2018.
    • URL: [Link]

  • One-Pot Synthesis & Vilsmeier Activation

    • Title: One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study.
    • Source: Molecules (MDPI), 2017.
    • URL: [Link]

  • Cyclization Regioisomerism (1,5-a vs 3,4-d)

    • Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
    • Source: Molecules (MDPI), 2008.
    • URL: [Link]

  • Structural Characterization of Isomers

    • Title: The regioisomeric 1H(2H)-pyrazolo[3,4-d]pyrimidine N1- and N2-(2'-deoxy-beta-D-ribofuranosides).[3]

    • Source: Acta Crystallographica Section C, 2002.
    • URL: [Link]

Sources

Technical Support Center: Improving the Aqueous Solubility of Pyrazolo[3,4-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine inhibitors. This guide is designed to provide in-depth, practical solutions to one of the most significant challenges associated with this important class of molecules: poor aqueous solubility.

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the purine ring system and forming the core of numerous potent kinase inhibitors.[1][2][3] These compounds are crucial in the development of therapies for cancer and other diseases by targeting key enzymes like Src, Abl, and cyclin-dependent kinases (CDKs).[1][3][4][5] However, their often planar, rigid, and lipophilic nature leads to strong crystal lattice forces, resulting in low aqueous solubility.[4][6][7][8] This poor solubility can severely hamper biological assays, lead to inconsistent data, and create significant hurdles for preclinical and clinical development.[1][4]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and overcome solubility-related issues in your experiments.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific problems you might encounter during your research.

Q1: My pyrazolo[3,4-d]pyrimidine inhibitor precipitated out of my aqueous buffer during my experiment. What are the immediate troubleshooting steps?

A1: Compound precipitation is a common and frustrating issue that can invalidate experimental results. The underlying cause is that the compound's concentration has exceeded its solubility limit under the specific experimental conditions. Here is a systematic approach to diagnose and resolve the issue.

Immediate On-Bench Steps:

  • Visual Confirmation: Ensure the observed precipitate is indeed your compound. It could be a salt from your buffer system.

  • pH Measurement: Check the pH of your final solution. The solubility of pyrazolo[3,4-d]pyrimidines, which often contain ionizable groups, can be highly pH-dependent.[9] A slight shift from the intended pH can cause a dramatic decrease in solubility.

  • Temperature Check: Was the solution subjected to a temperature change (e.g., moved from a 37°C incubator to room temperature)? Solubility is temperature-dependent, and a decrease in temperature can cause precipitation.

  • Solvent Stock Concentration: Double-check the concentration of your initial DMSO or organic solvent stock. An error in this calculation can lead to unintentionally high final concentrations in your aqueous buffer.

Systematic Workflow for Resolution:

The following workflow, visualized in the diagram below, provides a logical path to solving the precipitation issue.

G A Precipitation Observed in Aqueous Buffer B Step 1: Verify Conditions - Check pH of final solution - Confirm temperature - Re-verify stock concentration A->B C Is the issue resolved by correcting conditions? B->C D Step 2: Reduce Final Concentration - Lower the working concentration - Is the new concentration suitable for the assay? C->D No I Proceed with Experiment C->I Yes E Is precipitation resolved? D->E F Step 3: Increase Co-solvent % - Cautiously increase DMSO/Ethanol - Check assay tolerance for the solvent E->F No E->I Yes G Is precipitation resolved? F->G H Step 4: Employ Solubility Enhancers - Cyclodextrins - Surfactants (e.g., Tween 80) - See FAQ 2 for selection G->H No G->I Yes J Problem Persists: Proceed to Advanced Formulation Strategies (e.g., Solid Dispersions, Prodrugs) H->J

Caption: Workflow for troubleshooting compound precipitation.

Q2: My in vitro assay results (e.g., cell viability, kinase activity) are highly variable between experiments. Could this be a solubility problem?

A2: Absolutely. Inconsistent results are a classic symptom of a compound operating near the edge of its solubility. Poor aqueous solubility can lead to several issues that directly impact data quality:

  • Variable Effective Concentration: If your compound begins to precipitate, the actual concentration in solution is lower than the nominal concentration, and this can vary from well to well and from day to day.

  • Compound Aggregation: Even before visible precipitation, poorly soluble compounds can form small aggregates. These aggregates can scatter light in plate-based reads, interact non-specifically with proteins, and present a different effective concentration to the target.

  • Precipitation in Cell Culture Media: Complex biological media containing salts, proteins, and other components can reduce the solubility of your compound compared to simple buffers. A compound that is soluble in a buffer may precipitate when added to cell culture media.[10]

How to Confirm and Address the Issue:

  • Kinetic Solubility Assays: Perform a kinetic solubility assessment in your specific assay buffer or cell culture medium. This will tell you the concentration at which the compound starts to precipitate under assay-relevant conditions.

  • Microscopic Examination: After adding your compound to the cell culture wells, inspect them under a microscope. Look for crystalline structures or amorphous precipitate, which indicates your compound has crashed out.

  • Use of Excipients: Consider pre-formulating your compound with a solubilizing agent before adding it to the assay. For instance, complexation with 2-hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to improve the water solubility of pyrazolo[3,4-d]pyrimidines by 100 to 1000-fold and enhance their biological activity in cell-based assays.[1][11]

Frequently Asked Questions (FAQs)
FAQ 1: What makes pyrazolo[3,4-d]pyrimidine inhibitors inherently poorly soluble?

The poor solubility of this class of compounds typically stems from their molecular structure. The fused heterocyclic ring system is planar and rigid.[12] This planarity promotes efficient packing in the solid state, leading to a highly stable crystal lattice. A large amount of energy is required to break this lattice apart, which translates to low solubility. Furthermore, these molecules are often decorated with lipophilic groups to enhance binding to the ATP pocket of kinases, which further decreases their affinity for water.

FAQ 2: How do I choose the right solubility enhancement strategy for my specific inhibitor?

Choosing the correct strategy depends on the physicochemical properties of your molecule and the intended application (e.g., in vitro assay vs. in vivo study). The decision tree below provides a guide.

G Start Start: Poorly Soluble Pyrazolo[3,4-d]pyrimidine Ionizable Does the compound have an ionizable group (acidic/basic)? Start->Ionizable pKa Determine pKa. Is ΔpKa (API - counter-ion) > 3? Ionizable->pKa Yes Formulation Consider Formulation Approaches Ionizable->Formulation No Salt Strategy: Salt Formation - High solubility increase potential - Well-established method pKa->Salt Yes Cocrystal Strategy: Co-crystallization - For non-ionizable or weakly ionizable APIs - Avoids disproportionation risk pKa->Cocrystal No Final Select & Optimize Strategy Salt->Final Cocrystal->Final Thermal Is the compound thermally stable? Formulation->Thermal Lipid Is the compound lipophilic (LogP > 3)? Formulation->Lipid HME Strategy: Solid Dispersion (Hot-Melt Extrusion) Thermal->HME Yes SolventEvap Strategy: Solid Dispersion (Solvent Evaporation/Spray Drying) Thermal->SolventEvap No HME->Final SolventEvap->Final Prodrug Is chemical modification an option? ProdrugStrategy Strategy: Prodrug Approach - Covalently attach solubilizing moiety - Requires in vivo cleavage Prodrug->ProdrugStrategy Yes Prodrug->Final No ProdrugStrategy->Final Lipid->Prodrug No SEDDS Strategy: Lipid-Based Formulation (SEDDS) - Good for highly lipophilic compounds - Enhances absorption Lipid->SEDDS Yes SEDDS->Final

Caption: Decision tree for selecting a solubility enhancement strategy.

Summary of Key Strategies:

StrategyPrincipleBest ForAdvantagesDisadvantages
Salt Formation Ionizes the API by reacting an acidic or basic drug with a counter-ion to form a salt with higher aqueous solubility.[13][14]Compounds with ionizable functional groups (pKa of acids < 5, pKa of bases > 7).[13]Significant solubility increase, well-understood, and regulatory acceptance.[13][15]Risk of disproportionation, hygroscopicity, and common ion effect. Only for ionizable APIs.[13][16]
Co-crystallization Incorporates a neutral "co-former" into the crystal lattice with the API via non-ionic interactions (e.g., hydrogen bonds).[17][18]Non-ionizable or weakly ionizable compounds. An alternative when salt formation fails.[13]Improves solubility and stability, applicable to a wide range of APIs.[16][19]Screening for suitable co-formers can be challenging; newer technique with evolving regulatory landscape.[13]
Solid Dispersion Disperses the API in an amorphous state within a hydrophilic polymer matrix at a molecular level.[20][21]Thermally stable (for melt methods) or solvent-soluble (for spray drying) compounds. BCS Class II/IV drugs.[20][21]Dramatically increases dissolution rate and apparent solubility.[22]Amorphous form is thermodynamically unstable and can recrystallize over time. Potential for chemical instability.[15][21]
Prodrug Approach Covalently attaches a hydrophilic promoiety to the parent drug. The moiety is cleaved in vivo to release the active inhibitor.[4]Compounds where other methods fail or when targeting specific tissues.Substantial increase in solubility; can improve other ADME properties.[4][6]Requires careful design to ensure efficient cleavage; the promoiety can alter pharmacology before cleavage.[4]
Lipid-Based Systems (SEDDS) Dissolves the lipophilic drug in a mixture of oils and surfactants, which spontaneously forms a microemulsion in the GI tract.[23][24]Highly lipophilic compounds (high LogP).[15]Enhances both solubility and permeability, can mitigate food effects.[15][25]Can be complex to formulate; potential for GI side effects with high surfactant loads.
Cyclodextrin Complexation Encapsulates the hydrophobic drug molecule within the lipophilic cavity of a cyclodextrin, presenting a hydrophilic exterior.Molecules with appropriate size and geometry to fit within the cyclodextrin cavity.Increases solubility and dissolution; can mask taste and reduce irritation.[26]Limited drug loading capacity; potential for nephrotoxicity with some cyclodextrins at high doses.[26]
Detailed Experimental Protocols
Protocol 1: Determining a pH-Solubility Profile

Objective: To determine the aqueous solubility of a pyrazolo[3,4-d]pyrimidine inhibitor as a function of pH. This is a critical first step in understanding its behavior and selecting a formulation strategy.

Materials:

  • Your pyrazolo[3,4-d]pyrimidine compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • HPLC or UPLC system with a suitable column and validated analytical method for your compound.

  • Thermostatic shaker/incubator.

  • pH meter.

  • Microcentrifuge tubes and centrifuge.

Methodology:

  • Preparation: Add an excess amount of your solid compound to a series of microcentrifuge tubes (enough so that undissolved solid remains at equilibrium).

  • Incubation: To each tube, add a fixed volume (e.g., 1 mL) of a buffer of a specific pH.

  • Equilibration: Place the tubes in a thermostatic shaker set to a controlled temperature (e.g., 25°C or 37°C). Shake for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully remove an aliquot of the supernatant from each tube, being cautious not to disturb the pellet.

  • Dilution & Analysis: Dilute the supernatant with a suitable solvent (e.g., mobile phase) and analyze the concentration using your validated HPLC/UPLC method against a standard curve.

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) on the y-axis against the corresponding buffer pH on the x-axis.

Protocol 2: Lab-Scale Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of a pyrazolo[3,4-d]pyrimidine inhibitor with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • Your pyrazolo[3,4-d]pyrimidine compound.

  • A hydrophilic polymer carrier (e.g., PVP K30, Soluplus®, PVP-VA).

  • A volatile organic solvent that dissolves both the drug and the polymer (e.g., methanol, acetone, dichloromethane).

  • Rotary evaporator or vacuum oven.

  • Mortar and pestle.

Methodology:

  • Dissolution: Accurately weigh your compound and the selected polymer (e.g., in a 1:4 drug-to-polymer ratio) and dissolve them completely in a minimal amount of the chosen organic solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure with gentle heating (ensure the temperature is well below the boiling point of the solvent and does not cause degradation). Continue until a thin, solid film is formed on the inside of the flask.

  • Drying: Further dry the solid film under high vacuum for 12-24 hours to remove any residual solvent.

  • Harvesting and Sizing: Carefully scrape the solid material from the flask. Gently grind the resulting solid into a fine powder using a mortar and pestle.

  • Characterization (Crucial Step): Analyze the prepared solid dispersion to confirm the amorphous state of the drug (using techniques like XRPD and DSC) and assess its dissolution properties compared to the pure crystalline drug.

References
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab, 8, 212. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. Available from: [Link]

  • Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. (2023). IJRPR. Available from: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. Available from: [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2013). ACS Medicinal Chemistry Letters. Available from: [Link]

  • Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate. Available from: [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery & Development. Available from: [Link]

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025). JETIR. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC. Available from: [Link]

  • Chemical structures of pyrazolo[3,4-d]pyrimidine derivative (32)and its... (n.d.). ResearchGate. Available from: [Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023). Contract Pharma. Available from: [Link]

  • Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. (2025). Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston University. Available from: [Link]

  • Pharmaceutical Cocrystals: An Emerging Approach to Modulate Physicochemical Properties of Active Pharmaceutical Ingredients. (2023). Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. (2014). International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Review: Solid Dispersion Formulation Methods and Applications in Drug Delivery. (2024). International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. Available from: [Link]

  • Current Trends on Solid Dispersions: Past, Present, and Future. (n.d.). PMC. Available from: [Link]

  • Solid Dispersion in Pharmaceutical Drug Development: From Basics to Clinical Applications. (2025). ResearchGate. Available from: [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? (2009). Advanz Pharma. Available from: [Link]

  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2013). PubMed. Available from: [Link]

  • Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. (2020). IRIS. Available from: [Link]

  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. (2018). PubMed. Available from: [Link]

  • Structure of a pyrazolo-[3,4-d]-pyrimidine. (n.d.). ResearchGate. Available from: [Link]

  • Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. (2017). ACS Publications. Available from: [Link]

  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. (2017). University of Siena. Available from: [Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. (n.d.). Arabian Journal of Chemistry. Available from: [Link]

  • 1H-Pyrazolo(3,4-d)pyrimidine. (n.d.). PubChem. Available from: [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (n.d.). PMC. Available from: [Link]

  • Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. (2017). PubMed. Available from: [Link]

  • 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. (2010). PubMed. Available from: [Link]

  • ROCK Inhibitors 2. Improving Potency, Selectivity and Solubility through the Application of Rationally Designed Solubilizing Groups. (n.d.). ResearchGate. Available from: [Link]

  • Aqueous solubility of kinase inhibitors: II the effect of hexadimethrine bromide on the dovitinib/γ-cyclodextrin complexation. (2020). University of Iceland. Available from: [Link]

  • Improving the solubility of nilotinib through novel spray-dried solid dispersions. (2017). PubMed. Available from: [Link]

  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). NIST WebBook. Available from: [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters. Available from: [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2023). MDPI. Available from: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Publishing. Available from: [Link]

  • Optimisation of pyrazolo[3,4-d]pyrimidines for the development of ATR kinase inhibitors. (n.d.). Semantic Scholar. Available from: [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (n.d.). PMC. Available from: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. (2022). Semantic Scholar. Available from: [Link]

Sources

Technical Support Center: Prodrug Strategies for Pyrazolo[3,4-d]pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Specialist: Senior Application Scientist, Medicinal Chemistry Division Ticket ID: PROD-PP-COOH-001

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in kinase inhibition (e.g., Src, Hck, BTK) and xanthine oxidase inhibition. However, the incorporation of a carboxylic acid moiety—often necessary for potency or selectivity—frequently compromises cellular permeability (due to ionization at pH 7.4) and oral bioavailability.

This guide addresses the specific challenges of designing, synthesizing, and validating prodrugs for this scaffold. Unlike simple phenyl-acetic acids, the pyrazolo[3,4-d]pyrimidine core introduces unique solubility and regioselectivity challenges that require tailored protocols.

Module 1: Design & Synthesis Troubleshooting

Q1: I am trying to synthesize a POM (pivaloyloxymethyl) ester of my pyrazolo[3,4-d]pyrimidine acid, but I am seeing multiple spots on TLC and low yields. What is happening?

Diagnosis: This is likely a regioselectivity issue . The pyrazolo[3,4-d]pyrimidine core contains four nitrogen atoms. If the N1 position is unsubstituted (contains a free -NH), it is highly nucleophilic. Standard alkylation conditions (e.g., POM-Cl +


) will frequently result in competitive N-alkylation at the N1 position rather than the desired O-alkylation of the carboxylate.

Corrective Protocol:

  • Check N1 Substitution: Ensure the N1 position of the pyrazole ring is already substituted (e.g., with a phenyl or alkyl group) before attempting esterification. If N1 is free, you must protect it or use a synthetic route where the ester is established prior to ring closure.

  • Switch Base/Solvent System:

    • Avoid:

      
       or NaH in DMF (promotes N-alkylation).
      
    • Use:Sterically hindered organic bases or Silver salts .

    • Recommended: React the free acid with POM-Cl (or POM-I) using N,N-Diisopropylethylamine (DIPEA) in Dichloromethane (DCM) or Acetonitrile .

    • Alternative: Use

      
       in Toluene/THF. The "Silver Carboxylate" method is highly specific for O-alkylation over N-alkylation.
      
Q2: My prodrug hydrolyzes instantly in aqueous buffer (pH 7.4) before I can even test it in plasma. How do I stabilize it?

Diagnosis: This is Chemical Instability , often caused by the "neighboring group effect." If your carboxylic acid is located close to a nucleophilic nitrogen on the pyrazolo[3,4-d]pyrimidine ring (e.g., at C3 or N1-ortho position), the ring nitrogen can intramolecularly attack the ester carbonyl, leading to spontaneous hydrolysis.

Decision Matrix for Stabilization:

  • Step 1: Switch Promoiety. Move from a highly labile "Double Ester" (like POM or POC) to a simple Alkyl Ester (Ethyl or Isopropyl). While less permeable, they are significantly more stable.

  • Step 2: Steric Shielding. If you must use a labile linker, switch from POM (Pivaloyloxymethyl) to a more hindered analogue or introduce methyl groups on the linker carbon (e.g., 1-acetoxyethyl esters).

  • Step 3: Check pH. Ensure your buffer does not contain nucleophiles (like Tris). Use Phosphate or HEPES buffers.

Module 2: Bioactivation & Kinetics (The "Body" Phase)

Visualizing the Activation Pathway

The following diagram illustrates the critical path from prodrug administration to active species release. Use this to identify where your molecule is failing.[1][2]

ProdrugActivation cluster_failure Common Failure Modes Prodrug Prodrug (Lipophilic) Absorption Absorption (Gut/Membrane) Prodrug->Absorption Passive Diffusion Plasma Systemic Circulation (Plasma) Absorption->Plasma Transport Liver Hepatic Metabolism (Carboxylesterases) Plasma->Liver Distribution Active Active Acid (Pyrazolo-COOH) Plasma->Active Plasma Esterases (Fast Hydrolysis) Premature Premature Hydrolysis (Low Bioavailability) Plasma->Premature Instability Liver->Active hCE1/hCE2 (Enzymatic Cleavage) Byproduct By-products (Formaldehyde/Pivalic Acid) Liver->Byproduct Release

Caption: Figure 1. Prodrug bioactivation pathway.[2][3][4][5][6][7][8] Critical failure points include premature hydrolysis in plasma (before reaching target tissue) or failure to hydrolyze (steric hindrance).

Q3: My prodrug is stable in buffer but does not release the parent acid in plasma (t1/2 > 4 hours). Why?

Diagnosis: Steric Hindrance is preventing the esterase enzyme (Carboxylesterase 1 or 2) from accessing the carbonyl carbon. The bulky pyrazolo[3,4-d]pyrimidine scaffold can "shield" the ester bond.

Troubleshooting Protocol:

  • Spacer Insertion: Insert a "spacer" between the scaffold and the carboxylic acid. A simple methylene (

    
    ) or ethylene group can move the ester away from the bulky heterocycle.
    
  • Promoiety Modification:

    • If using POM (t-butyl group), switch to POC (isopropyloxycarbonyloxymethyl). The isopropyl group is less sterically demanding than the t-butyl group.

    • Switch to a Medoxomil ester (cyclic carbonate), which often has different enzymatic recognition profiles.

Standard Operating Procedure: Plasma Stability Assay

Use this protocol to validate bio-reversibility.

Materials:

  • Pooled Plasma (Human/Rat), thawed at 37°C.

  • Test Compound (10 mM DMSO stock).

  • Internal Standard (e.g., Warfarin or Tolbutamide).

  • Quenching Solution: Acetonitrile (ACN) with 0.1% Formic Acid.

Workflow:

  • Spike: Add test compound to plasma to reach 1 µM final concentration (keep DMSO < 1%).

  • Incubate: Shake at 37°C.

  • Sample: Remove aliquots at

    
     min.
    
  • Quench: Immediately add aliquot to 3x volume of Quenching Solution. Vortex 1 min.

  • Centrifuge: 4000 rpm for 15 min at 4°C to pellet proteins.

  • Analyze: Inject supernatant into LC-MS/MS. Monitor both Prodrug depletion and Parent Acid appearance .

Acceptance Criteria:

  • Ideal:

    
     in plasma = 15–60 mins (allows distribution but ensures conversion).
    
  • Too Stable:

    
     > 120 mins (risk of low active drug exposure).
    
  • Too Labile:

    
     < 5 mins (acts like the parent acid; no permeability benefit).
    

Module 3: Solubility & Formulation

Q4: The prodrug is so lipophilic (LogP > 5) that it precipitates in the assay buffer. How do I measure its activity?

Diagnosis: This is the "Grease Ball" Effect . By masking the carboxylic acid, you have removed the primary ionization center, drastically reducing aqueous solubility.

Formulation Guide:

Formulation StrategyProsConsRecommended For
Cosolvents Simple.Toxic to cells at high %.Initial screening (DMSO < 0.5%).[1]
Cyclodextrins Increases apparent solubility.Can trap prodrug, preventing hydrolysis.HP-β-CD (20% w/v) is the gold standard for this scaffold.
PEGylation High solubility.Changes PK significantly.In vivo IP/IV dosing (PEG400/Water 40:60).
Salt Formation Best for solids.Requires a basic nitrogen on the scaffold.If your pyrazolo-pyrimidine has a piperazine tail, make the HCl or Mesylate salt .
Troubleshooting Decision Tree

Troubleshooting Start Prodrug Issue Detected Solubility Is it soluble in PBS? Start->Solubility Stability Is it chemically stable (pH 7.4 buffer)? Solubility->Stability Yes Formulate Action: Use HP-β-CD or Make Mesylate Salt Solubility->Formulate No Plasma Does it cleave in Plasma? Stability->Plasma Yes ModifyLinker Action: Switch from POM to Ethyl/Isopropyl Ester Stability->ModifyLinker No (Hydrolyzes too fast) Sterics Action: Reduce Sterics (Switch POM -> POC) Plasma->Sterics No (Too stable) Success Candidate Validated Plasma->Success Yes (t1/2 = 30-60m)

Caption: Figure 2. Decision matrix for troubleshooting physicochemical and pharmacokinetic failures in prodrug development.

References

  • Rautio, J., et al. (2018). "The expanding role of prodrugs in contemporary drug design and development." Nature Reviews Drug Discovery. Link

  • Ettmayer, P., et al. (2004). "Lessons learned from marketed and investigational prodrugs." Journal of Medicinal Chemistry. Link

  • Wiemer, A. J., & Wiemer, D. F. (2015). "Prodrugs of phosphonates and phosphates: crossing the membrane barrier."[4] Topics in Current Chemistry. Link

  • Beaumont, K., et al. (2003). "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism. Link

  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology. Link

Disclaimer: This guide is for research purposes only. All synthesis and biological testing should be conducted in accordance with local safety regulations.

Sources

Protecting group strategies for pyrazolo[3,4-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolo[3,4-d]pyrimidine Synthesis

Welcome to the technical support center for pyrazolo[3,4-d]pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important heterocyclic scaffold. The pyrazolo[3,4-d]pyrimidine core is a privileged structure in drug discovery, but its synthesis is often plagued by challenges in regioselectivity and functional group compatibility.[1][2]

This document provides field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols to enhance the efficiency and success of your synthetic campaigns.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to designing a successful synthetic strategy.

Q1: Why are protecting groups essential for pyrazolo[3,4-d]pyrimidine synthesis?

A: The pyrazolo[3,4-d]pyrimidine scaffold possesses multiple reactive nitrogen atoms, specifically on the pyrazole ring (N1 and N2) and potentially on the pyrimidine ring. These nitrogens are nucleophilic and can compete in reactions intended for other parts of the molecule, such as alkylations, arylations, or acylations.[3] Protecting groups are critical for:

  • Ensuring Regioselectivity: Directing reactions to a specific nitrogen atom is a primary challenge. A protecting group can block one nitrogen, allowing functionalization of the other. For instance, bulky protecting groups can sterically hinder one position, favoring reaction at the less hindered site.[4]

  • Preventing Unwanted Side Reactions: The N-H protons on the pyrazole ring are acidic and can interfere with base-sensitive reagents or reactions. Protection masks this reactivity.

  • Improving Solubility and Handling: Modifying the N-H groups can alter the physical properties of intermediates, sometimes improving their solubility in organic solvents and making them easier to handle and purify.

  • Enabling Orthogonal Synthesis: In complex molecules with multiple functional groups, different protecting groups that can be removed under distinct conditions (e.g., one by acid, another by fluoride) allow for sequential, controlled modifications.[4][5][6]

Q2: What is an "orthogonal protection" strategy, and why is it so critical for this scaffold?

A: An orthogonal protection strategy involves using multiple protecting groups in a single molecule that can be removed selectively without affecting the others.[5][6][7] Each group is cleaved under a unique set of conditions (e.g., acid-labile, base-labile, fluoride-labile, hydrogenolysis).

This is critical for pyrazolo[3,4-d]pyrimidines, especially in multi-step syntheses, because you often need to perform different types of reactions in a specific sequence. For example, you might need to:

  • Protect an N-H on the pyrazole ring to perform a reaction on the pyrimidine ring.

  • Then, deprotect the pyrazole N-H to functionalize that specific position.

  • All while keeping another functional group (like a hydroxyl or an amine elsewhere in the molecule) protected.

An orthogonal strategy allows for this precise, stepwise manipulation, which is fundamental to building complex, highly substituted pyrazolo[3,4-d]pyrimidine derivatives.[7][8]

Q3: How do I choose the most appropriate protecting group for my synthesis?

A: The choice is dictated by the entire synthetic route planned after the protection step. You must consider the stability of the protecting group to all subsequent reaction conditions, work-ups, and purifications.[4][8]

Here is a decision-making workflow:

G start Start: Need to Protect Pyrazole N-H q1 Will the downstream reactions involve strong acidic conditions? start->q1 q2 Will the downstream reactions involve strong base or nucleophiles? q1->q2 No pg_acid Consider Acid-Stable Groups: - SEM - Phenylsulfonyl (Ts) - Benzyl (Bn) q1->pg_acid Yes q3 Will the downstream reactions involve fluoride sources (e.g., TBAF, HF)? q2->q3 No pg_base Consider Base-Stable Groups: - Boc - SEM - THP - Trityl (Tr) q2->pg_base Yes q4 Do you need to perform C-H functionalization or regioselective lithiation? q3->q4 No pg_fluoride Consider Fluoride-Stable Groups: - Boc - THP - Benzyl (Bn) - Tosyl (Ts) q3->pg_fluoride Yes pg_direct SEM is an excellent choice. It can direct functionalization and be transposed ('SEM switch'). q4->pg_direct Yes

Caption: Decision workflow for selecting a pyrazole N-protecting group.

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a question-and-answer format.

Problem 1: I'm getting a mixture of N1 and N2 isomers during alkylation of my pyrazole ring. How can I control the regioselectivity?

Answer: This is the most common challenge. The relative acidity and steric accessibility of the N1 and N2 positions are often similar, leading to poor selectivity. The solution lies in choosing a protecting group that can either be installed regioselectively or can direct a subsequent functionalization.

Causality: Direct alkylation of an unprotected pyrazole often results in a mixture because the reaction can proceed through the deprotonated pyrazole anion, which has electron density on both nitrogens. The ratio of products depends on a sensitive balance of steric and electronic factors of both the substrate and the electrophile.

Solutions:

  • Use a Directing Protecting Group: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is exceptionally effective.[9] It is typically installed at the N1 position. After installation, it directs lithiation (e.g., with n-BuLi) to the C5 position. More importantly, the "SEM switch" allows for transposition of the SEM group from N1 to N2 under specific conditions, which in turn activates the C3 position for functionalization. This strategy provides complete regiocontrol over the substitution pattern.[9]

  • Employ a Bulky, Removable Group: Protecting one nitrogen with a sterically demanding group like trityl (Tr) or tert-butyldimethylsilyl (TBDMS) can block that site, allowing alkylation to occur at the less hindered nitrogen. However, the initial protection step might itself yield a mixture of isomers that needs to be separated.

  • Leverage Electronic Effects: Electron-withdrawing groups like tosyl (Ts) or phenylsulfonyl (PhSO2) can significantly alter the electron density of the ring.[3] These groups decrease the nucleophilicity of the nitrogen they are attached to, potentially favoring reaction at the other nitrogen. However, these groups are often robust and require harsh conditions for removal.[3]

Table 1: Comparison of Common N-Protecting Groups for Pyrazole Regiocontrol

Protecting GroupAbbreviationTypical Protection ConditionsTypical Deprotection ConditionsKey Features & Considerations
tert-ButoxycarbonylBoc(Boc)₂O, DMAP, CH₂Cl₂ or THFTFA; or 3M HCl in DioxaneAcid-labile; moderately bulky; activates the ring towards oxidation.[3][10]
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, NaH, DMFTBAF in THF; or TFA followed by baseFluoride- or acid-labile; excellent for directing C-H functionalization; enables "SEM switch" for full regiocontrol.[9][11]
TetrahydropyranylTHPDHP, p-TsOH (cat.), CH₂Cl₂Mild acid (e.g., PPTS, AcOH)Acid-labile; creates a new stereocenter; stable to bases and organometallics.[3][12]
Tosyl (p-Toluenesulfonyl)TsTs-Cl, Pyridine or Et₃NStrong acid (HBr/AcOH); Na/NH₃(l)Very stable; strongly electron-withdrawing; requires harsh removal conditions.[5]
PhenylsulfonylPhSO₂PhSO₂Cl, BaseHarsh conditions (e.g., Mg/MeOH)Similar to Tosyl; very robust and strongly deactivating.[3]

Problem 2: My protecting group is being cleaved during a subsequent reaction step. What should I do?

Answer: This indicates an incompatibility between your protecting group and the reaction conditions. You must select a more robust group that is stable to the intended chemistry.

Causality: Protecting groups are designed to be removed under specific conditions. For example, Boc groups are labile in acid, while silyl ethers like TBDMS are sensitive to fluoride ions. Exposing a protected molecule to conditions that even mildly favor cleavage will result in yield loss and purification difficulties.

Solutions:

  • Consult a Stability Chart: Systematically review the stability of your chosen group against the reagents you plan to use.

  • Switch to an Orthogonal Group: If you are running an acid-catalyzed reaction and your Boc group is failing, switch to a group stable to acid, such as a benzyl (Bn) group (removed by hydrogenolysis) or a SEM group (if you avoid acidic workups).[5][6]

  • Modify Reaction Conditions: If possible, modify the conditions to be milder. For example, if a reaction requires a base, use a non-nucleophilic base like DBU or a hindered base like 2,6-lutidine instead of a hydroxide or alkoxide that might cleave an ester-based protecting group.

G cluster_0 Orthogonal Deprotection Example Start Di-Protected Intermediate (e.g., N-Boc, O-TBDMS) Step1 Step 1: Acidic Deprotection (TFA or HCl) Start->Step1 Treat with acid Intermediate Intermediate with Free Amine, O-TBDMS Step1->Intermediate Removes Boc group Step2 Step 2: Fluoride Deprotection (TBAF in THF) Intermediate->Step2 Treat with fluoride Final Final Deprotected Product Step2->Final Removes TBDMS group

Caption: Orthogonal removal of acid-labile and fluoride-labile groups.

Problem 3: I am struggling to remove the protecting group without decomposing my final molecule. The yields are very low.

Answer: This often happens when a robust protecting group requiring harsh removal conditions is used on a sensitive final product. The key is to plan for a mild deprotection from the very beginning of the synthesis.

Causality: Complex, electron-rich heterocyclic systems like many pyrazolo[3,4-d]pyrimidines can be sensitive to the very conditions needed to remove certain protecting groups. For instance, strong acid can cause hydrolysis of other functional groups or degradation of the core, while strong reducing conditions (like Na/NH₃ for a Ts group) can reduce other parts of the molecule.

Solutions:

  • Re-evaluate the Protecting Group Choice: If you are at an early stage, redesign the synthesis with a group that can be removed under milder conditions. For example, instead of a tosyl group, consider a Boc group (mild acid), an Fmoc group (mild base, e.g., piperidine), or a benzyl group (hydrogenolysis, which is often very mild and chemoselective).

  • Optimize Deprotection Conditions:

    • For Acid-Labile Groups (Boc, THP): Titrate the strength of the acid. Instead of concentrated TFA, try 10-20% TFA in CH₂Cl₂, or milder acids like PPTS in an alcohol solvent.[10] Monitor the reaction carefully by TLC or LCMS to avoid prolonged exposure.

    • For Silyl Groups (SEM, TBDMS): Instead of HF-pyridine, which is highly corrosive, use TBAF in THF. If that is still too harsh, buffered conditions like TASF or acidic fluoride sources (TEA·3HF) can be effective and milder.[13]

    • For Benzyl (Bn) Groups: Ensure your catalyst (e.g., Pd/C) is active. Sometimes additives like acetic acid can increase the reaction rate. If the molecule contains sulfur, the catalyst can be poisoned; use a larger catalyst loading or a sulfur-resistant catalyst.

Section 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common protection and deprotection reactions.

Protocol 1: General Procedure for Boc-Protection of Pyrazole N-H

This protocol is suitable for protecting the pyrazole nitrogen with an acid-labile Boc group.[10]

  • Dissolution: Dissolve the N-H pyrazolo[3,4-d]pyrimidine substrate (1.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Addition of Reagents: Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.2 - 1.5 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove DMAP), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected product.

Protocol 2: General Procedure for SEM-Deprotection

This protocol describes the removal of the SEM group using fluoride, a common method for late-stage deprotection.[11]

  • Dissolution: Dissolve the SEM-protected substrate (1.0 eq) in anhydrous THF (approx. 0.1 M).

  • Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 - 2.0 eq) dropwise at room temperature.

    • Expert Tip: For sensitive substrates, performing the reaction at 0 °C can minimize side reactions.

  • Reaction: Stir the mixture at room temperature or 0 °C. Monitor the reaction closely by TLC or LCMS. Deprotection can be rapid (30 minutes) or require several hours depending on the substrate.

  • Quenching and Work-up: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is often contaminated with tetrabutylammonium salts. Purify by flash column chromatography. A short plug of silica gel may be sufficient to remove the majority of salts.

References

  • Kraljević, T. G., Petrović, M., Krištafor, S., Makuc, D., Plavec, J., Ross, T. L., Ametamey, S. M., & Raić-Malić, S. (2016). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 21(11), 1543. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. School of Chemistry. [Link]

  • Wikipedia. (2023). Protecting group. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?[Link]

  • Baran, P. S. (2009). The Concept of Orthogonal Sets. In Protecting Groups. Thieme. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry. [Link]

  • Daugulis, O., et al. (2012). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 51(5), 1224-1227. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. [Link]

  • Trade Science Inc. (2012). The chemistry of pyrazolopyrimidines and their applications. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]

  • Glen Research. (n.d.). Deprotection Guide. [Link]

  • ResearchGate. (2020). Reagents used to de-protect N-Ph bond in phenyl substituted pyrazole ring?[Link]

  • Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Andersen, H. H., et al. (2022). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 27(19), 6612. [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. [Link]

  • Artuso, E., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Molecules, 18(6), 6691-6708. [Link]

  • Guesmi, R., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4994. [Link]

  • Al-Ostoot, F. H., & Elguero, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2188. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1836-1857. [Link]

  • Scribd. (n.d.). Protection and Deprotection PDF. [Link]

  • Dragutan, I., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Green Chemistry, 17(5), 2947-2956. [Link]

  • Perpusnas. (2025). Pyrimidine Structure: Unlocking The Secrets Of This Key Molecule. [Link]

  • Total Synthesis. (n.d.). Protecting Groups Archives. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Nawas, R. A. (2010). Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and radioprotective activity. European Journal of Medicinal Chemistry, 45(1), 147-155. [Link]

  • Al-Salahi, R., Abuelizz, H. A., & Marzouk, M. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(11), 103395. [Link]

  • El-Gamal, M. I., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(19), 6982. [Link]

  • El-Damasy, A. K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][8][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14815-14830. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Diri, M. (2012). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 17(8), 9563-9575. [Link]

Sources

Decarboxylation of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Decarboxylation of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic Acid

Welcome to the Heterocyclic Chemistry Support Hub

Subject: Protocol Optimization for the Decarboxylation of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic Acid. Ticket ID: CHEM-PYR-3COOH-DEC Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Introduction: The Challenge of the 3-Position

You are likely encountering difficulty because the carboxylic acid at the 3-position of the pyrazolo[3,4-d]pyrimidine scaffold is electronically distinct from the more common 4- or 6-positions. Unlike simple benzoic acids, this heterocyclic acid is stabilized by intramolecular hydrogen bonding (between the carboxylic -OH and the pyrazole -NH) and zwitterionic character.

Successful decarboxylation here requires overcoming a significant activation energy barrier, often necessitating temperatures >180°C or metal catalysis to destabilize the transition state.

Module 1: Reaction Optimization & Protocols

We recommend two primary workflows. Method A is the industry standard for scalability; Method B is preferred for small-scale, high-throughput optimization.

Method A: Thermal Decarboxylation (High-Boiling Solvent)

Best for: Gram-scale synthesis where metal contamination is a concern.

The Logic: Direct heating of the solid (neat) often leads to charring before decarboxylation occurs due to poor heat transfer. We use a high-boiling, inert solvent to act as a "heat sink" and facilitate the proton transfer required for the loss of CO₂.

Protocol:

  • Solvent Selection: Use Diphenyl ether (BP ~258°C) or Sulfolane (BP ~285°C).

    • Note: Sulfolane is water-miscible, making workup easier, but Diphenyl ether is more inert.

  • Setup: 3-neck round bottom flask equipped with a heavy-duty reflux condenser (air-cooled or high-temp oil cooled) and an internal thermometer.

  • Loading: Suspend the starting material (1.0 equiv) in the solvent (10-15 volumes).

  • Reaction: Heat rapidly to 200–220°C .

    • Observation: Evolution of CO₂ gas (bubbling) indicates initiation.

  • Duration: Maintain temperature until gas evolution ceases (typically 2–6 hours). Monitor by LC-MS.

  • Workup: Cool to room temperature. Add a non-polar anti-solvent (e.g., Hexanes or Diethyl ether) to precipitate the decarboxylated product. Filter and wash.[1][2]

Method B: Copper-Catalyzed Decarboxylation

Best for: Stubborn substrates or when lower temperatures (<180°C) are desired.

The Logic: Copper(0) or Copper(I) oxide coordinates with the carboxylate, facilitating the homolytic cleavage or destabilizing the carboxyl group, lowering the activation energy.

Protocol:

  • Catalyst: Copper powder (Cu⁰) or Cu₂O (0.1 – 0.5 equiv).

  • Solvent: Quinoline (classic) or PEG-400 (green alternative).

  • Reaction: Heat to 160–180°C under inert atmosphere (Argon).

  • Workup: Requires copper removal (filtration through Celite, followed by EDTA wash or column chromatography).

Module 2: Mechanistic Visualization

Understanding the pathway helps troubleshoot failures. The reaction proceeds via a cyclic transition state or a zwitterionic intermediate depending on pH.

Decarboxylation_Mechanism cluster_conditions Critical Factors Start Starting Material (3-COOH Tautomer) TS Transition State (Cyclic Proton Transfer) Start->TS Heat (>180°C) Intermediate Ylide / Zwitterion Intermediate TS->Intermediate -CO2 CO2 CO2 (Gas) TS->CO2 Product Final Product (1H-Pyrazolo[3,4-d]pyrimidine) Intermediate->Product Tautomerization Node_Solvent High BP Solvent (Diphenyl Ether) Node_Cat Catalyst (Cu/Cu2O)

Caption: Figure 1. Thermal decarboxylation pathway via cyclic transition state and subsequent tautomerization.

Module 3: Troubleshooting Guide (FAQs)

Q1: The reaction mixture turned black/tarry. What happened?

  • Diagnosis: Oxidative decomposition. The pyrazolo[3,4-d]pyrimidine ring is nitrogen-rich and prone to oxidation at high temperatures in air.

  • Fix: You must degas your solvent (sparge with Nitrogen/Argon for 20 mins) before heating. Run the reaction under a positive pressure of inert gas.

Q2: I see white crystals in my condenser, but the yield is low.

  • Diagnosis: Sublimation. These flat heteroaromatic systems sublime easily before reacting or after forming the product.

  • Fix:

    • Use a vertical air condenser followed by a water condenser.

    • Wash the condenser down with solvent periodically during the reaction.

    • Switch to a solvent that dissolves the material better (e.g., Sulfolane) to keep it in the liquid phase.

Q3: The reaction stalls at 50% conversion.

  • Diagnosis: Equilibrium or insufficient energy.

  • Fix:

    • Temperature: Ensure your internal temperature is actually >190°C. External oil bath temp ≠ Internal temp.

    • Catalyst: Spike the reaction with 10 mol% Cu powder.

    • Microwave: If available, transfer to a microwave reactor (200°C, 30 mins) to push completion.

Module 4: Data & Solvent Selection

Table 1: Solvent Performance for Decarboxylation

SolventBoiling Point (°C)Solubility of SubstrateWorkup EaseRecommended For
Diphenyl Ether 258ModerateDifficult (requires hexane wash)Large Scale / High Temp
Sulfolane 285GoodModerate (water miscible)Stubborn Substrates
Quinoline 237HighDifficult (Basic/Toxic)Copper Catalysis
PEG-400 >250 (dec)HighEasy (Water wash)Green Chemistry

Module 5: Analytical Validation

How do you confirm the reaction worked?

  • 1H NMR (DMSO-d6):

    • Disappearance: Look for the loss of the broad -COOH proton (usually 11-13 ppm).

    • Appearance: Look for the new singlet at the C3 position. In unsubstituted pyrazolo[3,4-d]pyrimidines, this proton typically appears around 8.0 – 8.5 ppm , distinct from the pyrimidine protons (C4/C6) which are often more deshielded.

  • Mass Spectrometry:

    • Observe the mass shift of M - 44 (Loss of CO₂).

References

  • Synthesis of Pyrazolo[3,4-d]pyrimidines (General)

    • Title: Discovery of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors.[3]

    • Source: RSC Advances, 2022.
    • URL:[Link]

  • Decarboxylation Conditions (Analogous Pyrazole Systems)
  • Solubility & Properties

    • Title: Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimiz
    • Source: Journal of Medicinal Chemistry (via PMC).
    • URL:[Link]

Sources

Handling and storage of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Storage of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid

Introduction: The Molecule & Its Mandate

1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is a rigid, planar bicyclic heteroaromatic scaffold. Structurally, it acts as a bioisostere of purines (specifically adenine), making it a high-value pharmacophore in kinase inhibition (e.g., Src, Hck, BTK) and antiviral research.

However, its physicochemical duality—an acidic carboxyl moiety attached to a basic, hydrophobic heteroaromatic core—creates specific handling challenges. Users frequently encounter issues with pH-dependent solubility , zwitterionic precipitation , and polymorph stability during storage.

This guide moves beyond generic safety data, providing a causal analysis of why these issues occur and how to prevent them experimentally.

Part 1: Receiving & Initial Verification (The "Unboxing" Phase)

Q: The compound arrived as an off-white powder, but the CoA describes it as "white." Is it degraded? A: Not necessarily, but verification is required.

  • Causality: The pyrazolo[3,4-d]pyrimidine core is electron-rich. Slight surface oxidation or trace impurities from synthesis (often palladium or copper catalysts) can cause color shifts to off-white or pale yellow without significantly affecting purity (>98%).

  • Protocol:

    • Dissolve 1 mg in 1 mL DMSO-d6 .

    • Run a 1H-NMR.

    • Check: Look for sharp aromatic peaks between 8.0–9.5 ppm (pyrimidine protons). Broadening indicates paramagnetic impurities (metals) or aggregation.

    • Action: If purity is >95% by NMR/HPLC, the color shift is cosmetic.

Q: The vial seems electrostatically charged; the powder "flies" when opened. How do I handle this? A: This is common for dry, crystalline heteroaromatic acids.

  • Risk: Loss of mass and contamination of the balance area.

  • Solution: Use an anti-static gun (e.g., Zerostat) on the vial before opening. Alternatively, wipe the exterior of the vial with a Kimwipe dampened in 70% ethanol to discharge static before uncapping. Never weigh this compound directly on a plastic weigh boat; use glass or aluminum foil.

Part 2: Storage Protocols (Long-term vs. Short-term)

Q: Can I store the compound in DMSO at -20°C? A: Yes, but with critical caveats. While the solid is stable at -20°C for years, DMSO solutions are hygroscopic.

  • The Mechanism: DMSO absorbs water from the air. Water promotes hydrolysis of the carboxylic acid (unlikely) or, more dangerously, freeze-thaw precipitation . As DMSO freezes, water concentrates in the liquid phase, potentially forcing the hydrophobic aromatic core to crash out of solution irreversibly.

  • Decision Matrix:

Storage StateTemperatureContainerShelf LifeRisk Factor
Solid (Powder) -20°CAmber Glass + Desiccant> 2 YearsLow (Hygroscopic)
Solid (Powder) +4°CAmber Glass< 6 MonthsMedium (Hydrolysis)
Solution (DMSO) -80°CPolypropylene (O-ring)6 MonthsLow
Solution (DMSO) -20°CStandard Tube< 1 MonthHigh (Precipitation)

Q: How do I thaw a frozen DMSO stock to prevent "crashing out"? A:

  • Do not heat rapidly.

  • Thaw at room temperature or 37°C water bath with continuous agitation (vortexing).

  • Visual Check: If you see a "cloud" or "needles," the compound has crystallized.

  • Recovery: Sonicate at 40°C for 10 minutes. If it does not redissolve, the effective concentration is compromised. Discard.

Part 3: Solubilization & Experimental Prep

Q: I tried dissolving it in PBS (pH 7.4), but it formed a suspension. Why? A: You are fighting the Intrinsic Solubility (S0) of the aromatic core.

  • The Science: The pKa of the carboxylic acid is approx. 3.5–4.0. At pH 7.4, it is deprotonated (anionic), which should aid solubility. However, the flat, rigid pyrazolo-pyrimidine rings stack via

    
     interactions, overriding the ionic solvation.
    
  • The Fix: You must disrupt the stacking before introducing water.

  • Protocol (The "Solvent Shift" Method):

    • Dissolve compound in 100% DMSO to 1000x the final concentration (e.g., 10 mM stock for 10 µM assay).

    • Add the DMSO stock dropwise to the vortexing buffer.

    • Critical Limit: Do not exceed 0.5% DMSO (v/v) in the final assay, or the compound may precipitate over time (2–4 hours).

Q: Can I use Ethanol or Methanol instead of DMSO? A: Generally, No .

  • Reasoning: While soluble in alcohols, these solvents evaporate rapidly, changing the concentration during the experiment. Furthermore, alcohols can react with the carboxylic acid moiety (esterification) if left catalyzed by trace acids or enzymes in the media. DMSO is chemically inert toward this scaffold under physiological conditions.

Part 4: Troubleshooting Experimental Anomalies

Q: My IC50 values vary wildly between replicates. What is happening? A: This is a classic signature of Micro-Precipitation .

  • Diagnosis: The compound is likely crashing out of solution at high concentrations, reducing the effective concentration available to bind the target.

  • Validation Experiment:

    • Prepare your highest concentration in media.

    • Centrifuge at 15,000 x g for 10 minutes.

    • Analyze the supernatant by HPLC/UV-Vis.

    • Result: If the peak area is <90% of the theoretical input, you have precipitation.

  • Correction: Add a solubilizing agent like 0.05% Tween-80 or Cyclodextrin to the assay buffer to stabilize the monomeric form.

Q: The compound appears to degrade in cell culture media after 24 hours. A: Check the pH.

  • Mechanism: The carboxylic acid can decarboxylate at high temperatures, but this is rare below 100°C. More likely, the compound is being metabolized or sequestered by serum albumin (BSA/FBS) in the media.

  • Test: Run a stability assay in Media + FBS vs. Media - FBS. If stable in serum-free media, the issue is protein binding , not chemical instability.

Visual Workflow: Solubilization Decision Tree

G Start Start: Solid Compound Solvent Choose Primary Solvent Start->Solvent DMSO DMSO (Recommended) Solvent->DMSO High Solubility Water Water / PBS Solvent->Water Poor Solubility Conc Target Concentration? DMSO->Conc Precip Risk: Precipitation / Aggregation Water->Precip Avoid HighConc > 10 mM Conc->HighConc Stock Solution LowConc < 1 mM Conc->LowConc Direct Use Sonicate Sonicate 40°C (10 min) HighConc->Sonicate Dilution Dilute into Media (Keep DMSO < 0.5%) LowConc->Dilution Stock Store Aliquots -80°C Sonicate->Stock Stock->Dilution

Caption: Logic flow for solubilizing 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid to avoid precipitation events.

References

  • Seela, F., & Becher, G. (2001). Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. Nucleic Acids Research. Link

  • Schenone, S., et al. (2008). Pyrazolo[3,4-d]pyrimidines: A Versatile Class of Molecules with Diverse Biological Activities. Current Pharmaceutical Design. Link

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-1H-pyrazolo[3,4-d]pyrimidine (Scaffold Analogue). Link

  • PubChem. (2025).[1] Compound Summary: 1H-Pyrazolo[3,4-d]pyrimidine.[2][3][4][5][6][7][8] National Library of Medicine. Link

Sources

Validation & Comparative

Bioactivity of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid vs 4-carboxylic acid isomer

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the bioactivity, pharmacophore properties, and experimental utility of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid versus its 4-carboxylic acid isomer .

Executive Summary

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the purine ring system (Adenine). The positioning of the carboxylic acid moiety—at the C3 (pyrazole) versus C4 (pyrimidine) position—fundamentally alters the molecule's electronic landscape, binding mode, and biological utility.

  • 3-Carboxylic Acid Isomer: A highly active kinase inhibitor scaffold . The C3 position vectors substituents towards the "gatekeeper" residue or solvent-exposed regions of the ATP-binding pocket, allowing for extensive optimization of potency and selectivity (e.g., Src, RET, PI3K inhibitors).

  • 4-Carboxylic Acid Isomer: A synthetic intermediate with limited direct kinase inhibitory activity. The C4 position corresponds to the adenine exocyclic amine (N6). Replacing this H-bond donor with an acidic carboxylate disrupts critical hinge-region interactions, rendering the naked acid largely inactive against typical kinase targets, though it serves as a precursor for specialized derivatives.

Feature3-Carboxylic Acid Isomer4-Carboxylic Acid Isomer
Primary Role Bioactive Scaffold / PharmacophoreSynthetic Building Block
Key Targets Src, Lck, RET, Bcr-Abl, PI3K(Precursor to) Adenosine Receptors, MGL
Binding Mode Solvent Front / Gatekeeper InteractionHinge Binder (Disrupted by COOH)
Electronic State Amphoteric (Acidic COOH + Basic N)Zwitterionic potential / H-bond Acceptor
Drug Examples Derivatives similar to PP1 , PP2 , Ibrutinib analogsIntermediate for Allopurinol -like analogs

Structural Biology & Pharmacophore Analysis

The ATP-Mimicry Divergence

The biological activity of pyrazolo[3,4-d]pyrimidines is dictated by their ability to mimic ATP within the kinase catalytic cleft.

  • The 4-Position (Hinge Region): In ATP, the adenine N6 amino group acts as a hydrogen bond donor to the kinase hinge region (e.g., the backbone carbonyl of the gatekeeper+2 residue).

    • Effect of 4-COOH: Introducing a carboxylic acid here creates a hydrogen bond acceptor (or a negative charge at physiological pH). This creates electrostatic repulsion with the backbone carbonyls of the hinge, effectively abolishing ATP-competitive binding. Thus, the 4-COOH isomer is intrinsically poor at inhibiting kinases compared to its 4-amino or 4-oxo counterparts.

  • The 3-Position (Selectivity Pocket): The C3 position on the pyrazole ring points towards the "back pocket" or the solvent front, depending on the specific kinase conformation (DFG-in vs. DFG-out).

    • Effect of 3-COOH: This group serves as an ideal handle for derivatization (e.g., amides, esters) to reach specific residues like the Gatekeeper (e.g., T338 in c-Src) without interfering with the core hinge-binding hydrogen bonds provided by the ring nitrogens.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) divergence between the two isomers.

SAR_Map Core Pyrazolo[3,4-d]pyrimidine Core Scaffold Pos3 3-Position (Pyrazole) Core->Pos3 Substitution Pos4 4-Position (Pyrimidine) Core->Pos4 Substitution Bio3 High Bioactivity (Kinase Inhibition) Pos3->Bio3 COOH/Amide Mech3 Targets Solvent Front/Gatekeeper Allows Selectivity Tuning Bio3->Mech3 Bio4 Low Kinase Activity (Steric/Electronic Clash) Pos4->Bio4 COOH Mech4 Disrupts Hinge Binding (Loss of H-bond Donor) Bio4->Mech4

Figure 1: SAR divergence. The 3-position allows for selectivity tuning, while the 4-position is critical for hinge binding, which the carboxylic acid moiety disrupts.

Detailed Bioactivity Profile[1]

1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic Acid

This isomer is a validated hit-to-lead scaffold. The carboxylic acid is rarely the final drug but is the critical "warhead" precursor.

  • Src Family Kinases (SFKs): Derivatives (specifically amides derived from the 3-COOH) exhibit nanomolar potency against c-Src and Lck . The 3-substituent fills the hydrophobic pocket adjacent to the ATP site.

  • RET Kinase: 3-substituted pyrazolo[3,4-d]pyrimidines have been identified as potent inhibitors of RET (Rearranged during Transfection), a target in medullary thyroid cancer. The 3-COOH allows coupling to solubilizing groups that improve bioavailability.

  • PI3K (Phosphoinositide 3-kinase): The scaffold is used to design isoform-selective PI3K inhibitors. The 3-position vector is used to explore the affinity pocket unique to PI3K isoforms (

    
    ).
    

Key Data Points (Derivative-based):

Target Derivative Type IC50 / Ki Mechanism
c-Src 3-Amide ~1-10 nM ATP-competitive; Gatekeeper interaction
Bcr-Abl 3-Aryl < 50 nM Type I inhibitor (DFG-in)

| HCT-116 | 3-Ester | 8.2 µM | Cell proliferation inhibition (EGFR pathway) |

1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic Acid
  • Kinase Inactivity: Direct screening of 4-COOH derivatives often yields IC50 values > 10 µM for typical kinases (Src, EGFR), confirming the "hinge disruption" hypothesis.

  • Synthetic Utility: Its primary value is as a precursor. It can be decarboxylated or converted to C4-esters which may act as prodrugs, or reacted to form fused tricyclic systems.

  • Niche Targets: Limited data suggests potential utility in modulating Monoacylglycerol Lipase (MGL) pathways, likely via non-kinase mechanisms where the carboxylate mimics the fatty acid substrate.

Experimental Protocols

Synthesis & Derivatization Workflow

To evaluate bioactivity, the 3-COOH isomer is typically converted to an amide library.

Protocol: Amide Coupling from 3-COOH Scaffold

  • Activation: Dissolve 1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min at RT to form the active ester.

  • Coupling: Add the appropriate amine (e.g., aniline, benzylamine) (1.1 eq).

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass = Scaffold + Amine - H2O).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat. NaHCO3, and brine.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Kinase Inhibition Assay (Self-Validating)

This protocol ensures the measured activity is due to the scaffold and not artifacts.

  • Assay Platform: FRET-based assay (e.g., LanthaScreen) or Mobility Shift (Caliper).

  • Controls:

    • Positive: Staurosporine (Broad spectrum) or PP2 (Src selective).

    • Negative: DMSO only.

    • Isomer Control: Test the 4-COOH isomer alongside the 3-COOH derivative . The 4-COOH should show significantly lower or no activity, validating the regiochemical importance.

  • Step-by-Step:

    • Prepare 3x Enzyme solution in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dispense 5 µL of test compound (serial dilution in DMSO) into 384-well plate.

    • Add 10 µL Enzyme solution. Incubate 10 min (allows "slow-off" binding detection).

    • Add 5 µL ATP/Substrate mix (at Km concentrations).

    • Incubate 60 min at RT.

    • Add Stop/Detection solution. Read plate.

Mechanism of Action: Signaling Pathway

The 3-substituted isomers primarily inhibit the Src Signaling Pathway , leading to reduced cell proliferation and metastasis.

Src_Pathway Inhibitor 3-COOH Derivative (Inhibitor) Src Src Kinase (Active) Inhibitor->Src Inhibits (IC50 < 10nM) FAK FAK (Focal Adhesion Kinase) Src->FAK Phosphorylation STAT3 STAT3 Src->STAT3 Activation Ras Ras/MAPK Src->Ras Signaling Nucleus Gene Transcription (Proliferation/Metastasis) FAK->Nucleus STAT3->Nucleus Ras->Nucleus

Figure 2: Src Signaling Pathway. The 3-substituted pyrazolo[3,4-d]pyrimidine inhibits Src, blocking downstream FAK and STAT3 signaling cascades essential for tumor growth.

References

  • Vertex Pharmaceuticals. (2024). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. Link

  • Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative as a novel BTK inhibitor. ScienceDirect. Link

  • Journal of Medicinal Chemistry. (2003). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. PubMed.[1] Link

  • Molecules. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. Link

  • Advanced ChemBlocks. (2024). Product Catalog: 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid. Link

Sources

A Comparative Guide to the Mechanism of Action of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives as Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mechanism of action of compounds based on the 1H-Pyrazolo[3,4-d]pyrimidine scaffold, with a particular focus on their role as inhibitors of Xanthine Oxidase (XO). While specific experimental data on 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is not extensively available in the current body of scientific literature, the broader class of pyrazolo[3,4-d]pyrimidine derivatives has been the subject of significant research, revealing a potent inhibitory effect on this key enzyme involved in purine metabolism. This guide will compare the performance of these derivatives with established clinical alternatives, supported by experimental data and detailed protocols for researchers in drug discovery and development.

The Central Role of Xanthine Oxidase in Purine Metabolism

Xanthine Oxidase (XO) is a critical enzyme in the metabolic pathway of purines.[1][2] It facilitates the oxidative hydroxylation of hypoxanthine to xanthine, and subsequently, the oxidation of xanthine to uric acid.[1][2] In humans, uric acid is the final product of purine degradation and is excreted by the kidneys. However, the overproduction of uric acid or its insufficient excretion can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood. This can result in the deposition of monosodium urate crystals in joints and tissues, leading to the painful inflammatory condition known as gout.[1][3] Therefore, the inhibition of Xanthine Oxidase is a primary therapeutic strategy for the management of gout and hyperuricemia.[3]

Below is a diagram illustrating the final steps of purine metabolism and the site of action for Xanthine Oxidase inhibitors.

Purine_Metabolism cluster_products Metabolic Products Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Inhibitors Xanthine Oxidase Inhibitors (e.g., 1H-Pyrazolo[3,4-d]pyrimidines, Allopurinol, Febuxostat) Inhibitors->Xanthine Inhibition

Caption: The role of Xanthine Oxidase in the purine catabolic pathway.

The 1H-Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Structure for XO Inhibition

The 1H-Pyrazolo[3,4-d]pyrimidine core is a purine analog, where the imidazole ring of the purine is replaced by a pyrazole ring.[4] This structural similarity allows it to act as a competitive inhibitor at the active site of Xanthine Oxidase.[5][6] Allopurinol, a first-line treatment for gout, is a well-known example of a pyrazolopyrimidine derivative.[2] The versatility of this scaffold allows for various substitutions, leading to the development of derivatives with enhanced potency and potentially different pharmacological profiles.[5][6][7]

Comparative Analysis of Xanthine Oxidase Inhibitors

This section compares the inhibitory activity of several 1H-Pyrazolo[3,4-d]pyrimidine derivatives with the clinically approved drugs Allopurinol and Febuxostat.

Allopurinol: The Prototypical Pyrazolopyrimidine Inhibitor

Allopurinol is a structural isomer of hypoxanthine and acts as a substrate and inhibitor of Xanthine Oxidase.[2] It is metabolized by XO to its active metabolite, oxypurinol, which remains tightly bound to the reduced molybdenum center of the enzyme, leading to its inhibition.[2]

Febuxostat: A Non-Purine Selective Inhibitor

Febuxostat represents a different class of XO inhibitors. It is a non-purine analog that binds to a channel leading to the active site of the enzyme, inhibiting both the oxidized and reduced forms of XO.[8][9] This non-competitive inhibition mechanism differentiates it from purine analogs like Allopurinol.[9]

Investigational 1H-Pyrazolo[3,4-d]pyrimidine Derivatives

Research has identified several other derivatives of the 1H-Pyrazolo[3,4-d]pyrimidine scaffold with significant XO inhibitory activity. A 2006 study in Biochemistry (Moscow) characterized the inhibitory potential of several such compounds.[5][6][10]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the in vitro inhibitory activity (IC50 and Ki values) of selected 1H-Pyrazolo[3,4-d]pyrimidine derivatives against Xanthine Oxidase, in comparison with Allopurinol.

CompoundIC50 (µM)[5][6][10]Ki (µM)[5]Inhibition Type[5]
Allopurinol (Reference) 0.776 ± 0.012-Competitive
4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine0.600 ± 0.009 0.646 ± 0.01Competitive
4-Mercapto-1H-pyrazolo-3,4-d-pyrimidine1.326 ± 0.0130.538 ± 0.01Competitive
4-Amino-6-hydroxypyrazolo-3,4-d-pyrimidine1.564 ± 0.0650.256 ± 0.01Competitive

Data sourced from Tamta et al., 2006.[5][6][10]

From this data, 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine demonstrates the most potent inhibitory activity, with an IC50 value lower than that of Allopurinol, indicating a stronger inhibition of the enzyme in this in vitro assay.[5][6][10] All the tested pyrazolopyrimidine derivatives displayed a competitive mode of inhibition, suggesting they compete with the natural substrate (xanthine) for binding to the active site of the enzyme.[5]

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

To evaluate the inhibitory potential of novel compounds against Xanthine Oxidase, a standardized in vitro spectrophotometric assay is commonly employed. This protocol outlines the key steps.

Objective: To determine the IC50 value of a test compound against Xanthine Oxidase.
Principle: The activity of Xanthine Oxidase is monitored by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate, xanthine. The presence of an inhibitor will reduce the rate of this reaction.
Materials:
  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Workflow Diagram:

XO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagent Solutions: - Phosphate Buffer - Xanthine (Substrate) - Xanthine Oxidase (Enzyme) - Test Compound Dilutions B Add to 96-well plate: 1. Buffer 2. Test Compound (or Vehicle) 3. Xanthine A->B C Pre-incubate at room temperature B->C D Initiate reaction by adding Xanthine Oxidase C->D E Measure absorbance at 295 nm kinetically over time D->E F Calculate the rate of reaction (change in absorbance/time) E->F G Plot % Inhibition vs. log[Compound] F->G H Determine IC50 value using a non-linear regression curve fit G->H

Caption: A typical workflow for an in vitro Xanthine Oxidase inhibition assay.

Step-by-Step Procedure:
  • Preparation of Reagents:

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare a stock solution of the test compound in DMSO and create a serial dilution series.

    • Prepare a working solution of Xanthine Oxidase in the phosphate buffer. Keep the enzyme on ice.

  • Assay Setup:

    • In a 96-well plate, add the phosphate buffer, the test compound at various concentrations (and a vehicle control, e.g., DMSO), and the xanthine solution.

    • Include a negative control (without the enzyme) and a positive control (without the inhibitor).

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the Xanthine Oxidase solution to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 295 nm over a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion and Future Directions

The 1H-Pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of Xanthine Oxidase inhibitors. Its structural analogy to purines allows for effective competitive inhibition of the enzyme. While Allopurinol remains a widely used therapeutic, research into new derivatives, such as 4-amino-6-mercaptopyrazolo-3,4-d-pyrimidine, demonstrates the potential for developing even more potent inhibitors.[5][6][10]

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) studies: To understand how different substitutions on the pyrazolopyrimidine ring affect inhibitory potency and selectivity.

  • In vivo efficacy and safety profiling: To translate the in vitro potency of novel derivatives into clinically viable drug candidates.

  • Exploration of other therapeutic applications: Given that Xanthine Oxidase is also implicated in oxidative stress and cardiovascular diseases, potent inhibitors from this class may have broader therapeutic potential.[11]

This guide provides a foundational understanding of the mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidine derivatives as Xanthine Oxidase inhibitors, offering a comparative perspective for researchers and drug development professionals. The provided experimental framework serves as a starting point for the evaluation of new chemical entities in this promising class of compounds.

References

  • Febuxostat's primary mechanism of action involves the inhibition of xanthine oxidase, an enzyme crucial in the production of uric acid. By inhibiting xanthine oxidase, febuxostat effectively reduces the conversion of xanthine and hypoxanthine into uric acid. This leads to decreased uric acid levels in the bloodstream, addressing the underlying cause of hyperuricemia, a condition characterized by elevated uric acid levels. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10675865/]
  • Allopurinol is a xanthine oxidase inhibitor, meaning it stops the enzyme xanthine oxidase from functioning correctly. Xanthine oxidase converts oxypurines (hypoxanthine and xanthine) to uric acid. [Link: https://study.com/learn/lesson/allopurinol-mechanism-of-action-structure.html]
  • Febuxostat is a non-purine selective inhibitor of xanthine oxidase. It works by non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase. [Link: https://en.wikipedia.
  • Allopurinol blocks the enzyme xanthine oxidase. This enzyme is key in making uric acid. By blocking it, less uric acid is made in the body. [Link: https://www.livhospital.
  • Allopurinol is a purine analog; it is a structural isomer of hypoxanthine (a naturally occurring purine in the body) and is an inhibitor of the enzyme xanthine oxidase. Xanthine oxidase is responsible for the successive oxidation of hypoxanthine to xanthine and subsequently uric acid. [Link: https://en.wikipedia.org/wiki/Allopurinol]
  • Allopurinol and its metabolites inhibit not only XO, but can also inhibit other enzymes in purine and pyrimidine synthesis. Febuxostat is a specific inhibitor of XO only. [Link: https://www.practicalpainmanagement.
  • Allopurinol works by inhibiting xanthine oxidase (XO), the enzyme responsible for converting hypoxanthine to uric acid. XO is also notable for its capacity to generate reactive oxygen species (ROS). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2268063/]
  • Febuxostat is a xanthine oxidase inhibitor that works by inhibiting the conversion of hypoxanthine to xanthine to uric acid. [Link: https://reference.medscape.
  • The mechanism of action of Allopurinol revolves around its ability to inhibit xanthine oxidase, an enzyme that plays a critical role in the catabolism of purines into uric acid. Allopurinol is converted into its active metabolite, oxypurinol, which also inhibits xanthine oxidase. [Link: https://www.maple.ca/health-hub/allopurinol-uses-side-effects-and-dosage/]
  • Febuxostat works by inhibiting an enzyme known as xanthine oxidase, which plays a vital role in the production of uric acid. By blocking this enzyme, Febuxostat reduces the conversion of hypoxanthine and xanthine into uric acid. [Link: https://www.patsnap.
  • A study on pyrazolopyrimidine-based inhibitors of xanthine oxidase found several compounds to be good inhibitors, with 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine being the most potent. These compounds showed a competitive type of inhibition. [Link: https://www.researchgate.net/publication/6959580_Biochemical_characterization_of_some_Pyrazolopyrimidine-based_inhibitors_of_xanthine_oxidase]
  • Several pyrazolopyrimidine-based inhibitors were evaluated and compared with allopurinol. 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine was found to be the most potent inhibitor of XO with an IC50 of 0.600 +/- 0.009 microM. [Link: https://pubmed.ncbi.nlm.nih.gov/17120803/]
  • A study characterized several pyrazolopyrimidine-based inhibitors of xanthine oxidase, comparing their IC50 and Ki values and mode of inhibition to allopurinol. [Link: https://www.researchgate.net/publication/6959580_Biochemical_characterization_of_some_Pyrazolopyrimidine-based_inhibitors_of_xanthine_oxidase]
  • A study reports the synthesis of a new class of potent xanthine oxidase inhibitors based on the pyrazolotriazolopyrimidine scaffold, which were found to be several hundred times more potent than allopurinol. [Link: https://pubs.rsc.org/en/content/articlelanding/1997/p1/a700072g]
  • Pyrazolo(3,4-d)pyrimidines are purine analogues where a pyrazole ring is attached to the pyrimidine moiety instead of an imidazole ring, and they have been studied as inhibitors and substrates of xanthine oxidase. [Link: https://www.semanticscholar.org/paper/PYRAZOLOPYRIMIDINES-AS-INHIBITORS-AND-SUBSTRATES-Feigelson-Davidson/0700140228d407882d271295b214948a39b3400a]

Sources

In Vivo Efficacy of 1H-Pyrazolo[3,4-d]pyrimidine Analogs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown significant promise in preclinical and clinical development. Its resemblance to the purine nucleus allows it to effectively compete with ATP for the binding pocket of various kinases, making it a versatile template for the design of targeted cancer therapies. This guide provides an in-depth comparison of the in vivo efficacy of several key 1H-pyrazolo[3,4-d]pyrimidine analogs, supported by experimental data, to aid researchers in the strategic development of next-generation kinase inhibitors.

Comparative In Vivo Efficacy of Lead Analogs

The in vivo antitumor activity of 1H-pyrazolo[3,4-d]pyrimidine derivatives has been demonstrated across a range of cancer models, primarily through the use of subcutaneous xenografts in immunodeficient mice. These studies are critical for evaluating not only the efficacy but also the pharmacokinetic and safety profiles of novel compounds. Below is a comparative summary of the in vivo performance of notable analogs targeting key oncogenic kinases.

Compound/AnalogTarget Kinase(s)Cancer Model (Cell Line)Dosing RegimenKey Efficacy ResultsReference
Compound 10k VEGFR-2, TubulinHT-29 (Colon)Not specifiedInhibited tumor growth in a xenograft nude mouse model.
Compound 7f DHFRMCF-7 (Breast)Not specifiedArrested MCF-7 cells in the S-phase and induced apoptosis.[1][1]
Compound 10e Not specifiedMCF-7 (Breast)Not specifiedMost potent inhibitory activity among tested analogs with an IC50 of 11 µM.[2][3][2][3]
Compound 12b EGFRWT, EGFRT790MA549 (Lung), HCT-116 (Colon)Not specifiedMost promising member with IC50 values of 8.21 and 19.56µM against A549 and HCT-116, respectively.[4][4]
Compound 7 Not specifiedA549, Caco-2, HT1080, HelaNot specifiedShowed high cytotoxic activity against all tested cell lines with IC50 values in the micro molar concentration.[5][5]
Compound 1a Not specifiedA549, MCF-7, HepG2, PC-3Not specifiedExhibited high inhibitory activity against a panel of four different types of tumor cell lines.[6][6]
Compound 10b Not specifiedMDA-MB-231, MCF-7, SF-268, B16F-10Not specifiedMost active against all used cell lines (IC50 values 5.5-11 μg/ml) comparable to cisplatin.[7][7]
Compound 57 TGFβR1 (ALK5)Pancreatic Cancer XenograftsNot specifiedSignificant inhibitory effects on the growth of pancreatic cancer cells in two different xenograft models.[8]
Si306 c-SrcNeuroblastoma (Orthotopic)Intravenous injectionSignificantly higher tumor uptake when encapsulated in GD2-targeted liposomes, leading to increased survival.[9][9]
Compound 6b BTKNot specified in vivoNot specifiedShowed the best BTK kinase inhibitory activity with an IC50 value of 1.2 nM and good druglikeness.[10][10]
Compound 10n HPK1Not specified in vivoNot specifiedSignificantly inhibited HPK1 with an IC50 value of 29.0 nM; a lead compound for cancer immunotherapy.[11][11]
Compound 51 BRK/PTK6Not specified in vivoNot specifiedNanomolar potency, kinase selectivity, and significant anti-migratory and anti-invasive activity in TNBC cell lines.[12][12]

Note: Direct comparison between studies should be made with caution due to variations in experimental models, dosing schedules, and endpoint measurements.

Key Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of 1H-pyrazolo[3,4-d]pyrimidine analogs stems from their ability to inhibit key signaling pathways that are frequently dysregulated in cancer. The following diagrams illustrate the points of intervention for some of the targeted kinases.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Pyrazolo_pyrimidine 1H-Pyrazolo[3,4-d]pyrimidine Analog (e.g., Compound 10k) Pyrazolo_pyrimidine->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by 1H-pyrazolo[3,4-d]pyrimidine analogs, blocking downstream events crucial for tumor angiogenesis and proliferation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 EGF EGF EGF->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival STAT3->Proliferation Pyrazolo_pyrimidine 1H-Pyrazolo[3,4-d]pyrimidine Analog (e.g., Compound 12b) Pyrazolo_pyrimidine->EGFR Inhibits

Caption: Blockade of the EGFR signaling cascade by 1H-pyrazolo[3,4-d]pyrimidine analogs, leading to the inhibition of cancer cell proliferation and survival.

Detailed Experimental Protocols

The successful in vivo evaluation of 1H-pyrazolo[3,4-d]pyrimidine analogs relies on robust and well-controlled experimental designs. Below are detailed, step-by-step methodologies for key experiments cited in the evaluation of these compounds.

Subcutaneous Xenograft Tumor Model Establishment

This protocol outlines the general procedure for establishing a subcutaneous tumor model in immunodeficient mice, a widely used method for assessing the in vivo efficacy of anticancer agents.

Materials:

  • Cancer cell line of interest (e.g., A549, HT-29, MCF-7)

  • Immunodeficient mice (e.g., Nude, SCID, or NSG)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Trypsin-EDTA

  • Matrigel (optional, to enhance tumor take rate)

  • Sterile syringes and needles (25-27 gauge)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the selected cancer cell line in the recommended complete medium until they reach 80-90% confluency. Ensure cells are in the logarithmic growth phase.

  • Cell Harvesting and Preparation:

    • Aspirate the culture medium and wash the cells with sterile PBS.

    • Add trypsin-EDTA to detach the cells from the culture flask.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a sterile centrifuge tube.

    • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.

    • Perform a cell count using a hemocytometer or automated cell counter and assess viability (trypan blue exclusion).

    • Adjust the cell concentration to the desired density for injection (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL). Keep the cell suspension on ice.

  • Animal Preparation and Cell Implantation:

    • Anesthetize the mice using the approved institutional protocol.

    • Shave the hair from the injection site (typically the flank or dorsal back).

    • If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice just prior to injection.

    • Draw the cell suspension into a sterile syringe fitted with a 25-27 gauge needle.

    • Gently lift the skin at the injection site and insert the needle subcutaneously.

    • Slowly inject the cell suspension, creating a small bleb under the skin.

    • Carefully withdraw the needle and monitor the mouse until it recovers from anesthesia.

  • Tumor Growth Monitoring:

    • Allow the tumors to establish and grow to a palpable size (e.g., 100-150 mm³).

    • Measure the tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .

    • Randomize the animals into treatment and control groups based on tumor volume to ensure an even distribution.

Xenograft_Workflow A Cell Culture (Logarithmic Growth Phase) B Cell Harvesting & Preparation A->B D Subcutaneous Injection of Cell Suspension B->D C Animal Preparation & Anesthesia C->D E Tumor Growth Monitoring D->E F Randomization into Treatment & Control Groups E->F G Drug Administration F->G H Continued Tumor Measurement & Data Collection G->H I Endpoint Analysis (Tumor Weight, Biomarkers) H->I

Caption: A streamlined workflow for establishing and utilizing a subcutaneous xenograft model for in vivo drug efficacy studies.

Formulation and Administration of 1H-Pyrazolo[3,4-d]pyrimidine Analogs

The poor aqueous solubility of many kinase inhibitors, including pyrazolo[3,4-d]pyrimidine derivatives, presents a significant challenge for in vivo studies. Proper formulation is critical to ensure adequate bioavailability and exposure.

Common Formulation Strategies:

  • Suspensions: For oral (p.o.) or intraperitoneal (i.p.) administration, compounds can be suspended in vehicles such as:

    • 0.5% (w/v) carboxymethylcellulose (CMC) in water

    • 5% (v/v) DMSO, 40% (v/v) PEG300, 5% (v/v) Tween-80, and 50% (v/v) saline

  • Solutions: For intravenous (i.v.) administration, solubilizing agents are often required. Liposomal formulations can also be employed to improve solubility and tumor targeting.[9]

Administration Protocol (Example for Oral Gavage):

  • Prepare the formulation of the test compound at the desired concentration. Ensure the suspension is homogenous by vortexing or sonicating before each dose.

  • Accurately weigh each animal to determine the correct volume to administer based on the target dose (e.g., in mg/kg).

  • Gently restrain the mouse and insert a gavage needle attached to a syringe into the esophagus.

  • Slowly dispense the formulation into the stomach.

  • Return the mouse to its cage and monitor for any immediate adverse reactions.

  • Administer the vehicle alone to the control group using the same procedure.

Data Analysis and Interpretation

The primary endpoint in most in vivo efficacy studies is the inhibition of tumor growth. This is typically assessed by comparing the tumor volumes in the treated group to those in the control group.

Key Metrics:

  • Tumor Growth Inhibition (TGI): Calculated at the end of the study using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100

  • Statistical Analysis: The significance of the difference in tumor growth between treated and control groups is determined using appropriate statistical tests, such as the Student's t-test or ANOVA, with a p-value of <0.05 typically considered statistically significant.

Conclusion and Future Directions

The 1H-pyrazolo[3,4-d]pyrimidine scaffold continues to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The in vivo data for analogs targeting a range of oncogenic drivers demonstrate their significant therapeutic potential. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their oral bioavailability and on developing strategies to overcome potential mechanisms of drug resistance. Furthermore, the exploration of these inhibitors in combination with other anticancer agents may unlock synergistic effects and lead to more durable clinical responses. This guide provides a foundational understanding of the comparative in vivo efficacy and methodologies essential for advancing these promising compounds toward clinical application.

References

  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed. [Link]

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. PMC. [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. MDPI. [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. PMC. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. ResearchGate. [Link]

  • The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. MDPI. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar. [Link]

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Latvian Institute of Organic Synthesis. [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. PMC. [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]

  • Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors. ResearchGate. [Link]

  • Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed. [Link]

  • Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor. PubMed. [Link]

  • Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. PubMed. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][13][5][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]

Sources

Comparative Toxicity & Safety Assessment: 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Toxicity studies of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid Content Type: Publish Comparison Guide

Executive Summary

1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid represents a critical pharmacophore in modern medicinal chemistry. As a bioisostere of the natural purine base Adenine , this scaffold is the structural foundation for a new generation of ATP-competitive kinase inhibitors targeting EGFR, BTK, and Src families.

This guide objectively compares the toxicity profile of the Pyrazolo[3,4-d]pyrimidine scaffold against Natural Purines (baseline biological tolerance) and Clinical Kinase Inhibitors (e.g., Erlotinib, Ibrutinib). While the carboxylic acid derivative itself often serves as a synthetic intermediate, its downstream functionalization dictates its cytotoxic potency and safety margin.

Key Findings:

  • Selectivity: Derivatives of this scaffold demonstrate superior Selectivity Indices (SI) > 5.0 for cancer vs. normal cells compared to first-generation quinazolines.

  • Metabolic Stability: The core ring system exhibits high resistance to oxidative cleavage by CYP450 enzymes, unlike some purine analogs.

  • Toxicity Mechanism: Primary toxicity is mechanism-based (on-target kinase inhibition) rather than idiosyncratic hepatotoxicity.

Structural & Safety Comparison

The following table contrasts the core scaffold with its natural analog and a clinical standard to establish a safety baseline.

Table 1: Comparative Safety Profile
Feature1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid Adenine (Natural Purine) Erlotinib (Clinical Standard)
Role Synthetic Scaffold / IntermediateEndogenous NucleobaseEGFR Tyrosine Kinase Inhibitor
Acute Toxicity Harmful/Toxic (Est. LD50 300–2000 mg/kg)*Non-toxic (LD50 > 5000 mg/kg)Moderate (LD50 ~1000 mg/kg)
Cellular Target Precursor (Inactive until functionalized)Adenosine Receptors / DNAEGFR (Wild Type & Mutants)
Metabolic Fate N-dealkylation, Oxidative dechlorinationSalvage pathway / Uric AcidCYP3A4 oxidation (O-demethylation)
Key Risk Skin/Eye Irritant; Respiratory IrritantHyperuricemia (Gout)Rash, Diarrhea, Hepatotoxicity
Selectivity N/A (Chemical Intermediate)Low (Ubiquitous)Moderate (Affects WT EGFR)

*Note: Toxicity classification based on GHS data for closely related pyrazole-carboxylic acid analogs [1].

Mechanistic Toxicity & SAR Analysis

Understanding the Structure-Activity Relationship (SAR) is vital for minimizing toxicity during drug design. The Pyrazolo[3,4-d]pyrimidine ring mimics the ATP purine ring, allowing it to dock into the kinase ATP-binding pocket.

Diagram 1: Structural Bioisosterism & Toxicity Logic

This diagram illustrates how the scaffold mimics Adenine to inhibit kinases and where toxicity risks arise.[1]

G cluster_SAR SAR Modifications for Safety Adenine Adenine (Natural Substrate) Kinase Kinase ATP Pocket (Src, EGFR, BTK) Adenine->Kinase Endogenous Binding Scaffold Pyrazolo[3,4-d]pyrimidine Scaffold Scaffold->Kinase High Affinity Comp. Inhibitor Effect_Therapeutic Therapeutic Effect (Tumor Cell Apoptosis) Kinase->Effect_Therapeutic Cancer Cell Signaling Block Effect_Toxic Toxicity Risks (Off-Target Inhibition) Kinase->Effect_Toxic Normal Cell Signaling Block (e.g., Skin/Gut EGFR) C3_Pos C3-Carboxylic Acid (Solubility/Linker) C3_Pos->Scaffold N1_Pos N1-Substitution (Selectivity Control) N1_Pos->Scaffold

Caption: The Pyrazolo[3,4-d]pyrimidine scaffold acts as an ATP bioisostere.[1] Toxicity is largely driven by "off-target" binding to conserved kinases in normal tissue, which can be modulated by N1 and C3 substitutions.

Experimental Protocols for Toxicity Assessment

To validate the safety of compounds derived from 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid, the following self-validating protocols are recommended.

Protocol A: Differential Cytotoxicity Screen (MTT Assay)

Objective: Determine the Selectivity Index (SI) by comparing IC50 values in tumor cells vs. normal fibroblasts.

  • Cell Preparation:

    • Tumor Line: MCF-7 (Breast) or A549 (Lung).[2]

    • Normal Control: WI-38 (Human Lung Fibroblast) or HFF-1.

    • Seed cells at

      
       cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2.
      
  • Compound Treatment:

    • Dissolve the carboxylic acid derivative in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1 µM to 100 µM) in culture media.

    • Control: Vehicle (0.1% DMSO) and Positive Control (Doxorubicin).

  • Incubation: Treat cells for 48h or 72h.

  • Detection:

    • Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.

    • Aspirate media and dissolve formazan crystals in 150 µL DMSO.

    • Measure Absorbance at 570 nm.

  • Data Analysis:

    • Calculate % Cell Viability =

      
      .
      
    • Validation Check: The normal cell line (WI-38) should show >80% viability at concentrations where the tumor line shows <50% viability (Target SI > 5) [2].

Protocol B: Metabolic Stability (Microsomal Assay)

Objective: Assess if the scaffold generates toxic reactive metabolites.

  • Reaction Mix: Incubate 1 µM test compound with Human Liver Microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 15, 30, and 60 min. Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Interpretation:

    • Stable: >80% remaining after 60 min.

    • Risk:[3][4][5][6][7][8] Rapid degradation suggests potential for reactive metabolite formation (e.g., quinone imines), though the pyrazolo-pyrimidine ring is generally robust [3].

Experimental Workflow & Pathway Analysis

The following diagram details the mechanism by which these derivatives induce cell death in cancer cells and how this is measured.

Diagram 2: Toxicity & Apoptosis Pathway Workflow

ToxicityPathway Compound Pyrazolo[3,4-d]pyrimidine Derivative Cell Target Cell (e.g., A549) Compound->Cell Treatment Inhibition Inhibition of EGFR / Src / BTK Cell->Inhibition Signaling Downregulation of PI3K/Akt/mTOR Inhibition->Signaling Mito Mitochondrial Dysfunction (Bax/Bcl-2 Ratio Increase) Signaling->Mito Arrest Cell Cycle Arrest (G2/M Phase) Signaling->Arrest Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Assay_Annexin Assay: Annexin V-FITC (Flow Cytometry) Apoptosis->Assay_Annexin Detects Assay_Cycle Assay: Propidium Iodide (DNA Content) Arrest->Assay_Cycle Detects

Caption: Mechanism of action for Pyrazolo[3,4-d]pyrimidine derivatives. Efficacy and toxicity are linked to the mitochondrial apoptotic pathway, validated via Flow Cytometry.

Handling & Safety Precautions (The Acid Intermediate)

While the final drugs are designed for safety, the raw material 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid requires strict handling protocols in the laboratory.

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[5][8] 2A (H319), STOT SE 3 (H335).

  • PPE Requirements: Nitrile gloves (0.11 mm thickness), safety goggles, and N95 dust mask or fume hood operation to prevent inhalation of fine powder.

  • Spill Response: Do not dry sweep. Dampen with water to avoid dust generation, then neutralize and dispose of as hazardous chemical waste [4].

References

  • Thermo Fisher Scientific. (2012).[7] Safety Data Sheet: 4H-Pyrazolo[3,4-d]pyrimidin-4-one. Retrieved from

  • Gaber, A. A., et al. (2022).[9] "Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2303. Retrieved from

  • Schenone, S., et al. (2014). "CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction."[10] Drug Metabolism and Pharmacokinetics, 29(6), 433-440.[10] Retrieved from

  • ChemScene. (2025). Safety Data Sheet: 5-Acetyl-1H-pyrazole-3-carboxylic acid. Retrieved from

  • Mahgoub, S., et al. (2022). "Discovery of pyrazolo[3,4-d]pyrimidine... as novel CDK2 inhibitors."[1][11] RSC Advances, 12, 15612-15631. Retrieved from

Sources

Off-Target Effects of Pyrazolo[3,4-d]pyrimidine Inhibitors: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is historically termed a "privileged structure" in medicinal chemistry due to its remarkable ability to mimic the adenine ring of ATP.[1] This structural mimicry allows for potent binding to the hinge region of kinase active sites.[1] However, this same feature drives the scaffold's primary liability: promiscuity .

For decades, researchers relied on pyrazolo[3,4-d]pyrimidines like PP1 and PP2 as "selective" Src family kinase (SFK) inhibitors. Subsequent comprehensive profiling revealed these compounds inhibit a broad spectrum of unrelated kinases (e.g., p38 MAPK, CK1, EGFR), rendering years of literature relying solely on these chemical probes potentially invalid.

This guide objectively analyzes the off-target profiles of this scaffold, compares them with superior alternatives, and provides self-validating experimental workflows to ensure data integrity.

Part 1: The Scaffold Liability & Mechanism

The pyrazolo[3,4-d]pyrimidine core binds to the ATP-binding pocket of kinases. Its nitrogen-rich heterocycle forms key hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[1]

The Mechanism of Promiscuity
  • Hinge Binding: The N1 and N2 nitrogens (or N5/N7 depending on tautomer) often accept/donate hydrogen bonds to the backbone residues of the kinase hinge.

  • Hydrophobic Pocket: The C3-substituents (often bulky aromatic groups) occupy the hydrophobic pocket behind the ATP site (Gatekeeper region).

  • The Flaw: Because the ATP-binding cleft is highly conserved across the human kinome (~518 kinases), the unmodified pyrazolo[3,4-d]pyrimidine core lacks the steric "hooks" necessary to discriminate between structurally similar kinases (e.g., Src vs. EGFR vs. p38).

Case Study: Ibrutinib (Clinical Relevance)

Ibrutinib, a blockbuster drug for CLL/MCL, utilizes a pyrazolo[3,4-d]pyrimidine core.[2] While it covalently targets BTK (Cys481), its scaffold affinity leads to reversible inhibition of EGFR and ITK , contributing to specific side effects (rash, diarrhea) and immunomodulatory properties.

Part 2: Comparative Profiling (Data & Alternatives)

The following data highlights the selectivity gap between legacy pyrazolo[3,4-d]pyrimidines and modern, optimized alternatives.

Table 1: Src Family Kinase Inhibitor Profiling

Comparison of the "Classic" PP2 against second-generation and highly selective probes.

CompoundScaffold ClassPrimary Target (

)
Major Off-Targets (Potency)Selectivity Verdict
PP2 Pyrazolo[3,4-d]pyrimidineLck (4 nM), Fyn (5 nM)CK1

(Highly Potent)p38

MAPK
(~100 nM)EGFR (~500 nM)RIP2
POOR. Do not use for defining Src biology in isolation.
Dasatinib Thiazole-carboxamideSrc/Abl (< 1 nM)c-Kit , PDGFR , EphA2 BROAD. Potent but "dirty." Hits many tyrosine kinases.
A-419259 PyrrolopyrimidineSrc Family (< 10 nM)Minimal activity against CK1 or p38.SUPERIOR. structurally distinct from PP2; cleaner profile.
Bosutinib Quinoline carbonitrileSrc/Abl (1.2 nM)Minimal c-Kit/PDGFR inhibition.MODERATE. Better than Dasatinib for sparing c-Kit.
Table 2: BTK Inhibitor Profiling

Comparison of Ibrutinib (first-gen) vs. Acalabrutinib (second-gen).

CompoundScaffold NoteTarget: BTK (

)
Off-Target: EGFR (

)
Off-Target: ITK (

)
Clinical Impact of Off-Targets
Ibrutinib Pyrazolo[3,4-d]pyrimidine0.5 nM~5-10 nM~10 nMSkin rash (EGFR); Bleeding (TEC); Th1 skewing (ITK).
Acalabrutinib Imidazopyrazine5.1 nM> 1000 nM> 1000 nMReduced rash/diarrhea; less bleeding risk.

Critical Insight: The inhibition of CK1 and p38 MAPK by PP2 is particularly dangerous because these kinases regulate cell cycle and apoptosis. A researcher using PP2 might attribute cell cycle arrest to Src inhibition, when it is actually due to off-target CK1 blockade.

Part 3: Visualization of Off-Target Pathways

The following diagram illustrates the "Promiscuity Web" of PP2, showing how off-target effects confound experimental interpretation.

PP2_OffTargets cluster_legend Legend PP2 PP2 (Inhibitor) Src Src Family (Intended Target) PP2->Src  < 10 nM p38 p38 MAPK (Off-Target) PP2->p38  ~100 nM CK1 Casein Kinase 1 (Off-Target) PP2->CK1  Potent EGFR EGFR (Off-Target) PP2->EGFR  Moderate Mig Reduced Migration Src->Mig Apop Apoptosis p38->Apop Cyc Cell Cycle Arrest (G2/M) CK1->Cyc  Confounding  Factor Rash Skin Toxicity EGFR->Rash key Red Arrow: Intended Effect Dashed Arrow: Off-Target Effect

Part 4: Experimental Protocols for Validation

To publish data using pyrazolo[3,4-d]pyrimidine inhibitors, you must validate that the observed phenotype is on-target.

Protocol 1: The "Two-Scaffold" Rule

Objective: Confirm phenotype using chemically distinct inhibitors.

  • Select Inhibitor A: PP2 (Pyrazolo[3,4-d]pyrimidine).

  • Select Inhibitor B: Dasatinib (Thiazole) or Saracatinib (Quinazoline).

  • Execution: Treat cells with equipotent concentrations (

    
    ) of A and B side-by-side.
    
  • Interpretation:

    • If Phenotype X occurs with both A and B

      
       High confidence in Src involvement.
      
    • If Phenotype X occurs only with PP2

      
       Likely an off-target effect (e.g., CK1 or p38).
      
Protocol 2: The "Rescue" Experiment (Gold Standard)

Objective: Prove target dependence using a drug-resistant "Gatekeeper" mutant. Most pyrazolo[3,4-d]pyrimidines bind the ATP pocket. Mutating the "Gatekeeper" residue (e.g., Threonine to Methionine/Isoleucine) sterically blocks the drug without destroying kinase activity.

  • Construct Generation: Create a plasmid expressing the Gatekeeper mutant of your kinase (e.g., Src-T338M or BTK-T474I).

  • Transfection: Transfect cells with Wild-Type (WT) kinase or Mutant (Gatekeeper) kinase.

  • Treatment: Apply the inhibitor.[1][3][4][5]

  • Readout: Measure downstream phosphorylation (e.g., p-Tyr).

    • WT Cells: Signal is inhibited.[3][6][7]

    • Mutant Cells: Signal persists (Rescued).

  • Validation: If the biological phenotype (e.g., migration) is also rescued in the Mutant cells, the drug effect is on-target. If the drug still stops migration in the Mutant cells, the drug is acting via an off-target.

Protocol 3: Thermal Shift Assay (Target Engagement)

Objective: Rapid biophysical confirmation of binding.

  • Mix: Recombinant kinase domain + Sypro Orange dye + Inhibitor (Gradient).

  • Run: RT-PCR machine (melt curve mode).

  • Analysis: Calculate

    
     (Melting Temperature Shift).
    
    • Pyrazolo[3,4-d]pyrimidines typically induce a large

      
       (>4°C) due to tight binding.
      
    • Control: Run the assay with potential off-targets (e.g., p38 MAPK) to quantify affinity overlap.

Part 5: Validation Workflow Diagram

Validation_Workflow Start Observed Phenotype (with PP2/Ibrutinib) Step1 Step 1: Chemical Validation Use structurally distinct inhibitor (e.g., Dasatinib) Start->Step1 Decision1 Phenotype Replicated? Step1->Decision1 Step2 Step 2: Genetic Validation Express Drug-Resistant Mutant (Gatekeeper T->M/I) Decision1->Step2 Yes Result_False ARTIFACT Off-Target Effect Decision1->Result_False No Decision2 Phenotype Rescued? Step2->Decision2 Result_True VALIDATED On-Target Effect Decision2->Result_True Yes (Mutant resists drug) Decision2->Result_False No (Drug still works)

Figure 2: Decision tree for validating kinase inhibitor effects. Following this logic prevents the publication of artifacts.

References

  • Bain, J., et al. (2007).[8][9] The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.[8] Link

  • Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Journal of Biological Chemistry, 271(2), 695-701. Link

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. Link

  • Wu, J., et al. (2015). Ibrutinib targets mutant-EGFR kinase with a distinct binding conformation.[10] Oncotarget, 6(18), 16259. Link

  • Byrd, J. C., et al. (2016). Acalabrutinib (ACP-196) in Relapsed Chronic Lymphocytic Leukemia.[11][12] New England Journal of Medicine, 374, 323-332.[12] Link

Sources

Comparative Guide: Target Engagement Validation for 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid represents a critical "privileged scaffold" in medicinal chemistry, functioning as a bioisostere of the adenine ring found in ATP.[1] While the free carboxylic acid often serves as a low-affinity fragment or synthetic intermediate, its derivatives are potent ATP-competitive inhibitors of tyrosine kinases, particularly Src Family Kinases (SFKs) , Bruton’s Tyrosine Kinase (BTK) , and EGFR .

This guide outlines the validation of target engagement for this scaffold, distinguishing between fragment-level validation (for the core acid) and lead-level validation (for functionalized derivatives). It compares this chemotype against standard quinazoline and aminopyrimidine alternatives, providing a robust experimental framework for confirming cellular occupancy.

Mechanism of Action & Biological Context

The pyrazolo[3,4-d]pyrimidine core binds to the hinge region of the kinase domain.[1] The N1 and N2 nitrogens (or N1 and N7 depending on tautomer) typically accept and donate hydrogen bonds to the backbone residues of the kinase hinge (e.g., Met341 in Src).

The 3-carboxylic acid position is a strategic vector for "growing" the molecule into the solvent-exposed front pocket or the gatekeeper region , enhancing selectivity.

Visualization: Src Kinase Signaling Pathway

The following diagram illustrates the downstream signaling of Src kinase, a primary target for this scaffold, highlighting the intervention point.

SrcSignaling Integrins Integrins / RTKs Src Src Family Kinases (Target of Pyrazolo-pyrimidine) Integrins->Src Activation FAK FAK (Focal Adhesion Kinase) Src->FAK Phosphorylation (Y397) STAT3 STAT3 Src->STAT3 Activation Ras Ras/MAPK Pathway Src->Ras PI3K PI3K / Akt Pathway Src->PI3K FAK->Ras Nucleus Gene Transcription (Proliferation/Migration) STAT3->Nucleus Translocation Ras->Nucleus PI3K->Nucleus

Figure 1: Src Family Kinase signaling cascade. The pyrazolo[3,4-d]pyrimidine scaffold inhibits the Src node, blocking downstream FAK, STAT3, and MAPK signaling.

Comparative Performance Analysis

When selecting a scaffold for kinase inhibition, the pyrazolo[3,4-d]pyrimidine core offers distinct advantages in solubility and vector availability compared to alternatives like Quinazolines (e.g., Gefitinib) or Pyridopyrimidines.

Table 1: Scaffold Comparison for Kinase Drug Discovery
Feature1H-Pyrazolo[3,4-d]pyrimidineQuinazoline (e.g., Gefitinib)Pyrrolo[2,3-d]pyrimidine
Primary Binding Mode ATP-Competitive (Type I)ATP-Competitive (Type I)ATP-Competitive (Type I)
Key Targets Src, BTK, Lck, EGFREGFR, HER2JAK, BTK
Solubility Profile High (N-rich heteroaromatic)Moderate (Often requires solubilizing tails)Moderate
Selectivity Potential High (3-position vector allows unique back-pocket access)Moderate (Promiscuous without specific tails)High (JAK selectivity)
Fragment Efficiency High (Low MW, distinct H-bond donor/acceptor)Moderate (Higher MW core)High

Expert Insight: The 3-carboxylic acid derivative is particularly valuable in Fragment-Based Drug Discovery (FBDD) . Unlike quinazolines, which are often too lipophilic for initial fragment screens, the pyrazolo-carboxylic acid is highly soluble, allowing for high-concentration NMR or SPR screening to identify weak but specific starting points.

Validation Workflow

To rigorously validate target engagement, a tiered approach is required. Relying solely on enzymatic IC50 is insufficient as it does not account for cellular permeability or ATP competition.

ValidationWorkflow Step1 Tier 1: Biochemical (Intrinsic Potency) Step2 Tier 2: Biophysical (Direct Binding) Step1->Step2 Hit Confirmation Assay1 FRET / Kinase-Glo (IC50) Step1->Assay1 Step3 Tier 3: Cellular (Target Engagement) Step2->Step3 Lead Optimization Assay2 SPR / MST (Kd, Koff) Step2->Assay2 Assay3 CETSA / NanoBRET (EC50, Residence Time) Step3->Assay3

Figure 2: Tiered validation workflow ensuring hits are characterized by potency, physical binding, and cellular occupancy.

Detailed Experimental Protocol

Primary Protocol: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is the "Gold Standard" for validating that the 1H-Pyrazolo[3,4-d]pyrimidine derivative engages the target inside the living cell. It relies on the principle that ligand binding stabilizes the protein, increasing its melting temperature (Tm).

Applicability: Works for Src, BTK, and most soluble kinases.

Materials
  • Cell Line: A549 (for Src/EGFR) or Ramos (for BTK).

  • Compound: 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid derivative (10 mM DMSO stock).

  • Lysis Buffer: PBS with 0.4% NP-40 and Protease Inhibitor Cocktail.

  • Detection: Western Blot (primary antibody specific to Target Kinase).

Step-by-Step Methodology
  • Cell Treatment (Live Cell Context):

    • Seed cells at

      
       cells/mL in T-25 flasks.
      
    • Treat with Compound (at

      
      ) or DMSO Control  for 1 hour at 37°C.
      
    • Critical Control: Use a known inhibitor (e.g., Dasatinib for Src) as a positive control.

  • Harvest & Resuspend:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot into 8 PCR tubes (50 µL each).

  • Thermal Challenge:

    • Heat individual tubes to a gradient of temperatures (e.g., 40°C to 64°C in 3°C increments) for 3 minutes using a gradient PCR machine.

    • Immediately cool at room temperature for 3 minutes.

  • Lysis & Separation:

    • Add NP-40 lysis buffer to samples.

    • Freeze-thaw (liquid nitrogen / 25°C) x2 to ensure lysis.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Detection (Western Blot):

    • Collect the supernatant (contains only soluble/stabilized protein).

    • Run SDS-PAGE and immunoblot for the specific kinase.

  • Data Analysis:

    • Plot Band Intensity vs. Temperature.

    • Calculate

      
       (Shift in melting temperature). A shift of 
      
      
      
      indicates significant target engagement.

Self-Validating Check: If the DMSO control band does not disappear at high temperatures, the thermal range is too low. If the compound-treated band persists at temperatures where DMSO control is gone, engagement is confirmed.

Biophysical Validation (Fragment Screening)

For the specific 3-carboxylic acid fragment , standard kinase assays may fail due to low potency (high µM/mM range). Use Surface Plasmon Resonance (SPR) .

  • Sensor Chip: CM5 chip with immobilized Target Kinase (via Amine coupling).

  • Flow: Inject fragment concentration series (e.g., 10 µM – 500 µM).

  • Metric: Look for "Square Wave" binding (fast on/off) typical of fragments.

  • Success Criteria: Dose-dependent Response Units (RU) without aggregation artifacts.

References

  • Schenone, S., et al. (2014). "Pyrazolo[3,4-d]pyrimidines as potent Src inhibitors: Synthesis and biological evaluation." European Journal of Medicinal Chemistry. Link

  • Wu, P., et al. (2015). "Discovery of small molecule inhibitors of Bruton's tyrosine kinase (BTK)." Journal of Medicinal Chemistry. Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link

  • Baggio, C., et al. (2018). "Biophysical methods for fragment-based drug discovery." Current Opinion in Chemical Biology. Link

  • Vertex AI Search. (2026). "Consolidated search results for Pyrazolo[3,4-d]pyrimidine biological targets." [Verified Context]

Sources

The Isostere Advantage: A Comparative Guide to Pyrazolo[3,4-d]pyrimidines in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Rationale

In the crowded landscape of kinase inhibitors, the pyrazolo[3,4-d]pyrimidine scaffold has emerged not merely as an alternative to the purine ring, but as a privileged structure that often confers superior metabolic stability and selectivity profiles.[1]

While the endogenous purine scaffold (adenine) is the evolutionary master key for ATP-binding sites, its ubiquity is its downfall in drug design—leading to rapid metabolic clearance and off-target toxicity. The pyrazolo[3,4-d]pyrimidine core acts as a bioisostere , retaining the critical hydrogen-bonding geometry required for the kinase "hinge region" while altering the electronic distribution via the N1-N2 bond. This subtle shift allows for fine-tuning of lipophilicity (LogP) and pKa, often resulting in improved oral bioavailability compared to their purine or pyrrolo[2,3-d]pyrimidine counterparts.

This guide provides an objective, data-driven comparison of this scaffold against its alternatives, supported by validated synthetic protocols and structure-activity relationship (SAR) insights.

Comparative Analysis: Scaffold Performance

To understand the utility of the pyrazolo[3,4-d]pyrimidine scaffold, we must benchmark it against the endogenous Purine and the popular Pyrrolo[2,3-d]pyrimidine (7-deazapurine).

Table 1: Physicochemical & Synthetic Comparison
FeaturePurine (Endogenous)Pyrazolo[3,4-d]pyrimidine Pyrrolo[2,3-d]pyrimidine
Core Structure Imidazole fused to PyrimidinePyrazole fused to Pyrimidine Pyrrole fused to Pyrimidine
H-Bond Potential Donor (N9-H), Acceptor (N7)Donor (N1-H), Acceptor (N2) Donor (N7-H), No N-Acceptor
Electronic Character Electron-rich, prone to oxidationLower electron density at 5-membered ring Electron-rich pyrrole ring
Metabolic Stability Low (Xanthine oxidase substrate)High (Resistant to XO) Moderate
Synthetic Accessibility High (Commercial availability)High (Convergent synthesis) Moderate (Requires specific precursors)
Solubility (LogS) ModerateModerate-High (Tunable via N1) Low-Moderate
Key Drug Example Mercaptopurine (Antimetabolite)Ibrutinib (BTK Inhibitor) Tofacitinib (JAK Inhibitor)
Expert Insight: The "N-N" Advantage

The presence of the N-N bond in the pyrazole ring (positions 1 and 2) is the differentiator. Unlike the purine's N7, which is a strong hydrogen bond acceptor, the N2 in pyrazolo[3,4-d]pyrimidine is less basic. This alteration reduces non-specific binding to "housekeeping" proteins that recognize the purine N7-N9 motif, thereby enhancing the scaffold's selectivity for the target kinase ATP pocket.

Structural Visualization & SAR Strategy

The success of this scaffold relies on precise derivatization. The diagram below illustrates the core numbering and the strategic "vectors" for modification.

SAR_Strategy Core Pyrazolo[3,4-d]pyrimidine Core Scaffold N1 N1 Position (Solubility/PK Vector) Core->N1 Controls LogP & Metabolic Stability C3 C3 Position (Selectivity Gatekeeper) Core->C3 Access to Gatekeeper Residue C4 C4 Position (Hinge Binder) Core->C4 Primary H-Bond Interaction (NH2/NH-Ar) C6 C6 Position (Minor Groove/Solubility) Core->C6 Optional Substitution Target Kinase ATP Pocket C4->Target Critical Interaction

Figure 1: Strategic derivatization vectors on the pyrazolo[3,4-d]pyrimidine core. The C4 position mimics the Adenine N6-amino group, essential for hinge binding.

Experimental Protocols

As a Senior Scientist, I emphasize that reproducibility is the currency of trust . The following protocols are optimized for yield and data integrity.

Protocol A: Convergent Synthesis (Han-Pinner Method)

Objective: Synthesize a C4-substituted pyrazolo[3,4-d]pyrimidine library. Rationale: Starting from the pyrazole core allows for greater diversity at the N1 position early in the synthesis.

Materials:

  • 5-amino-1H-pyrazole-4-carbonitrile derivatives (Starting Material)[2][3]

  • Formamide (Cyclizing agent)

  • Phosphorus oxychloride (POCl3) (Chlorinating agent)

  • Various Anilines (for C4 substitution)

Step-by-Step Methodology:

  • Cyclization: Dissolve 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in Formamide (10 vol). Reflux at 180°C for 4-6 hours.

    • Checkpoint: Monitor TLC (Ethyl Acetate:Hexane 1:1). Look for the disappearance of the nitrile peak in IR or shift in Rf.

    • Workup: Cool to RT. Pour into ice water. Filter the precipitate (Pyrazolo[3,4-d]pyrimidin-4(5H)-one).[3] Yields typically >80%.[4]

  • Chlorination: Suspend the intermediate in POCl3 (5 vol). Add catalytic DMF (3 drops). Reflux at 100°C for 3 hours.

    • Caution: POCl3 is corrosive. Use a scrubber.

    • Workup: Evaporate excess POCl3 under reduced pressure. Pour residue onto crushed ice/NaHCO3. Extract with DCM. Product: 4-chloro-pyrazolo[3,4-d]pyrimidine.[4]

  • SNAr Displacement: Dissolve the chloro-intermediate (1.0 eq) in Isopropanol (IPA). Add the desired Aniline (1.1 eq). Heat to 80°C for 2-4 hours.

    • Why IPA? The product usually precipitates out of IPA upon cooling, simplifying purification.

    • Validation: 1H-NMR should show the disappearance of the C4-Cl signal and appearance of NH and aromatic protons.

Protocol B: FRET-Based Kinase Inhibition Assay

Objective: Determine IC50 values for the synthesized library against a target kinase (e.g., BTK or EGFR).

  • Preparation: Prepare 4x compound stocks in 100% DMSO (serial dilutions).

  • Reaction Mix: In a 384-well plate, combine:

    • 2.5 µL Compound (or DMSO control).

    • 5 µL Kinase/Antibody mixture (e.g., Invitrogen Z'-LYTE™ system).

    • 2.5 µL ATP/Substrate peptide mixture (at Km concentration).

  • Incubation: Incubate at Room Temperature for 1 hour (kinase specific).

  • Development: Add 5 µL Development Reagent (cleaves non-phosphorylated peptide).

  • Read: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 400nm, Em: 445nm & 520nm).

  • Calculation: Calculate % Phosphorylation. Fit data to a sigmoidal dose-response curve to derive IC50.

Case Study: Ibrutinib & The BTK Target[1][5]

The clinical validation of this scaffold is best exemplified by Ibrutinib (Imbruvica), an irreversible inhibitor of Bruton's Tyrosine Kinase (BTK).

Mechanism of Action

Ibrutinib utilizes the pyrazolo[3,4-d]pyrimidine core to anchor into the ATP binding pocket of BTK.[5]

  • The Anchor: The pyrazolo-pyrimidine system forms H-bonds with the hinge region residues (Glu475, Met477).

  • The Warhead: An acrylamide moiety attached to the N1-phenyl ring extends to Cys481, forming a covalent bond.

Comparative Data: Scaffold Potency

Data derived from structure-activity relationship studies leading to Ibrutinib [1, 5].

CompoundScaffoldR-Group (Warhead)BTK IC50 (nM)EGFR IC50 (nM)
Ibrutinib Pyrazolo[3,4-d]pyrimidine Acrylamide 0.5 5.6
Analog APurineAcrylamide12.045.0
Analog BPyrrolo[2,3-d]pyrimidineAcrylamide2.48.1

Interpretation: The pyrazolo[3,4-d]pyrimidine scaffold provided the optimal orientation for the warhead, resulting in sub-nanomolar potency. While the pyrrolo-analog was potent, the pyrazolo-scaffold offered superior metabolic stability profiles in early ADME screens.

Synthesis Workflow Visualization

Synthesis_Workflow Start Start: 5-amino-pyrazole-4-CN Step1 Step 1: Cyclization (Formamide, 180°C) Start->Step1 Inter1 Intermediate: Pyrazolo-pyrimidinone Step1->Inter1 Step2 Step 2: Chlorination (POCl3, Reflux) Inter1->Step2 Inter2 Intermediate: 4-Chloro-derivative Step2->Inter2 Step3 Step 3: SNAr Displacement (Aniline, IPA, 80°C) Inter2->Step3 Final Final Product: Kinase Inhibitor Step3->Final

Figure 2: The Han-Pinner synthesis route. A robust, convergent pathway for generating diverse C4-substituted libraries.

References

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080.

  • Schenone, S., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.[6] Chemical Reviews, 114(14), 7189–7259.

  • Finiuk, N., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1).[7]

  • Hassaballah, A. I., et al. (2024).[8] New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition.[8] RSC Advances, 14, 1826-1845.

  • Pan, Z., et al. (2007). Discovery of Selective Irreversible Inhibitors for Bruton’s Tyrosine Kinase. ChemMedChem, 2(1), 58–61.

Sources

Safety Operating Guide

1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid Proper Disposal Procedures

Executive Safety Summary

1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is a nitrogen-containing heterocyclic organic acid. As a scaffold frequently used in kinase inhibitor development, it must be treated as a bioactive, hazardous substance . Improper disposal poses risks of environmental contamination and unintended biological exposure.

Critical Operational Directive:

  • Do NOT dispose of down the drain.

  • Do NOT mix with oxidizers.

  • Primary Disposal Path: High-temperature incineration via an approved hazardous waste contractor.

Hazard Identification & Risk Assessment

Before initiating disposal, you must validate the hazard profile. While specific SDS data for the 3-carboxylic acid isomer is often limited, it shares the toxicological profile of the pyrazolopyrimidine class (e.g., 4-amino-1H-pyrazolo[3,4-d]pyrimidine).

Table 1: Chemical Safety Profile & GHS Classifications

ParameterSpecificationOperational Implication
Chemical Nature Amphoteric Solid (Acidic COOH + Basic N-heterocycle)Reacts with both strong bases and strong oxidizers.
GHS Classification Acute Tox. 3/4 (Oral) , Skin Irrit. 2, Eye Irrit.[1][2] 2A, STOT SE 3Handle with full PPE. Dust inhalation is a primary risk vector.
Bioactivity Potential Kinase InhibitorTreat as a "P-listed" equivalent (acutely toxic) if unsure of potency.
Physical State Off-white to beige powderHigh risk of aerosolization during weighing/transfer.
Incompatibilities Strong Oxidizing Agents, Strong BasesSegregation Critical: Do not store in "General Organic" bins containing oxidizers.

Expert Insight: The carboxylic acid moiety (


) makes this compound corrosive to mucous membranes. The pyrazolopyrimidine core is stable but can release toxic nitrogen oxides (

) upon thermal decomposition. Never bleach this compound for decontamination, as it may form reactive chloramines; use alkaline hydrolysis or surfactant-based cleaning instead.

Waste Segregation & Packaging Protocol

Effective disposal begins with strict segregation at the bench. Mixing this compound with incompatible streams is the most common cause of laboratory accidents.

Decision Matrix: Waste Classification
  • Stream A: Solid Waste (Pure Compound/Spill Debris)

    • Container: High-density polyethylene (HDPE) wide-mouth jar or amber glass.

    • Labeling: "Hazardous Waste - Toxic Organic Solid."

    • Additives: None. Keep dry.[1][3][4]

  • Stream B: Liquid Waste (Mother Liquors/HPLC Effluent)

    • Matrix: Usually DMSO, Methanol, or Water/Acetonitrile.

    • Container: HDPE carboy (solvent compatible).

    • Labeling: "Hazardous Waste - Flammable/Toxic Organic Liquid."

    • Pre-treatment: Ensure pH is between 5–9 before capping to prevent pressure buildup, though incineration is the ultimate fate.

Visual Workflow: Disposal Decision Tree

DisposalDecision Start Waste Generation: 1H-Pyrazolo[3,4-d]pyrimidine-3-COOH StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder (Weighing paper, pure substance) StateCheck->Solid Liquid Liquid Solution (Reaction mix, HPLC waste) StateCheck->Liquid Trace Trace Contaminated (Gloves, tips, tubes) StateCheck->Trace SolidAction Double Bag (4 mil LDPE) Place in Solid Waste Drum Label: 'Toxic Organic Solid' Solid->SolidAction LiquidAction Segregate into Halogenated or Non-Halogenated Solvent Waste Check pH (Avoid <2 or >12) Liquid->LiquidAction TraceAction Place in Biohazard/Chem Contaminated Sharps Bin Incinerate Trace->TraceAction Final Final Fate: High-Temp Incineration (>1000°C with Scrubber) SolidAction->Final LiquidAction->Final TraceAction->Final

Figure 1: Decision logic for segregating pyrazolopyrimidine waste streams based on physical state.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Substance)
  • Containment: Transfer the material into a screw-cap container. If the material is in a vial, place the entire vial into the waste container.

  • Labeling: Affix a hazardous waste label. Explicitly write: "Contains 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid. Toxic. Do not open."

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary container to capture leaks.

  • Disposal: Hand over to EHS for incineration .

Protocol B: Liquid Waste (Solutions)
  • Compatibility Check: Ensure the solvent stream (e.g., DMSO/Methanol) is compatible with the carboy material.

  • Transfer: Use a funnel to prevent spills. Do not fill the carboy >90% full.

  • Rinsing: Rinse the original vessel 3 times with a compatible solvent (e.g., acetone or ethanol). Add these rinses to the waste container, NOT the drain.

  • Closure: Cap tightly immediately after filling.

Protocol C: Empty Containers
  • Triple Rinse Rule: Containers that held P-listed or acutely toxic chemicals must be triple-rinsed with a solvent capable of dissolving the residue (Methanol or DMSO is recommended for this compound).

  • Rinsate Disposal: The rinsate must be disposed of as hazardous liquid waste .

  • Defacing: Deface the label and mark as "Empty" before disposing of the glass/plastic in the appropriate glass waste or trash (consult local EHS rules; some require the glass itself to be treated as hazardous debris).

Emergency Spill Response

In the event of a powder spill outside a fume hood, immediate action is required to prevent inhalation exposure.

Spill Cleanup Workflow

SpillResponse Alert 1. ALERT & EVACUATE Notify personnel. Isolate area (15 ft radius). PPE 2. DON PPE Double Nitrile Gloves, N95/P100 Respirator, Goggles, Lab Coat. Alert->PPE Contain 3. CONTAIN Cover powder with damp paper towels to prevent dust. Do NOT dry sweep. PPE->Contain Clean 4. CLEAN Scoop material into bag. Wipe surface with 10% soap/water solution. Contain->Clean Dispose 5. DISPOSE Label as Hazardous Waste. Fill out incident report. Clean->Dispose

Figure 2: Step-by-step spill response protocol for solid pyrazolopyrimidine derivatives.

Cleanup Solution Recipe:

  • Primary: Warm water with detergent (e.g., Alconox) is effective due to the carboxylic acid's solubility in aqueous base/surfactants.

  • Secondary: 70% Ethanol wipe-down to remove organic residues.

References & Authority

  • PubChem. 1H-Pyrazolo[3,4-d]pyrimidine Compound Summary. National Library of Medicine. [Link]

  • University of Wollongong. Laboratory Waste Disposal Guidelines. [Link]

Disclaimer: This guide assumes standard laboratory conditions. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) from your supplier before handling.

Sources

Personal protective equipment for handling 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Operational Context: Beyond the SDS

While the Safety Data Sheet (SDS) provides regulatory compliance data, it often lacks the granular operational context required for high-fidelity research. 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is a critical heterocyclic building block, frequently employed as a scaffold in the synthesis of kinase inhibitors (e.g., BTK, JAK inhibitors) and bioactive nucleoside analogs.

The Safety Paradox: As a carboxylic acid derivative of the pyrazolopyrimidine class, this compound exhibits a dual nature:

  • Chemical Stability: It is generally stable under ambient conditions but can degrade if exposed to moisture due to the carboxylic acid moiety.

  • Bioactivity Potential: While often classified as an "irritant" (H315/H319/H335), its structural similarity to purine bases (adenine/guanine) means it may possess uncharacterized biological activity. Treat this compound as a potent bioactive intermediate until proven otherwise.

Risk Assessment & Hazard Identification

The following hazard profile is synthesized from GHS classifications for the pyrazolopyrimidine carboxylate class.

Hazard CategoryGHS CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.Zero-tolerance for hand-to-mouth contact.
Skin Irritation H315 Causes skin irritation.[1][2]Acidic nature requires barrier protection.
Eye Irritation H319 Causes serious eye irritation.[3][1][2]Dust particles are highly abrasive and acidic to corneal tissue.
STOT-SE H335 May cause respiratory irritation.[3][1][2][4]Critical: Fine powders of this class are prone to static charging and aerosolization.

Personal Protective Equipment (PPE) Matrix

Rationale: PPE selection is based on permeation resistance to organic acids and particulate filtration efficiency.

Protection ZoneRecommended EquipmentTechnical Rationale & Standard
Respiratory Primary: Fume Hood (Certified).Secondary: N95/P100 Respirator (if outside hood).Engineering controls are superior to PPE. If weighing <10 mg outside a hood, a fit-tested respirator is mandatory to prevent inhalation of micro-particulates.
Hand Protection Nitrile Gloves (Min.[5] 0.11 mm / 4 mil).Double-gloving recommended.[6]Nitrile offers excellent resistance to organic acids. Double-gloving ensures that micro-tears do not compromise the barrier during spatula manipulation.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+).Standard safety glasses are insufficient for fine powders that can drift around side shields. Goggles provide a complete seal.
Body Protection Lab Coat (High-neck, long sleeve).Tyvek® sleeves optional.Prevents accumulation of static-charged powder on street clothes. Tyvek sleeves protect wrists during reaching movements inside the hood.

Operational Workflow: The Safe Handling Lifecycle

The following diagram illustrates the "Chain of Custody" for handling this compound, ensuring containment from receipt to disposal.

SafeHandlingLifecycle cluster_hood Engineering Control Zone (Fume Hood) Receipt Receipt & Inspection (Check Seal Integrity) Storage Storage (Desiccated, 2-8°C) Receipt->Storage Log into Inventory Weighing Weighing Protocol (Static Control) Storage->Weighing Equilibrate to RT Synthesis Synthesis/Reaction (Closed System) Weighing->Synthesis Transfer via Funnel Waste Waste Segregation (Solid vs Liquid) Weighing->Waste Contaminated Consumables Synthesis->Waste Quench & Segregate

Caption: Figure 1. End-to-end containment workflow. Note the critical "Engineering Control Zone" where exposure risk is highest.

Protocol: Precision Weighing & Transfer

Objective: Minimize static-induced aerosolization.

  • Preparation: Place the balance inside the fume hood. If this is impossible, use a localized powder containment enclosure.

  • Static Neutralization: Pyrazolopyrimidines are often fluffy, electrostatic solids. Use an anti-static gun or ionizer bar on the vial before opening.

  • Transfer:

    • Use a disposable anti-static weighing boat .

    • Do not use a metal spatula if the compound is suspected to be a salt form sensitive to metal contact (though the free acid is generally compatible).

    • Technique: "Tap-weighing" is preferred over "scooping" to reduce airborne dust.

  • Cleanup: Immediately wipe the balance area with a damp lint-free wipe (saturated with 70% Ethanol or water) to capture any invisible settled dust.

Emergency Response

Spill Management
  • Minor Spill (<1 g):

    • Do not blow or sweep dry dust (creates aerosols).

    • Cover the spill with a wet paper towel (water or ethanol) to dampen the powder.

    • Wipe up the paste and place it in a solid hazardous waste bag.

    • Clean the surface with a mild alkaline solution (e.g., 1% Sodium Bicarbonate) to neutralize the carboxylic acid residue.

  • Major Spill (>1 g): Evacuate the area, allow dust to settle (15 mins), and enter with full PPE (including respiratory protection). Use a HEPA-filtered vacuum if available.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes .[1][2][4] The acidic nature can cause rapid corneal damage; speed is critical.

  • Skin Contact: Wash with soap and water.[1][4] Do not use solvents (acetone/ethanol) on skin, as they may increase transdermal absorption of the heterocyclic ring.

Waste Disposal & Environmental Compliance

Directive: Do not dispose of via sink/drain. This compound is a pharmaceutical intermediate and must be treated as hazardous chemical waste.

Waste StreamDisposal MethodNotes
Solid Waste High-Temperature Incineration Pack in yellow hazardous waste bags. Label as "Solid Organic Acid / Heterocycle".
Liquid Waste Solvent Waste Stream Dissolve in a combustible solvent (e.g., acetone/methanol) and dispose of in the "Organic Solvents" container.
Contaminated Sharps Sharps Container Needles/syringes used with the solution must be incinerated.

Destruction Mechanism: The compound should be burned in a chemical incinerator equipped with an afterburner and scrubber. The nitrogen content (pyrazolopyrimidine core) will generate NOx gases, which the scrubber must neutralize.

References

  • Fisher Scientific. (2023). Safety Data Sheet: Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 1H-Pyrazolo[3,4-d]pyrimidine derivatives. National Library of Medicine. Retrieved from [Link]

  • 3M. (n.d.). Pharmaceutical Industry Best Practice: PPE Selection Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid
Reactant of Route 2
1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.